Product packaging for 2-Fluorobenzophenone(Cat. No.:CAS No. 342-24-5)

2-Fluorobenzophenone

Cat. No.: B1294949
CAS No.: 342-24-5
M. Wt: 200.21 g/mol
InChI Key: DWFDQVMFSLLMPE-UHFFFAOYSA-N
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Description

2-Fluorobenzophenone is a useful research compound. Its molecular formula is C13H9FO and its molecular weight is 200.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88283. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9FO B1294949 2-Fluorobenzophenone CAS No. 342-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluorophenyl)-phenylmethanone
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InChI

InChI=1S/C13H9FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H
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InChI Key

DWFDQVMFSLLMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3075389
Record name 2-Fluorobenzophenone
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Molecular Weight

200.21 g/mol
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CAS No.

342-24-5
Record name 2-Fluorobenzophenone
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Record name 2-Fluorobenzophenone
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Record name 2-fluorobenzophenone
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluorobenzophenone (CAS Number: 342-24-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluorobenzophenone (CAS No. 342-24-5), a versatile organic compound with significant applications in polymer chemistry and as a key intermediate in the synthesis of pharmaceuticals. This document details its physicochemical properties, spectroscopic data, safety and handling protocols, and its primary applications. A detailed experimental protocol for its synthesis via Friedel-Crafts acylation is provided, alongside a representative protocol for its use as a photoinitiator in UV curing. Furthermore, its role as a precursor in the synthesis of psychoactive compounds is elucidated through a logical workflow diagram.

Physicochemical Properties

This compound is a pale-yellow liquid at room temperature.[1] However, it has also been described as a white to light yellow crystalline solid, suggesting that its physical state may vary with purity and ambient temperature.[2] It is characterized by moderate solubility in organic solvents such as ethanol and acetone and is less soluble in water.[2]

PropertyValueReference
CAS Number 342-24-5[1]
Molecular Formula C₁₃H₉FO[1]
Molecular Weight 200.21 g/mol [1]
Appearance Pale-yellow liquid or white to light yellow crystalline solid[1][2]
Boiling Point 95-96 °C at 0.05 torr; 190 °C at 29 mmHg[1][3]
Melting Point No definitive data available; one source lists >110 °C, which is likely incorrect as it is often described as a liquid at room temperature. Benzophenone (unsubstituted) has a melting point of 49 °C.[2]
Density 1.18 g/cm³[1]
Refractive Index (n²⁰D) 1.59[1]
Solubility Moderately soluble in organic solvents like ethanol and acetone; less soluble in water.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

Technique Key Features
¹H NMR Spectra available for review.
¹³C NMR Spectra available for review.
FTIR Spectra available for review.
Mass Spectrometry Spectra available for review.

Note: Detailed spectral data with peak assignments can be accessed through various chemical databases.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Class GHS Pictogram Hazard Statement
Skin IrritantH315: Causes skin irritation
Eye IrritantH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Reactivity and Chemical Properties

The chemical reactivity of this compound is influenced by the presence of the fluorine atom on one of the phenyl rings and the central carbonyl group. The fluorine atom can affect the electronic properties of the molecule, enhancing its lipophilicity.[2] The carbonyl group is a key functional group that allows this molecule to participate in various organic reactions. It is stable under normal storage and handling conditions.[1]

Applications

This compound has two primary areas of application: as a photoinitiator in polymer chemistry and as a crucial intermediate in the synthesis of pharmaceuticals.

Photoinitiator in UV Curing

This compound functions as a Type II photoinitiator.[4] Upon absorption of UV radiation, it is excited to a triplet state. In this excited state, it can abstract a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers, such as acrylates, leading to the rapid curing of inks, coatings, and adhesives.[4][5]

G Figure 1: Mechanism of Type II Photoinitiation cluster_initiation Initiation cluster_propagation Propagation PI This compound (PI) PI_star Excited State PI* PI->PI_star UV Light (hν) Radical_Co Co-initiator Radical PI_star->Radical_Co H-abstraction Co Co-initiator (e.g., Amine) Polymer Polymer Chain Radical_Co->Polymer attacks Monomer Monomer Monomer

Figure 1: Mechanism of Type II Photoinitiation
Intermediate in Pharmaceutical Synthesis

This compound serves as a precursor for the synthesis of more complex molecules, particularly those with applications in the pharmaceutical industry. A significant application is its use in the synthesis of 2-amino-5-chloro-2'-fluorobenzophenone, a key intermediate for various psychoactive drugs, including benzodiazepines like midazolam and flurazepam.[6][7] These drugs are central nervous system (CNS) active agents.[6]

G Figure 2: Role as a Pharmaceutical Precursor start This compound intermediate 2-Amino-5-chloro-2'-fluorobenzophenone start->intermediate Multi-step Synthesis drug_class Benzodiazepines (e.g., Midazolam, Flurazepam) intermediate->drug_class Cyclization Reactions

Figure 2: Role as a Pharmaceutical Precursor

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of benzophenones, which can be adapted for this compound.

Materials:

  • Fluorobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the flask and cool the mixture in an ice bath.

  • Add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension.

  • After the addition of benzoyl chloride, add fluorobenzene (1.0-1.2 equivalents) dropwise.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst complex.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

G Figure 3: Synthesis Workflow Reactants Fluorobenzene + Benzoyl Chloride + AlCl₃ in Dichloromethane Reaction Friedel-Crafts Acylation (0°C to Room Temperature) Reactants->Reaction Workup Quenching with HCl/Ice & Liquid-Liquid Extraction Reaction->Workup Purification Drying and Solvent Removal Workup->Purification Product Pure this compound Purification->Product

References

physical and chemical properties of 2-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Fluorobenzophenone. It includes detailed experimental protocols and data presented in a structured format to support research and development activities.

Physicochemical Properties

This compound is an organic compound that serves as a versatile intermediate in various chemical syntheses.[1][2] Its physical and chemical characteristics are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₉FO[1]
Molecular Weight 200.21 g/mol [3][4]
CAS Number 342-24-5[1][3]
Appearance White to light yellow crystalline solid or colorless to light orange to yellow clear liquid[1][2]
Boiling Point 95 - 96 °C at 0.05 torr; 190 °C at 29 mmHg[2][3]
Density 1.18 - 1.19 g/cm³[2][3]
Refractive Index 1.59 (at 20 °C)[2][3]
Solubility Moderately soluble in organic solvents like ethanol and acetone; less soluble in water[1]

Chemical Synthesis: Experimental Protocol

The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction. The following is a representative experimental protocol.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol outlines the synthesis of this compound from 2-fluorobenzoyl chloride and benzene using a Lewis acid catalyst.

Materials:

  • 2-Fluorobenzoyl chloride

  • Benzene (anhydrous)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride and anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-fluorobenzoyl chloride in anhydrous benzene dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly quench by the dropwise addition of dilute hydrochloric acid.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Protocols

The purity and identity of this compound can be determined using various analytical techniques.

Gas Chromatography (GC)

GC is suitable for assessing the purity of the volatile this compound.

Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID).

Chromatographic Conditions (Representative):

  • Column: DB-624 or equivalent capillary column (30 m x 0.25 mm, 1.4 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate.[6]

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Injection Volume: 1 µL

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like acetone or dichloromethane.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for the analysis of benzophenone derivatives.[7]

Instrumentation: A standard HPLC system with a UV detector.[7]

Chromatographic Conditions (Representative):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).[7] For mass spectrometry compatibility, formic acid can be added.[9]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 254 nm.[7][8]

  • Injection Volume: 10 µL.[7]

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 2: Summary of Spectroscopic Data for this compound

TechniqueDescription
¹H NMR The proton NMR spectrum will show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings.
¹³C NMR The carbon NMR spectrum will display signals for the carbonyl carbon (downfield, ~195 ppm) and the aromatic carbons. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).[10]
¹⁹F NMR The fluorine NMR spectrum will exhibit a single resonance for the fluorine atom, with its chemical shift being characteristic of a fluorinated aromatic ring.
Infrared (IR) The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration around 1670 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
UV-Vis The UV-Vis spectrum in a suitable solvent like ethanol is expected to show absorption bands characteristic of the benzophenone chromophore, typically with maxima around 250 nm and a weaker n→π* transition at a longer wavelength.[11]
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) at m/z = 200. Characteristic fragmentation patterns for benzophenones will be observed.[4]

Note: Detailed spectral data including chemical shifts and peak assignments can be found in spectral databases such as SpectraBase.[4][12]

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_product Final Product A 1. Reaction Setup (AlCl3 in DCM) B 2. Add Reactants (2-Fluorobenzoyl chloride + Benzene) A->B C 3. Reaction (Reflux) B->C D 4. Quenching (Dilute HCl) C->D E 5. Extraction (DCM) D->E F 6. Washing (HCl, NaHCO3, Brine) E->F G 7. Drying (MgSO4) F->G H 8. Concentration (Rotary Evaporator) G->H I 9. Purification (Vacuum Distillation or Column Chromatography) H->I J This compound I->J

Caption: Synthesis and Purification Workflow for this compound.

Applications of this compound

This diagram outlines the primary applications of this compound.

G cluster_applications Key Applications A This compound B Organic Synthesis Intermediate A->B C Photoinitiator in Polymer Chemistry A->C D Pharmaceutical Development A->D B1 Synthesis of complex molecules B->B1 B->B1 C1 UV-curable coatings and inks C->C1 C->C1 D1 Building block for new pharmaceuticals D->D1 D->D1

Caption: Key Applications of this compound.

References

2-Fluorobenzophenone molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Fluorobenzophenone

For professionals in research, chemical synthesis, and drug development, a comprehensive understanding of key reagents is paramount. This guide provides a detailed overview of this compound, covering its fundamental chemical properties, structural information, and common applications.

Molecular Structure and IUPAC Name

This compound is an aromatic ketone distinguished by a fluorine atom on one of its phenyl rings.

IUPAC Name: (2-fluorophenyl)-phenylmethanone[1][2]

Synonyms: o-Fluorobenzophenone, (2-Fluorophenyl)phenylmethanone, 2-Fluorophenyl phenyl ketone[3][4]

CAS Number: 342-24-5[1][3][5]

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₃H₉FO[1][3][5]
Molecular Weight 200.21 g/mol [1][3][5]
Appearance Colorless to light yellow clear liquid or white to light yellow crystalline solid[3][4][6]
Boiling Point 95 - 96 °C at 0.05 torr; 190 °C at 29 mmHg[3][6]
Density 1.18 - 1.19 g/cm³[3][6]
Refractive Index 1.59 at 20 °C[3][6]
Solubility Moderately soluble in organic solvents like ethanol and acetone; less soluble in water.[4]

Role in Chemical Synthesis

This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules.[6] A primary application is in the synthesis of substituted aminobenzophenones, which are precursors to various therapeutic agents.

A generalized workflow for its use as a synthetic intermediate is illustrated below.

G A This compound B Chemical Transformation (e.g., Nitration, Reduction) A->B Reaction C Functionalized Intermediate (e.g., 2-Amino-fluorobenzophenone derivatives) B->C Yields D Final Product (e.g., Pharmaceuticals, Agrochemicals) C->D Further Synthesis

Caption: Use of this compound as a synthetic intermediate.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. The following sections outline generalized protocols for the synthesis and characterization of this compound and its derivatives.

Synthesis via Friedel-Crafts Acylation

A common method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation. For related compounds like 2-amino-5-chloro-2'-fluorobenzophenone, this involves the condensation of an o-fluorobenzoyl chloride with a substituted aniline in the presence of a Lewis acid catalyst, such as zinc chloride.[7]

Generalized Protocol:

  • A mixture of the appropriate benzoyl chloride (e.g., o-fluorobenzoyl chloride) and aniline is heated.

  • A Lewis acid catalyst (e.g., zinc chloride) is introduced to the heated mixture.

  • The reaction temperature is raised and maintained for a specified period to drive the reaction to completion.

  • The resulting product is quenched with a dilute acid solution.

  • The crude product is then purified, typically through recrystallization or chromatography.

Spectroscopic Characterization

To confirm the identity and purity of this compound, several spectroscopic techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Sample Preparation: A small sample (5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) containing a tetramethylsilane (TMS) internal standard.[8]

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • Expected ¹H NMR Data: Signals in the aromatic region (typically 7.0-8.0 ppm), with splitting patterns corresponding to the protons on the two different phenyl rings.

  • Expected ¹³C NMR Data: Resonances for the aromatic carbons (typically 120-140 ppm) and a distinct signal for the carbonyl carbon (around 190-200 ppm).[9]

Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: The liquid sample can be analyzed neat as a thin film between salt plates, or a solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.[8]

  • Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.[8]

  • Expected Data: A strong absorption band characteristic of the carbonyl (C=O) stretch, typically in the range of 1680-1750 cm⁻¹. Phenyl C=C-H stretching is expected between 3010-3100 cm⁻¹.[9]

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS).

  • Data Acquisition: The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.

  • Expected Data: The molecular ion peak corresponding to the molecular weight of this compound (200.21 g/mol ).

Applications

Beyond its role as a synthetic intermediate, this compound has applications in other areas:

  • Photoinitiator: In polymer chemistry, it can act as a photoinitiator for UV-curable coatings and inks, where it absorbs UV light to generate radicals that initiate polymerization.[2][4][6]

  • UV Absorption Studies: Its structure makes it suitable for research into UV absorption characteristics, which is relevant in materials science.[6]

References

Synthesis of 2-Fluorobenzophenone via Friedel-Crafts Acylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Fluorobenzophenone, a key intermediate in the development of various pharmaceuticals and fine chemicals. The primary focus is on the Friedel-Crafts acylation of fluorobenzene with a benzoylating agent. This document delves into the reaction's core principles, explores the challenges of achieving ortho-selectivity, presents experimental data, and offers a detailed experimental protocol. The guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

This compound is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. Its synthesis, most commonly approached via the Friedel-Crafts acylation, presents a classic example of electrophilic aromatic substitution on a deactivated ring. The fluorine substituent, being an ortho-, para-directing group, theoretically allows for the formation of both this compound and 4-fluorobenzophenone. However, achieving high selectivity for the ortho-isomer is a notable synthetic challenge. This guide will explore the nuances of this important transformation.

The Friedel-Crafts Acylation of Fluorobenzene

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds to an aromatic ring. The reaction involves the treatment of an aromatic compound, in this case, fluorobenzene, with an acylating agent, such as benzoyl chloride, in the presence of a Lewis acid catalyst.

The general reaction is as follows:

Figure 1: General reaction for the Friedel-Crafts acylation of fluorobenzene.

The mechanism proceeds through the formation of a highly electrophilic acylium ion, which is generated by the reaction of the acylating agent with the Lewis acid catalyst. This electrophile then attacks the electron-rich aromatic ring of fluorobenzene. The fluorine atom, being an electronegative yet ortho-, para-directing group, influences the position of the incoming acyl group.

Regioselectivity: The Ortho vs. Para Challenge

While the fluorine atom directs incoming electrophiles to the ortho and para positions, the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride predominantly yields the para-substituted isomer, 4-fluorobenzophenone. This preference is often attributed to steric hindrance at the ortho position, where the bulky acylium ion encounters greater spatial repulsion from the adjacent fluorine atom.

Research has shown that under certain conditions, the selectivity for the para-product can be exceptionally high. For instance, the solvent-free acylation of fluorobenzene with benzoyl chloride using a combination of Lanthanum(III) triflate (La(OTf)₃) and trifluoromethanesulfonic acid (TfOH) as the catalyst system at 140°C for 4 hours results in a 99% selectivity for 4-fluorobenzophenone with an 87% yield[1].

Achieving a high yield of the desired this compound isomer via traditional Friedel-Crafts acylation remains a significant challenge and is an active area of research. Strategies to enhance ortho-selectivity may include the use of specific directing groups or employing bulky Lewis acid catalysts that favor substitution at the less sterically hindered para position to a lesser extent.

Quantitative Data

Catalyst SystemAcylating AgentSolventTemperature (°C)Time (h)Product(s)Selectivity (ortho:para)Yield (%)Reference
La(OTf)₃ / TfOHBenzoyl chlorideSolvent-free14044-Fluorobenzophenone1:9987[1]

Experimental Protocol: Synthesis of 4-Fluorobenzophenone

Given the high selectivity for the para-isomer under the documented conditions, this section provides a detailed experimental protocol for the synthesis of 4-fluorobenzophenone. A reliable, high-yield protocol for the direct synthesis of this compound via Friedel-Crafts acylation is not currently well-established in the scientific literature.

Materials:

  • Fluorobenzene

  • Benzoyl chloride

  • Lanthanum(III) triflate (La(OTf)₃)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine fluorobenzene (1.0 equivalent), benzoyl chloride (1.0 equivalent), Lanthanum(III) triflate (0.01 equivalents), and trifluoromethanesulfonic acid (0.1 equivalents).

  • Reaction: Heat the reaction mixture to 140°C with vigorous stirring for 4 hours. The reaction is performed solvent-free.

  • Workup: After cooling the reaction mixture to room temperature, dilute it with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure 4-fluorobenzophenone.

  • Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow and Signaling Pathway Diagrams

Experimental Workflow for the Synthesis of 4-Fluorobenzophenone

experimental_workflow reagents Reactants: Fluorobenzene Benzoyl chloride La(OTf)3, TfOH reaction Reaction: Solvent-free 140°C, 4h reagents->reaction Heat workup Workup: DCM extraction Aqueous washes reaction->workup Cool purification Purification: Column Chromatography workup->purification product Product: 4-Fluorobenzophenone purification->product

Caption: Experimental workflow for the synthesis of 4-Fluorobenzophenone.

Signaling Pathway of the Friedel-Crafts Acylation Mechanism

friedel_crafts_mechanism cluster_activation 1. Acylium Ion Formation cluster_attack 2. Electrophilic Attack cluster_deprotonation 3. Deprotonation Benzoyl_chloride Benzoyl Chloride Acylium_Ion Acylium Ion (Electrophile) Benzoyl_chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion Sigma_Complex Sigma Complex (Carbocation Intermediate) Acylium_Ion->Sigma_Complex Fluorobenzene Fluorobenzene Fluorobenzene->Sigma_Complex Product_Complex Product-Lewis Acid Complex Sigma_Complex->Product_Complex - H+ Product 2/4-Fluorobenzophenone Product_Complex->Product Hydrolysis

Caption: Simplified mechanism of the Friedel-Crafts acylation.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a challenging yet important transformation. While the reaction of fluorobenzene with benzoyl chloride typically favors the formation of the para-isomer, 4-fluorobenzophenone, with high selectivity, the development of efficient and selective methods for the synthesis of the ortho-isomer remains a key objective for synthetic chemists. This guide has provided a comprehensive overview of the underlying principles, quantitative data for the para-selective reaction, and a detailed experimental protocol. Further research into novel catalytic systems and reaction conditions is warranted to unlock the full potential of Friedel-Crafts acylation for the targeted synthesis of this compound.

References

Spectroscopic Profile of 2-Fluorobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluorobenzophenone (C₁₃H₉FO), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, offering valuable data for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR data are crucial for confirming its structure. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.80 - 7.20m9HAromatic Protons

Note: The complex multiplet in the aromatic region is due to the overlapping signals of the protons on both the fluorinated and non-fluorinated phenyl rings.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
195.5C=O (Ketone)
162.0 (d, J = 250 Hz)C-F
137.9Aromatic C
132.9Aromatic CH
131.0Aromatic CH
130.2Aromatic CH
129.8Aromatic CH
128.3Aromatic CH
124.5 (d, J = 4 Hz)Aromatic CH
116.5 (d, J = 22 Hz)Aromatic CH

Note: The carbon attached to the fluorine atom shows a characteristic doublet due to C-F coupling.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
-114.5Ar-F

Note: The chemical shift is referenced to an external standard.

Experimental Protocol: NMR Spectroscopy

A detailed methodology for acquiring NMR spectra is as follows:

  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2] The solution should be free of any solid particles to ensure high-quality spectra.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[3][4]

  • NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.[2]

  • Instrumentation : Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Data Acquisition :

    • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[2]

    • ¹H NMR : Acquire the proton spectrum using a standard single-pulse experiment.

    • ¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.[1]

    • ¹⁹F NMR : Acquire the fluorine spectrum using a standard single-pulse experiment tuned to the ¹⁹F frequency.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Experimental Workflow: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve this compound in CDCl3 Add_TMS Add TMS (Internal Standard) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Lock_Shim Lock and Shim Transfer->Lock_Shim Acquire_1H Acquire 1H Spectrum Lock_Shim->Acquire_1H Acquire_13C Acquire 13C Spectrum Lock_Shim->Acquire_13C Acquire_19F Acquire 19F Spectrum Lock_Shim->Acquire_19F FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Acquire_19F->FT Phase_Baseline Phase and Baseline Correction FT->Phase_Baseline Analysis Spectral Analysis Phase_Baseline->Analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group and the aromatic rings.

Table 4: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3060mAromatic C-H stretch
1670sC=O (Ketone) stretch
1595, 1480, 1445sAromatic C=C stretch
1280sC-F stretch
750sC-H bend (ortho-disubstituted)

(s = strong, m = medium)

Experimental Protocol: IR Spectroscopy (Thin Solid Film)

A common and straightforward method for obtaining the IR spectrum of a solid compound is the thin solid film method.[5]

  • Sample Preparation : Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent like methylene chloride or acetone.[5]

  • Film Deposition : Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[5]

  • Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[5]

  • Instrumentation : Place the salt plate in the sample holder of an FTIR spectrometer.

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Experimental Workflow: IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve this compound in Solvent Deposit Deposit Solution on Salt Plate Dissolve->Deposit Evaporate Evaporate Solvent to Form Thin Film Deposit->Evaporate Place_Sample Place Plate in FTIR Spectrometer Evaporate->Place_Sample Record_Spectrum Record Spectrum (4000-400 cm-1) Place_Sample->Record_Spectrum Plot_Spectrum Plot Transmittance/ Absorbance vs. Wavenumber Record_Spectrum->Plot_Spectrum Identify_Bands Identify Characteristic Absorption Bands Plot_Spectrum->Identify_Bands

Caption: Workflow for IR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[6] The absorption of UV or visible light by this compound is due to π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group.

Table 5: UV-Vis Spectroscopic Data for this compound

λmax (nm)Molar Absorptivity (ε)SolventAssignment
~250-Ethanolπ → π* transition
~330-Ethanoln → π* transition
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or hexane. The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

  • Blank Solution : Use the pure solvent as a blank to zero the spectrophotometer.[7]

  • Cuvette : Fill a quartz cuvette with the sample solution. Ensure the cuvette is clean and free of bubbles.[7]

  • Instrumentation : Place the blank and sample cuvettes in the appropriate holders of a dual-beam UV-Vis spectrophotometer.[8]

  • Data Acquisition : Scan the absorbance of the sample across a suitable wavelength range (e.g., 200-400 nm).[6]

  • Data Processing : The resulting spectrum is a plot of absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λmax).

Experimental Workflow: UV-Vis Spectroscopy

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prepare_Solution Prepare Dilute Solution of this compound Fill_Cuvette Fill Quartz Cuvette Prepare_Solution->Fill_Cuvette Zero_Instrument Zero Spectrophotometer with Blank Solvent Fill_Cuvette->Zero_Instrument Place_Cuvette Place Cuvette in Spectrophotometer Zero_Instrument->Place_Cuvette Scan_Absorbance Scan Absorbance (e.g., 200-400 nm) Place_Cuvette->Scan_Absorbance Plot_Spectrum Plot Absorbance vs. Wavelength Scan_Absorbance->Plot_Spectrum Determine_LambdaMax Determine λmax Plot_Spectrum->Determine_LambdaMax

Caption: Workflow for UV-Vis spectroscopic analysis.

References

electronic effects of fluorine substitution in benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Effects of Fluorine Substitution in Benzophenone

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic effects imparted by fluorine substitution on the benzophenone scaffold. It covers the fundamental principles governing these effects, their impact on physicochemical properties, and their applications in medicinal chemistry. Detailed experimental protocols and quantitative data are presented to support researchers in the field.

Core Electronic Effects of Fluorine

The introduction of fluorine to the benzophenone framework induces significant changes in the molecule's electronic landscape. These changes are primarily governed by the interplay of two opposing electronic effects: the inductive effect and the resonance effect.[1][2]

  • Inductive Effect (-I): Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density through the sigma (σ) bond network.[2] This strong electron-withdrawing capability, known as a negative inductive effect, decreases the electron density on the attached aromatic ring and, by extension, the carbonyl group. This effect is strongest at the position of substitution and diminishes with distance.

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system. This donation of electron density is a positive resonance (or mesomeric) effect.[1] This effect primarily increases electron density at the ortho and para positions relative to the fluorine atom.[2]

The net electronic influence of a fluorine substituent is a combination of these two effects. Because fluorine's inductive effect is significantly stronger than its resonance effect, it is considered a deactivating group in the context of electrophilic aromatic substitution, yet it directs incoming electrophiles to the ortho and para positions.[2]

Caption: Interplay of fluorine's electronic effects on the benzophenone scaffold.

Impact on Physicochemical Properties

The electronic perturbations caused by fluorine substitution manifest as measurable changes in the spectroscopic, electrochemical, and photophysical properties of benzophenone.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, making it a powerful probe of substituent effects.[3][4] Electron-withdrawing groups generally cause a downfield shift (higher ppm values), while electron-donating groups cause an upfield shift.[3]

Compound/SubstituentSolvent¹⁹F Chemical Shift (δ, ppm)Reference
4-Fluorobenzophenone--112.9[5]
4,4'-Difluorobenzophenone--111.9[6]
3-Fluorobenzophenone--113.2[5]
CF₃ (meta)CCl₄-62.78[7]
CF₃ (para)CCl₄-62.90[7]

Infrared (IR) Spectroscopy: The strong inductive effect of fluorine withdraws electron density from the carbonyl group, strengthening the C=O bond. This results in a shift of the carbonyl stretching frequency (ν(C=O)) to a higher wavenumber (cm⁻¹) in the IR spectrum.

CompoundSolvent/StateCarbonyl Stretch (ν(C=O), cm⁻¹)Reference
Benzophenone-~1665General Value
4-FluorobenzophenoneCCl₄~1660-1670[8]
2,4,5-Trifluorobenzaldehyde*-1680[9]

Note: Data for polyfluorinated benzophenones is sparse in the provided results; aldehyde data is used as a proxy to show the trend.

UV-Visible Spectroscopy: Fluorine substitution can cause subtle shifts in the absorption maxima (λ_max) corresponding to the n→π* and π→π* transitions of the benzophenone chromophore.

CompoundSolventλ_max n→π* (nm)λ_max π→π* (nm)Reference
4-Chloro-4'-fluorobenzophenoneEthanol~330-340~260[10]
4-Chloro-4'-fluorobenzophenoneHexane~330-340~255[10]
Electrochemical Properties

Cyclic voltammetry (CV) is used to study the redox behavior of molecules. The reduction potential of the benzophenone carbonyl group is sensitive to the electronic effects of substituents. Electron-withdrawing groups like fluorine make the carbonyl carbon more electrophilic and thus easier to reduce, resulting in a less negative (or more positive) reduction potential.[11][12]

CompoundE_pc (V vs Fc/Fc⁺)SolventSupporting ElectrolyteReference
Benzophenone-2.31DMF0.1 M TBAPF₆[11][12]
2-Chlorobenzophenone-2.14DMF0.1 M TBAPF₆[11]
4-Methylbenzophenone-2.37DMF0.1 M TBAPF₆[11][12]

Note: Specific data for fluorobenzophenone was not available in the search results, but data for chloro- (electron-withdrawing) and methyl- (electron-donating) benzophenone illustrate the expected trend.

Photophysical Properties

Benzophenone is well-known for its photochemical reactivity, which proceeds through its excited triplet state (T₁). Fluorination can modulate the properties of its excited states.[6][13] Upon photoexcitation, benzophenone undergoes rapid intersystem crossing (ISC) from the initially formed singlet state (S₁) to the triplet state. The T₁ state can then abstract a hydrogen atom to form a ketyl radical.[6] Studies on fluorinated benzophenones show that these derivatives also form ketyl radicals upon excitation, and their transient absorption spectra and lifetimes can be characterized using techniques like laser flash photolysis.[6]

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (n,π*) S0->S1 Absorption (hν) T1 T₁ (n,π*) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Non-radiative decay S0_line S1_line T1_line note Fluorine substitution can: - Shift energy levels (S₁, T₁) - Alter ISC rate - Affect T₁ lifetime

Caption: Simplified Jablonski diagram for benzophenone's photophysical processes.

Hammett Correlations

The Hammett equation, log(k/k₀) = σρ, provides a powerful tool for quantifying the electronic effects of substituents on reaction rates and equilibria.[14] The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of a reaction to these effects. For the dissociation of ionized substituted benzophenones, a good Hammett correlation is observed, with a positive ρ value of +1.08.[15] This indicates that electron-withdrawing groups (like fluorine, with a positive σ value) stabilize the transition state and favor the fragmentation process more than electron-donating groups.[15]

SubstituentHammett Constant (σ_para)Hammett Constant (σ_meta)Reference
F0.060.34[16][17]
Cl0.230.37[16][17]
CF₃0.540.43[16][17]
OCH₃-0.270.12[16][17]
NO₂0.780.71[16][17]

Applications in Drug Development

The unique properties conferred by fluorine make it a valuable tool in medicinal chemistry.[18][19] Incorporating fluorine into drug candidates, including those with a benzophenone scaffold, can lead to significant improvements:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with C-F can block oxidation and increase the drug's half-life.[19][20]

  • Binding Affinity: Fluorine can alter the pKa of nearby functional groups or engage in favorable electrostatic or hydrogen-bonding interactions within a protein's binding pocket, thereby enhancing binding affinity and selectivity.[18][20]

  • Membrane Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[21]

  • PET Imaging: The positron-emitting isotope ¹⁸F is widely used in Positron Emission Tomography (PET), a non-invasive diagnostic imaging technique. Fluorinated benzophenones can serve as synthons for developing ¹⁸F-labeled radiotracers.[18]

Fluorinated benzophenone derivatives have been investigated as multipotent agents for conditions like Alzheimer's disease, targeting enzymes such as β-secretase (BACE-1) and acetylcholinesterase (AChE).[20][22]

Experimental Protocols

Synthesis of Fluorinated Benzophenones (Generalized)

A common route involves the Friedel-Crafts acylation of a substituted benzene with a substituted benzoyl chloride.[23][24]

  • Reactant Preparation: A solution of the substituted benzene (e.g., fluorobenzene) is prepared in a suitable dry, inert solvent (e.g., dichloromethane or carbon disulfide) in a flask equipped with a stirrer and under an inert atmosphere (N₂ or Ar).

  • Catalyst Addition: A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is added portion-wise to the solution while cooling in an ice bath to control the initial exothermic reaction.

  • Acylating Agent Addition: The substituted benzoyl chloride (e.g., 4-fluorobenzoyl chloride) is added dropwise to the cooled, stirring mixture.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • Quenching: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane). The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Cyclic Voltammetry (CV)

This protocol outlines the determination of the reduction potential of a fluorinated benzophenone.[11][12][25]

  • Solution Preparation: Prepare a ~1-2 mM solution of the analyte (e.g., 4-fluorobenzophenone) in an appropriate solvent, typically HPLC-grade dimethylformamide (DMF). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity and minimize solution resistance.[11][25]

  • Cell Assembly: Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ or saturated calomel reference electrode.

  • Deoxygenation: Purge the solution with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.[25]

  • Data Acquisition:

    • Record a background scan of the solvent and electrolyte alone to determine the potential window.

    • Introduce the analyte solution and record the cyclic voltammogram. A typical scan might range from 0 V to -2.5 V at a scan rate of 100 mV/s.

    • Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox process.

  • Calibration: After the experiment, add a small amount of an internal standard with a known redox potential, such as ferrocene, and record its voltammogram. Report all potentials versus the Fc/Fc⁺ couple.[11]

Transient Absorption Spectroscopy (TAS)

This protocol describes a typical pump-probe experiment to observe excited-state species.[26][27]

  • Sample Preparation: Prepare a dilute solution of the fluorinated benzophenone in a spectrograde solvent (e.g., acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an optical density of ~0.3-0.5 at the excitation wavelength. The solution should be deoxygenated to prevent quenching of the triplet state by O₂.

  • Experimental Setup:

    • Pump Pulse: Use a pulsed laser source (e.g., a frequency-tripled Nd:YAG laser at 355 nm or a tunable OPA) to excite the sample (S₀ → S₁).[13][26]

    • Probe Pulse: Use a broadband white-light continuum generated from a second portion of the laser beam as the probe.

  • Data Collection:

    • The pump pulse excites the sample.

    • The probe pulse passes through the sample at a controlled time delay relative to the pump pulse.

    • The change in absorbance (ΔA) of the probe light is measured by a detector (e.g., a CCD camera coupled to a spectrograph).

  • Kinetic Analysis: Repeat the measurement at various time delays (from femtoseconds to microseconds) to build a time-resolved spectral map. This map reveals the formation and decay of transient species like the excited singlet state, triplet state, and ketyl radical.[13][28]

Experimental_Workflow cluster_synthesis Synthesis & Purification s1 Reactants + Catalyst (e.g., Friedel-Crafts) s2 Reaction Quench & Workup s1->s2 s3 Purification (Recrystallization/ Chromatography) s2->s3 c1 Structural Verification (¹H, ¹³C, ¹⁹F NMR, IR, MS) s3->c1 Pure Compound c2 Electrochemical Analysis (Cyclic Voltammetry) c3 Photophysical Analysis (UV-Vis, TAS)

Caption: General workflow for the synthesis and characterization of fluorobenzophenones.

References

A Technical Guide to the Discovery, History, and Application of Fluorinated Benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the discovery, synthesis, and evolving applications of fluorinated benzophenones. Initially explored in the early expansion of organofluorine chemistry, these compounds have transitioned from academic curiosities to indispensable scaffolds in medicinal chemistry and materials science. This document details the seminal synthetic routes, presents key physicochemical and biological data, and outlines the mechanistic basis for their utility, particularly as kinase inhibitors. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical class.

Part 1: Discovery and Historical Context

The story of fluorinated benzophenones is intrinsically linked to the broader history of organofluorine chemistry, which began to flourish in the early 20th century. While the first organofluorine compound, fluoromethane, was reported in the 1830s, the field remained relatively niche due to the challenges of handling fluorinating agents.[1] A pivotal moment for the synthesis of fluorinated aromatic ketones arrived in 1933, when R. D. Dunlop and John H. Gardner published their work on the preparation of 4-fluorobenzophenone and, for the first time, 4,4'-difluorobenzophenone.

Their work demonstrated that the robust and versatile Friedel-Crafts acylation, a cornerstone of aromatic chemistry, could be effectively applied to fluorinated substrates. They successfully condensed benzoyl chloride with fluorobenzene and, subsequently, p-fluorobenzoyl chloride with fluorobenzene, using anhydrous aluminum chloride as the Lewis acid catalyst. This established a reliable and scalable route to these fundamental structures, paving the way for future investigations into their properties and applications.

In the decades that followed, the unique properties imparted by the fluorine atom—such as increased metabolic stability, altered acidity (pKa), and the ability to form key hydrogen bonds and electrostatic interactions—drove the adoption of fluorinated scaffolds in medicinal chemistry.[2][3][4] The benzophenone core itself, with its distinct diaryl twist, was recognized as a valuable pharmacophore, and its fluorination became a key strategy in drug discovery.[5] This led to the development of fluorinated benzophenone derivatives as potent inhibitors of various enzymes, most notably p38 MAP kinase.[6][7][8] Beyond pharmaceuticals, benzophenones also became widely used as Type II photoinitiators in industrial UV-curing processes for inks and coatings.[4][9][10][11]

Part 2: Synthetic Methodologies and Experimental Protocols

The Friedel-Crafts acylation remains the most historically significant and widely practiced method for synthesizing fluorinated benzophenones. The reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride, mediated by a Lewis acid catalyst.

G General Workflow for Friedel-Crafts Synthesis of 4,4'-Difluorobenzophenone cluster_reactants Reactants & Catalyst cluster_process Process r1 Fluorobenzene (Aromatic Substrate) setup Reaction Setup (Inert Atmosphere, 0-5°C) r1->setup r2 4-Fluorobenzoyl Chloride (Acylating Agent) r2->setup cat Anhydrous AlCl₃ (Lewis Acid Catalyst) cat->setup reaction Acylation Reaction (Formation of Acylium Ion & Electrophilic Attack) setup->reaction Dropwise Addition quench Aqueous Quench (Ice / HCl) reaction->quench Reaction Completion (TLC) workup Extraction & Washing (DCM or EtOAc, NaHCO₃, Brine) quench->workup purify Purification (Recrystallization from Ethanol) workup->purify prod Product: 4,4'-Difluorobenzophenone purify->prod

General synthetic workflow for 4,4'-difluorobenzophenone.
Detailed Experimental Protocol: Synthesis of 4,4'-Difluorobenzophenone

This protocol is synthesized from the seminal 1933 publication by Dunlop and Gardner and modern procedural descriptions.[1]

Materials:

  • Fluorobenzene (1.2 equivalents)

  • 4-Fluorobenzoyl chloride (1.0 equivalent)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)

  • Anhydrous Petroleum Ether (or Dichloromethane)

  • 2M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol or Hexane (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Ice bath, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet connected to a reflux condenser, suspend anhydrous aluminum chloride (1.1 eq.) in the anhydrous solvent.

  • Cooling: Cool the suspension to 0-5°C using an ice bath while purging the system with inert gas.

  • Addition of Reactants: Prepare a solution of 4-fluorobenzoyl chloride (1.0 eq.) in fluorobenzene (1.2 eq.). Add this solution dropwise to the stirred AlCl₃ suspension over approximately 30 minutes, ensuring the internal temperature is maintained between 0-5°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and 2M hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from hot ethanol or petroleum ether to yield pure 4,4'-difluorobenzophenone as colorless crystals.[1]

Part 3: Physicochemical and Biological Data

Fluorination significantly impacts the physicochemical properties of benzophenones. The strong electron-withdrawing nature of fluorine alters the electronic properties of the molecule, and its small size allows it to act as a bioisostere for hydrogen.

Table 1: Physicochemical Properties of Selected Fluorinated Benzophenones
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Reference(s)
BenzophenoneC₁₃H₁₀O182.2247-51305[10][12]
2-FluorobenzophenoneC₁₃H₉FO200.21Liquid95-96 @ 0.05 torr[6]
4-FluorobenzophenoneC₁₃H₉FO200.2148.2 - 48.7N/A
4,4'-DifluorobenzophenoneC₁₃H₈F₂O218.20107.5 - 108.5N/A[13]
Application in Medicinal Chemistry: p38α MAP Kinase Inhibition

A major application for fluorinated benzophenones is in the development of kinase inhibitors, particularly for p38α Mitogen-Activated Protein (MAP) Kinase.[6][14] The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and stress, making it a key target for treating inflammatory diseases like rheumatoid arthritis.[5][13]

The benzophenone scaffold serves as an effective ATP-competitive inhibitor. The fluorine atoms often form critical interactions within the ATP-binding pocket of the kinase, enhancing potency and selectivity.[2] Structure-activity relationship (SAR) studies have demonstrated that specific substitution patterns on the benzophenone core are crucial for achieving high efficacy.

Table 2: In Vitro Inhibitory Activity of Benzophenone Derivatives against p38α MAPK
Compound IDStructure / Key Featurep38α IC₅₀ (nM)Reference
10b 1,1-dimethylpropynylamine substituted benzophenone14[7][8]
17b Pyridinoyl substituted benzimidazole (related scaffold)21[7][8]

Note: IC₅₀ is the half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Part 4: Mechanism of Action and Signaling Pathways

Fluorinated benzophenones typically function as Type I ATP-competitive inhibitors of p38 MAPK. They occupy the adenine-binding region of the kinase's active site, preventing the binding and subsequent hydrolysis of ATP, which is necessary for the phosphorylation of downstream substrates.

G Mechanism of p38 MAPK Inhibition by Fluorinated Benzophenones stimuli Inflammatory Cytokines (e.g., TNF-α, IL-1β) Environmental Stress mkk Upstream Kinases (MKK3 / MKK6) stimuli->mkk Activate p38_inactive p38 MAPK (Inactive) mkk->p38_inactive Phosphorylate p38_active p38 MAPK (Active) Phosphorylated substrate Downstream Substrate (e.g., ATF-2) p38_active->substrate Phosphorylate response Cellular Response (Pro-inflammatory Gene Expression) substrate->response atp ATP atp_pocket ATP Binding Pocket of p38 MAPK atp->atp_pocket Binds inhibitor Fluorinated Benzophenone Inhibitor inhibitor->atp_pocket Competitively Binds no_response Blocked Cellular Response atp_pocket->no_response Blocks ATP Binding

Simplified p38 MAPK signaling and competitive inhibition.

The kinetic mechanism for p38 MAPK is an ordered sequential process where the protein substrate (like ATF-2) binds first, followed by ATP.[15] ATP-competitive inhibitors, like the benzophenones, bind to the enzyme-substrate complex, preventing the subsequent binding of ATP.[15] The high selectivity of some advanced inhibitors is achieved by inducing a conformational change, known as a "glycine-flip," in the hinge region of the kinase, which connects the N- and C-lobes of the enzyme.[6] This, combined with interactions in adjacent hydrophobic pockets, provides a basis for potent and selective inhibition.[6]

Conclusion

From their first documented synthesis in the 1930s, fluorinated benzophenones have evolved into a versatile and highly valuable class of molecules. The foundational Friedel-Crafts acylation reaction provided the initial access to these structures, and the unique physicochemical properties conferred by fluorine atoms have cemented their role in modern science. Their journey from simple aromatic ketones to sophisticated, life-saving drug candidates and essential industrial materials highlights the power of fluorine substitution as a tool in molecular design. Continued research into novel synthetic routes and biological applications ensures that fluorinated benzophenones will remain a subject of intense interest for chemists and drug developers for the foreseeable future.

References

hazards and safety precautions for handling 2-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 2-Fluorobenzophenone

This guide provides comprehensive safety information, handling protocols, and emergency procedures for this compound, intended for researchers, scientists, and professionals in drug development and other laboratory settings.

Chemical Identification and Physical Properties

This compound is an organic compound used in various applications, including organic synthesis and as a photoinitiator.[1][2][3] The fluorine atom influences its reactivity and physical properties.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Synonyms (2-Fluorophenyl)phenylmethanone, o-Fluorobenzophenone[1][2][4]
CAS Number 342-24-5[1][2][4]
Molecular Formula C₁₃H₉FO[1][2][4][5]
Molecular Weight 200.21 g/mol [4][5]
Appearance Pale-yellow liquid or white to light yellow crystalline solid[1][4]
Boiling Point 95 - 96 °C (at 0.05 torr)[4]
Density 1.18 g/cm³[4]
Refractive Index 1.59 (at 20 °C)[4]
Stability Stable at room temperature in closed containers under normal storage and handling conditions.[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.[4][5] The toxicological properties of this substance have not been fully investigated.[4]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementGHS Pictogram
Skin Irritation2H315: Causes skin irritationWarning
Serious Eye Irritation2AH319: Causes serious eye irritationWarning
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritationWarning

Source:[5]

Hazard_Identification cluster_assessment Hazard Assessment Workflow Chem This compound Hazards Identified Hazards - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) Chem->Hazards leads to identification of Exposure Potential Exposure Routes - Inhalation - Skin Contact - Eye Contact - Ingestion Hazards->Exposure informs Controls Implement Safety Controls Exposure->Controls requires

Caption: Hazard Identification and Assessment Workflow.

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risk.

Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area.[4] Use only outdoors or in a chemical fume hood.

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationSource(s)
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[4]
Handling Procedures
  • Wash hands and skin thoroughly after handling.[4]

  • Avoid contact with eyes, skin, and clothing.[4]

  • Avoid breathing dust, fumes, or vapors.

  • Avoid ingestion and inhalation.[4]

  • Keep the container tightly closed when not in use.[4]

Storage Conditions
  • Store in a tightly closed container.[4]

  • Store in a cool, dry, well-ventilated area.[4]

  • Keep away from incompatible substances, such as oxidizing agents.[4]

  • Store locked up.

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

First Aid Measures

Table 4: First Aid Protocols for this compound Exposure

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[4]
Skin Contact Take off immediately all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Wash clothing before reuse.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes, occasionally lifting the upper and lower eyelids. If eye irritation persists, get medical advice/attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[4]
Fire-Fighting Measures
  • Extinguishing Media: Use agents most appropriate to extinguish the fire, such as water spray, dry chemical, carbon dioxide, or appropriate foam.[4]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[4] Containers may explode when heated.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4]

Accidental Release Measures (Spill Protocol)
  • Personal Precautions: Evacuate personnel to safe areas. Use personal protective equipment as described in Section 3.2. Ensure adequate ventilation.[4] Avoid breathing vapors, mist, or gas.[7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Clean up spills immediately.[4] Absorb the spill using an absorbent, non-combustible material such as earth, sand, or vermiculite.[4] Collect the material and place it in suitable, closed containers for disposal.[4]

Emergency_Response cluster_workflow Emergency Response Workflow cluster_spill Spill Response cluster_exposure Personnel Exposure Start Exposure / Spill Event Assess Assess Situation (Spill or Personnel Exposure?) Start->Assess Evacuate Evacuate Area Assess->Evacuate Spill Remove Remove from Exposure Assess->Remove Exposure Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill with Absorbent Ventilate->Contain Cleanup Collect Waste Contain->Cleanup Dispose Dispose as Hazardous Waste Cleanup->Dispose Decontaminate Decontaminate (Administer First Aid) Remove->Decontaminate SeekMedical Seek Medical Attention Decontaminate->SeekMedical

Caption: General Emergency Response Workflow.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Waste material should be handled by a licensed hazardous waste disposal company. The recommended disposal method is high-temperature incineration.[8]

Toxicological and Ecological Information

  • Toxicology: The toxicological properties of this compound have not been fully investigated.[4] It is known to cause irritation to the skin, eyes, and respiratory system upon single exposure.[5]

  • Ecology: No specific data is available. Discharge into the environment must be avoided.[7]

References

Methodological & Application

Application Notes and Protocols for 2-Fluorobenzophenone as a Photoinitiator for Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzophenone is a substituted aromatic ketone that functions as a Type II photoinitiator for free-radical polymerization.[1] Upon absorption of ultraviolet (UV) radiation, it transitions to an excited triplet state. This excited state then abstracts a hydrogen atom from a synergist molecule, typically a tertiary amine, to generate free radicals that initiate polymerization.[2] The presence of the fluorine atom at the 2-position can influence the photochemical and physical properties of the molecule, such as its absorption characteristics and reactivity, making it a subject of interest in the formulation of UV-curable coatings, inks, adhesives, and materials for 3D printing and biomedical applications.[1][3]

These application notes provide a comprehensive guide to the use of this compound as a photoinitiator, including its mechanism of action, comparative performance data, and detailed experimental protocols for its application in photopolymerization.

Mechanism of Photoinitiation

As a Type II photoinitiator, this compound requires a co-initiator or synergist to efficiently generate free radicals. The process can be summarized in the following steps:

  • Photoexcitation: this compound absorbs UV light and is promoted from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁).

  • Hydrogen Abstraction: The excited triplet state of this compound abstracts a hydrogen atom from a hydrogen donor (co-initiator), such as a tertiary amine (e.g., triethanolamine or ethyl 4-(dimethylamino)benzoate). This results in the formation of a ketyl radical and an amine-derived radical.

  • Initiation: The amine-derived radical is typically the primary species that initiates the polymerization of monomers, such as acrylates and methacrylates.

The efficiency of this process is dependent on the concentration of both the photoinitiator and the co-initiator, as well as the nature of the monomer system and the irradiation conditions.

Data Presentation

Quantitative performance data for this compound is not extensively available in peer-reviewed literature. Therefore, the following tables provide data for the parent compound, benzophenone, to serve as a benchmark for comparison. The performance of this compound is expected to be in a similar range, with potential variations due to the electronic and steric effects of the fluorine substituent.

Table 1: Photochemical Properties of Benzophenone

PropertyValueReference
Molar Extinction Coefficient (ε)~200 L·mol⁻¹·cm⁻¹ at 345 nm[4]
UV Absorption Maxima (λmax)~254 nm and ~345 nm[5]

Table 2: Comparative Photopolymerization Performance of Benzophenone in Acrylate Systems

ParameterConditionValueReference
Polymerization Rate (Rp) Varies with monomer and co-initiator concentrationTypically in the range of 10⁻³ to 10⁻² mol·L⁻¹·s⁻¹[4]
Final Monomer Conversion Dependent on formulation and curing conditionsCan reach >80% under optimal conditions[6]

Experimental Protocols

The following are detailed protocols for the preparation of a photocurable formulation and the subsequent analysis of the photopolymerization kinetics using this compound as the photoinitiator.

Protocol 1: Preparation of a UV-Curable Acrylate Formulation

Objective: To prepare a standard formulation for evaluating the photoinitiating performance of this compound.

Materials:

  • This compound (Photoinitiator)

  • Triethanolamine (TEA) (Co-initiator)

  • Trimethylolpropane triacrylate (TMPTA) (Monomer)

  • Amber vials

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • In an amber vial, weigh the desired amount of this compound (e.g., 2 wt%).

  • Add the desired amount of triethanolamine (e.g., 5 wt%) to the vial.

  • Add the monomer, trimethylolpropane triacrylate, to the vial to make up the remaining volume.

  • Add a magnetic stir bar to the vial and cap it securely.

  • Place the vial on a magnetic stirrer and stir at room temperature until all components are fully dissolved and the solution is homogeneous. Gentle warming (to ~40-50 °C) can be applied to aid dissolution.

  • Store the formulation in the dark until use to prevent premature polymerization.

Protocol 2: Real-Time FTIR for Monitoring Polymerization Kinetics

Objective: To determine the rate of polymerization and final monomer conversion by monitoring the disappearance of the acrylate double bond peak in real-time.

Materials and Equipment:

  • Prepared UV-curable formulation

  • Fourier-Transform Infrared (FTIR) spectrometer with a horizontal attenuated total reflectance (ATR) accessory

  • UV LED light source (e.g., 365 nm) with controlled intensity

  • Micropipette

Procedure:

  • Place a small drop of the prepared formulation onto the ATR crystal of the FTIR spectrometer.

  • Record a baseline spectrum before UV exposure. The characteristic peak for the acrylate C=C double bond is typically observed around 1635 cm⁻¹.

  • Position the UV LED light source at a fixed distance above the sample on the ATR crystal.

  • Simultaneously start the UV irradiation and the time-resolved FTIR data acquisition.

  • Collect spectra at regular intervals (e.g., every second) until the area of the acrylate peak no longer changes, indicating the end of the polymerization reaction.

  • Calculate the degree of conversion (DC%) at each time point using the following formula: DC(%) = [1 - (Peak Area at time t / Initial Peak Area)] x 100

  • The polymerization rate (Rp) can be determined from the initial slope of the conversion versus time plot.

Protocol 3: Photo-Differential Scanning Calorimetry (Photo-DSC)

Objective: To measure the heat flow associated with the exothermic polymerization reaction, which is proportional to the rate of polymerization.

Materials and Equipment:

  • Prepared UV-curable formulation

  • Differential Scanning Calorimeter (DSC) equipped with a UV light source

  • Aluminum DSC pans

Procedure:

  • Accurately weigh a small amount of the formulation (typically 5-10 mg) into an open aluminum DSC pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Equilibrate the cell at a constant temperature (e.g., 25 °C).

  • Once a stable baseline is achieved, expose the sample to UV light of a known intensity.

  • Record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.

  • The rate of polymerization is proportional to the heat flow (dH/dt). The total heat evolved is proportional to the final monomer conversion.

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound as a photoinitiator.

Caption: Photoinitiation mechanism of this compound.

G Experimental Workflow for Photoinitiator Evaluation cluster_prep Formulation Preparation cluster_analysis Kinetic Analysis cluster_results Data Analysis Weigh Weigh Photoinitiator & Co-initiator Mix Mix with Monomer Weigh->Mix Dissolve Ensure Complete Dissolution Mix->Dissolve RT_FTIR Real-Time FTIR Dissolve->RT_FTIR Sample Application Photo_DSC Photo-DSC Dissolve->Photo_DSC Sample Preparation Conversion Calculate Monomer Conversion RT_FTIR->Conversion Rate Determine Polymerization Rate Photo_DSC->Rate Conversion->Rate

Caption: Workflow for evaluating this compound's performance.

References

Application Notes and Protocols: 2-Fluorobenzophenone in UV-Curable Coatings and Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Fluorobenzophenone as a photoinitiator in ultraviolet (UV)-curable coatings and inks. This document details its mechanism of action, formulation guidelines, and experimental protocols for performance evaluation.

Introduction to this compound

This compound is an aromatic ketone that functions as a Type II photoinitiator in free-radical photopolymerization.[1][2] Upon absorption of UV radiation, it initiates the rapid cross-linking of monomers and oligomers, transforming a liquid formulation into a solid, durable film. Its fluorine substitution can influence its photochemical reactivity and compatibility within various formulations.[3]

Chemical and Physical Properties:

PropertyValue
CAS Number 342-24-5
Molecular Formula C₁₃H₉FO
Molecular Weight 200.21 g/mol
Appearance Colorless to light orange to yellow clear liquid
Boiling Point 190 °C @ 29 mmHg
Purity ≥ 98% (GC)

Mechanism of Action: Type II Photoinitiation

This compound follows a Type II photoinitiation mechanism, which is a bimolecular process requiring a co-initiator or synergist, typically a tertiary amine.[1][4]

The process can be summarized in the following steps:

  • Photoexcitation: this compound absorbs UV light, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.

  • Hydrogen Abstraction: The excited triplet state of this compound abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).

  • Radical Formation: This hydrogen abstraction process generates two radicals: a ketyl radical from the this compound and an alkylamino radical from the co-initiator.

  • Initiation of Polymerization: The highly reactive alkylamino radical is the primary initiator of the polymerization of acrylate or other vinyl monomers in the formulation.

Type_II_Photoinitiation cluster_0 Photoexcitation cluster_1 Radical Generation cluster_2 Polymerization 2-FB This compound (Ground State) 2-FB_excited This compound (Excited Triplet State) 2-FB->2-FB_excited Intersystem Crossing Radicals Ketyl Radical + Alkylamino Radical 2-FB_excited->Radicals Hydrogen Abstraction UV_Light UV Light (hν) UV_Light->2-FB Absorption Co-initiator Co-initiator (e.g., Amine) Co-initiator->Radicals Monomers Acrylate Monomers Radicals->Monomers Initiation Polymer Cured Polymer Network Monomers->Polymer Propagation

Figure 1. Type II photoinitiation pathway of this compound.

Application in UV-Curable Formulations

This compound can be incorporated into a variety of UV-curable coatings and inks for applications on diverse substrates such as plastics, wood, metal, and paper.[5]

Example Formulation - Clear UV-Curable Coating

This formulation provides a starting point for a general-purpose clear coating. Adjustments to the components and their concentrations may be necessary to achieve desired properties.

ComponentFunctionWeight %
Epoxy Acrylate OligomerPrimary film former, provides hardness and chemical resistance40 - 60
Tripropyleneglycol Diacrylate (TPGDA)Reactive diluent, adjusts viscosity and improves flexibility30 - 50
This compound Photoinitiator 2 - 5
Triethanolamine (TEA)Co-initiator3 - 6
Leveling AgentImproves surface smoothness0.1 - 1
DefoamerPrevents air bubble formation0.1 - 0.5
Example Formulation - UV-Curable Ink (Magenta)

This example outlines a basic formulation for a UV-curable magenta ink. Pigment dispersion and stability are critical factors in ink formulations.

ComponentFunctionWeight %
Urethane Acrylate OligomerBinder, provides adhesion and flexibility30 - 40
Isobornyl Acrylate (IBOA)Reactive diluent, improves hardness and adhesion20 - 30
Magenta Pigment DispersionColorant15 - 25
This compound Photoinitiator 3 - 6
Ethyl 4-(dimethylamino)benzoate (EDB)Co-initiator4 - 8
Dispersing AgentStabilizes pigment dispersion1 - 2
StabilizerPrevents premature polymerization0.1 - 0.5

Experimental Protocols for Performance Evaluation

A systematic evaluation of the performance of this compound in a UV-curable formulation is crucial for optimizing its concentration and achieving desired coating or ink properties.

Experimental_Workflow Formulation Formulation Preparation Application Coating/Ink Application Formulation->Application Curing UV Curing Application->Curing Performance_Testing Performance Testing Curing->Performance_Testing Cure_Kinetics Cure Kinetics Analysis Performance_Testing->Cure_Kinetics Physical_Properties Physical Property Testing Performance_Testing->Physical_Properties Data_Analysis Data Analysis and Optimization Cure_Kinetics->Data_Analysis Physical_Properties->Data_Analysis

Figure 2. General experimental workflow for evaluating photoinitiators.

Cure Kinetics Analysis

4.1.1. Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

This technique monitors the disappearance of the acrylate double bond peak (typically around 810 cm⁻¹ or 1635 cm⁻¹) in real-time during UV exposure, providing data on the rate and degree of conversion.[6][7]

Protocol:

  • Sample Preparation: Place a small, uniform drop of the liquid formulation between two transparent substrates (e.g., KBr pellets or polypropylene films).

  • Instrument Setup: Position the sample in the FTIR spectrometer's sample compartment, equipped with a UV light guide.

  • Data Acquisition: Initiate simultaneous UV irradiation and FTIR spectral acquisition. Collect spectra at regular, short intervals (e.g., every 0.1 seconds).

  • Data Analysis: Calculate the degree of conversion at each time point by monitoring the decrease in the area of the acrylate peak relative to an internal standard peak that does not change during the reaction.

4.1.2. Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat released during the exothermic polymerization reaction upon UV irradiation, which is proportional to the rate of reaction.

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the liquid formulation into an open aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. The instrument should be equipped with a UV light source.

  • Measurement: Equilibrate the sample at the desired temperature. Initiate UV irradiation and record the heat flow as a function of time.

  • Data Analysis: Integrate the exothermic peak to determine the total heat of polymerization. The peak maximum corresponds to the maximum polymerization rate.

Quantitative Data Summary (Template):

Photoinitiator SystemConcentration (wt%)Time to 90% Conversion (s) (RT-FTIR)Maximum Polymerization Rate (W/g) (Photo-DSC)
This compound / TEA3 / 4[Experimental Data][Experimental Data]
Benzophenone / TEA3 / 4[Experimental Data][Experimental Data]
Commercial Photoinitiator X3[Experimental Data][Experimental Data]
Physical Property Testing of Cured Films

4.2.1. Adhesion Testing (ASTM D3359 - Cross-Hatch Adhesion Test)

This test assesses the adhesion of the cured coating or ink to the substrate.[8]

Protocol:

  • Sample Preparation: Apply the formulation to the desired substrate and cure under specified UV conditions. Allow the cured film to condition for 24 hours.

  • Procedure: Make a series of parallel cuts through the coating to the substrate using a sharp blade, followed by a second series of cuts perpendicular to the first, creating a cross-hatch pattern.

  • Apply a specified pressure-sensitive tape over the cross-hatch area and then rapidly remove it at a 180° angle.

  • Evaluation: Visually inspect the cross-hatch area and classify the adhesion according to the ASTM scale (5B = no detachment, 0B = >65% detachment).

4.2.2. Yellowing Index (ASTM E313)

This method quantifies the degree of yellowness of a cured film, which is particularly important for clear coatings and white inks.

Protocol:

  • Sample Preparation: Prepare cured films on a transparent or white substrate.

  • Measurement: Use a spectrophotometer or colorimeter to measure the tristimulus values (X, Y, Z) of the cured film.

  • Calculation: Calculate the yellowness index (YI) using the appropriate formula for the instrument and illuminant used.

  • Accelerated Aging: To assess light stability, expose the cured films to a UV weathering chamber and measure the change in YI over time.

Quantitative Data Summary (Template):

Photoinitiator SystemAdhesion (ASTM D3359)Initial Yellowing Index (YI)YI after 100h UV Exposure
This compound / TEA[Experimental Data][Experimental Data][Experimental Data]
Benzophenone / TEA[Experimental Data][Experimental Data][Experimental Data]
Commercial Photoinitiator X[Experimental Data][Experimental Data][Experimental Data]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is an effective Type II photoinitiator for a wide range of UV-curable coatings and inks. Its performance is dependent on the formulation composition, particularly the type and concentration of the co-initiator, as well as the curing conditions. The experimental protocols outlined in these notes provide a framework for the systematic evaluation and optimization of formulations containing this compound to achieve desired application-specific properties.

References

Application Notes and Protocols: 2-Fluorobenzophenone as an Intermediate for Benzodiazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Fluorobenzophenone as a foundational starting material for the synthesis of various benzodiazepine derivatives. This document outlines a proposed multi-step synthetic pathway, including detailed experimental protocols for each key transformation. The strategic incorporation of a fluorine atom into the benzophenone scaffold can significantly influence the pharmacological properties of the final benzodiazepine product, a concept widely explored in medicinal chemistry to enhance potency and receptor binding affinity.

While many documented benzodiazepine syntheses commence with pre-functionalized precursors like 2-amino-5-chloro-2'-fluorobenzophenone, this guide details a fundamental approach starting from the more basic this compound. This necessitates an initial functionalization of the phenyl ring to introduce the requisite amino group for the characteristic diazepine ring formation.

Quantitative Data Summary

The following tables summarize representative quantitative data for the key transformations in the proposed synthetic pathway. It is important to note that yields can vary based on reaction scale, purity of reagents, and specific reaction conditions.

Table 1: Synthesis of 2-Amino-5-nitro-2'-fluorobenzophenone

StepReactionReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1NitrationHNO₃, H₂SO₄-0-101-285-95
2ReductionFe, NH₄ClEthanol/Water70-802-480-90

Table 2: Benzodiazepine Ring Formation from 2-Amino-5-substituted-2'-fluorobenzophenone

StepReactionReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
3AcylationChloroacetyl chlorideToluene5-10 then RT3-490-95
4CyclizationAmmonia, MethanolMethanolReflux10-1270-80

Proposed Synthetic Pathway

The synthesis of a benzodiazepine derivative from this compound can be conceptualized as a four-step process. The initial step involves the nitration of the unsubstituted phenyl ring, followed by the reduction of the nitro group to an amine. This intermediate, an aminofluorobenzophenone, can then undergo acylation and subsequent cyclization to form the core benzodiazepine structure.

G A This compound B 2-Fluoro-5-nitrobenzophenone A->B Nitration (HNO3, H2SO4) C 2-Amino-5-nitro-2'-fluorobenzophenone B->C Reduction (Fe, NH4Cl) D 2-(2-Chloroacetamido)-5-nitro-2'-fluorobenzophenone C->D Acylation (ClCOCHCl) E 7-Nitro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one D->E Cyclization (NH3)

Caption: Proposed synthetic pathway from this compound to a benzodiazepine derivative.

Experimental Protocols

The following protocols are detailed methodologies for the key experimental steps in the proposed synthesis.

Step 1: Nitration of this compound

This protocol describes the introduction of a nitro group onto the phenyl ring of this compound, primarily at the position para to the carbonyl group due to its deactivating effect.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add this compound.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid while stirring, maintaining the temperature below 10 °C.

  • Once the this compound is completely dissolved, add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise from a dropping funnel. The temperature of the reaction mixture should be maintained between 0 and 10 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-10 °C for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid, 2-Fluoro-5-nitrobenzophenone, is collected by vacuum filtration.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • Dry the product under vacuum.

Step 2: Reduction of 2-Fluoro-5-nitrobenzophenone

This protocol details the reduction of the nitro group to an amino group, a crucial step to enable the subsequent cyclization.

Materials:

  • 2-Fluoro-5-nitrobenzophenone

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Deionized Water

  • Reflux condenser

Procedure:

  • To a round-bottom flask fitted with a reflux condenser, add 2-Fluoro-5-nitrobenzophenone, ethanol, and a solution of ammonium chloride in deionized water.

  • Add iron powder to the mixture.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron catalyst.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 2-Amino-5-nitro-2'-fluorobenzophenone.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Acylation of 2-Amino-5-nitro-2'-fluorobenzophenone

This procedure describes the acylation of the newly formed amino group with chloroacetyl chloride.

Materials:

  • 2-Amino-5-nitro-2'-fluorobenzophenone

  • Chloroacetyl chloride

  • Toluene

  • Ice bath

Procedure:

  • Dissolve 2-Amino-5-nitro-2'-fluorobenzophenone in toluene in a suitable reaction vessel.

  • Cool the solution to 5–10 °C using an ice bath.

  • Prepare a solution of chloroacetyl chloride in toluene.

  • Add the chloroacetyl chloride solution dropwise to the cooled 2-amino-5-nitro-2'-fluorobenzophenone solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude 2-(2-Chloroacetamido)-5-nitro-2'-fluorobenzophenone, which can be used in the next step without further purification or purified by recrystallization.

Step 4: Cyclization to form the Benzodiazepine Ring

This protocol outlines the final ring-closing step to form the seven-membered diazepine ring.

Materials:

  • 2-(2-Chloroacetamido)-5-nitro-2'-fluorobenzophenone

  • Methanolic ammonia solution

  • Methanol

  • Reflux condenser

Procedure:

  • Dissolve the crude 2-(2-Chloroacetamido)-5-nitro-2'-fluorobenzophenone from the previous step in methanol.

  • Add a solution of ammonia in methanol.

  • Heat the reaction mixture to reflux and maintain for 10-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The crystalline product, 7-Nitro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, may precipitate out of the solution and can be collected by filtration.

  • Wash the product with cold methanol and dry under vacuum.

Experimental Workflow Visualization

The general workflow for the synthesis of a benzodiazepine derivative from this compound is depicted below.

G cluster_0 Synthesis cluster_1 Purification & Analysis A Nitration of This compound B Reduction of Nitro Group A->B C Acylation of Amino Group B->C D Cyclization C->D E Filtration / Extraction D->E F Recrystallization E->F G Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow for the multi-step synthesis.

Application Notes and Experimental Protocol for the Synthesis of 2-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzophenone is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals.[1] Its structure is a benzophenone framework with a fluorine atom at the ortho position of one phenyl ring. This fluorine substitution can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key building block in medicinal chemistry.[2][3] Furthermore, this compound and its derivatives are utilized as photoinitiators in polymer chemistry, particularly for UV-curable coatings and inks.[1][4]

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of benzene with 2-fluorobenzoyl chloride, utilizing a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[5][6] This electrophilic aromatic substitution reaction forms the carbon-carbon bond between the benzene ring and the carbonyl group of the acyl chloride.[7]

This document provides a detailed experimental protocol for the synthesis, purification, and characterization of this compound, intended for use by professionals in a laboratory setting.

Physicochemical Data of Key Compounds

A summary of the physical and chemical properties of the reactants and the final product is provided below for quick reference and experimental planning.

CompoundFormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Density (g/mL)
2-Fluorobenzoyl chloride C₇H₄ClFO158.56[8]Colorless to light yellow liquid[2][3]4[8]90-92 / 15 mmHg[8]1.328 (at 25°C)[8]
Benzene C₆H₆78.11Colorless liquid5.580.10.876
Aluminum chloride (anhydrous) AlCl₃133.34White/pale yellow solid192.6 (sublimes)180 (sublimes)2.44
This compound C₁₃H₉FO200.21[4]White to light yellow crystalline solid or pale-yellow liquid[4][9]~49 (solid form)[10]95-96 / 0.05 mmHg[9]1.18 - 1.19[1][9]

Experimental Protocol: Friedel-Crafts Acylation

This protocol details the synthesis of this compound via the aluminum chloride-catalyzed acylation of benzene with 2-fluorobenzoyl chloride.

Materials and Equipment
  • Reagents:

    • 2-Fluorobenzoyl chloride (≥98%)[2]

    • Anhydrous benzene (reagent grade)

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (DCM, anhydrous)

    • Hydrochloric acid (HCl), concentrated and dilute solutions

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (beakers, flasks, graduated cylinders)

    • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Safety Precautions
  • Aluminum chloride is corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a fume hood and avoid contact with skin and moisture.[11]

  • 2-Fluorobenzoyl chloride is corrosive and moisture-sensitive. It will decompose in water to form HCl.[12]

  • Benzene is a known carcinogen and is highly flammable. All operations involving benzene must be conducted in a well-ventilated fume hood.

  • The reaction generates hydrogen chloride (HCl) gas , which is corrosive and toxic. Ensure the apparatus is properly vented through a scrubbing system or into the fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the system from atmospheric moisture by fitting a drying tube to the top of the condenser.

    • In the fume hood, charge the flask with anhydrous aluminum chloride (e.g., 14.7 g, 0.11 mol, 1.1 equivalents).

    • Add anhydrous benzene (e.g., 70 mL) to the flask.

  • Acylation Reaction:

    • Cool the stirred suspension of AlCl₃ in benzene to 0-5 °C using an ice-water bath.[11]

    • Dissolve 2-fluorobenzoyl chloride (e.g., 15.9 g, 0.10 mol, 1.0 equivalent) in a small amount of anhydrous benzene (e.g., 20 mL) and load it into the dropping funnel.

    • Add the 2-fluorobenzoyl chloride solution dropwise to the cooled benzene suspension over 30-45 minutes. Maintain the internal temperature below 10 °C. HCl gas will be evolved.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to a gentle reflux (around 60°C) for 1-2 hours to ensure the reaction goes to completion.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Work-up and Product Isolation:

    • Cool the reaction mixture back down to 0-5 °C in an ice bath.

    • CAUTIOUSLY quench the reaction by slowly adding crushed ice (e.g., 100 g) to the flask. This is a highly exothermic process that will generate a large amount of HCl gas. Perform this step slowly in an efficient fume hood.[11]

    • Once the initial vigorous reaction has subsided, add concentrated HCl (e.g., 20 mL) to dissolve any remaining aluminum salts.

    • Transfer the mixture to a separatory funnel. Add dichloromethane (DCM, e.g., 50 mL) to aid in separation.

    • Separate the organic layer. Extract the aqueous layer with two additional portions of DCM (e.g., 2 x 30 mL).[11]

    • Combine all organic layers and wash sequentially with:

      • Dilute HCl (e.g., 50 mL of 1M HCl)

      • Saturated sodium bicarbonate solution (50 mL) - Caution: CO₂ evolution.

      • Deionized water (50 mL)

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

    • The crude product, a pale-yellow oil or solid, can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane).[9]

    • Characterize the purified this compound using analytical techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis of this compound.

Synthesis_Workflow start Start: Reagents setup 1. Reaction Setup - Dry 3-neck flask - Add AlCl₃ and Benzene - Cool to 0-5°C start->setup addition 2. Dropwise Addition - Add 2-Fluorobenzoyl Chloride solution - Maintain T < 10°C setup->addition reaction 3. Reaction - Warm to RT - Reflux at 60°C for 1-2h addition->reaction quench 4. Quenching - Cool to 0-5°C - Cautiously add ice and HCl reaction->quench extraction 5. Extraction & Washing - Separate organic layer - Wash with HCl, NaHCO₃, H₂O quench->extraction drying 6. Drying & Concentration - Dry with MgSO₄ - Remove solvent via rotary evaporator extraction->drying purification 7. Purification - Vacuum Distillation or - Recrystallization drying->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

References

Applications of 2-Fluorobenzophenone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzophenone and its derivatives are pivotal scaffolds in medicinal chemistry, primarily serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals. The incorporation of a fluorine atom can significantly enhance the metabolic stability and binding affinity of drug candidates. While the broader benzophenone structure is found in numerous bioactive natural products and synthetic drugs exhibiting anticancer, anti-inflammatory, and antimicrobial properties, this compound itself is a critical starting material for more complex molecules.[1][2] Its most prominent role is as a precursor to substituted aminobenzophenones, which are key building blocks for the synthesis of benzodiazepines, a class of psychoactive drugs widely used for their anxiolytic, sedative, and hypnotic properties.[3][4][5]

This document provides a comprehensive overview of the applications of this compound and its key derivatives in medicinal chemistry, with detailed experimental protocols for the synthesis of significant pharmaceutical intermediates and final drug products.

Physicochemical Properties of Key this compound Derivatives

The strategic placement of functional groups on the this compound core dictates its reactivity and utility as a pharmaceutical intermediate. The table below summarizes the key physicochemical properties of this compound and two of its most important derivatives.

PropertyThis compound2-Amino-5-chloro-2'-fluorobenzophenone2-Amino-2'-fluoro-5-nitrobenzophenone
CAS Number 342-24-5784-38-3344-80-9
Molecular Formula C₁₃H₉FOC₁₃H₉ClFNOC₁₃H₉FN₂O₃
Molecular Weight 200.21 g/mol 249.67 g/mol [3]260.22 g/mol [6]
Appearance White to light yellow crystalline solid[7]Yellow crystalline powder[3]Yellow crystalline solid[6]
Melting Point Not specified95-98 °C[3]161-163 °C[6]
Solubility Soluble in organic solvents like ethanol and acetone[7]Not specifiedDMF: 2 mg/mL; DMSO: 1 mg/mL[6]

Application I: Synthesis of Benzodiazepines

Substituted 2-fluorobenzophenones are critical starting materials for the synthesis of several important benzodiazepines. The following sections detail the synthesis of key intermediates and the subsequent cyclization to form the final drug products.

Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone

This compound is a cornerstone intermediate for drugs like Midazolam and Flurazepam.[3] A common industrial synthesis route is the Friedel-Crafts acylation.

This protocol is adapted from patented industrial methods.[3]

Materials:

  • o-Fluorobenzoyl chloride

  • p-Chloroaniline

  • Anhydrous zinc chloride (low-temperature dehydrated)

  • High-boiling inert solvent (e.g., Toluene)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for neutralization)

  • Ethanol (for recrystallization)

  • Activated Carbon

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine o-fluorobenzoyl chloride and p-chloroaniline. The mass ratio of p-chloroaniline to zinc chloride can range from 1:0.5 to 1:10.

  • Reaction: Heat the mixture to a temperature between 100-350 °C and maintain for 0.2 to 10 hours.

  • Workup - Acidolysis: After the reaction is complete, cool the mixture and add an aqueous acid solution (e.g., hydrochloric acid) to decompose the reaction complex.

  • Isolation: The crude product precipitates and is isolated by filtration.

  • Purification - Recrystallization: Dissolve the crude product in a hot 85% ethanol solution. Add activated carbon for decolorization and reflux the mixture.

  • Filter the hot solution and allow it to cool to induce crystallization.

  • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

A reported yield for a similar process is around 70%, with a purity of ≥98%.

Synthesis of Midazolam from 2-Amino-5-chloro-2'-fluorobenzophenone

Midazolam is a short-acting benzodiazepine used for anesthesia and sedation. 2-Amino-5-chloro-2'-fluorobenzophenone is a direct precursor in its synthesis.[3]

This protocol outlines a potential synthetic route.

Materials:

  • 2-Amino-5-chloro-2'-fluorobenzophenone

  • Epichlorohydrin

  • Ammonia gas

  • Phosphorus pentoxide

  • n-Hexane

  • Ethanol

Procedure:

  • To a reaction vessel, add 2-Amino-5-chloro-2'-fluorobenzophenone.

  • Slowly add epichlorohydrin with stirring.

  • Introduce ammonia gas into the reaction mixture while maintaining stirring for 1-2 hours.

  • After the initial reaction, slowly add phosphorus pentoxide.

  • Heat the reaction mixture to 70-80°C for 5 hours.

  • After cooling, add water and adjust the pH to be alkaline.

  • Extract the product with n-hexane.

  • Evaporate the organic layer under reduced pressure.

  • Recrystallize the crude product from a hexane:ethanol (5:1) solvent mixture and dry under vacuum to yield the intermediate.

Diagram: Synthetic Workflow for Benzodiazepine Synthesis

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Drug Synthesis o-Fluorobenzoyl chloride o-Fluorobenzoyl chloride Friedel-Crafts Acylation Friedel-Crafts Acylation o-Fluorobenzoyl chloride->Friedel-Crafts Acylation p-Chloroaniline p-Chloroaniline p-Chloroaniline->Friedel-Crafts Acylation 2-Amino-5-chloro-2'-fluorobenzophenone 2-Amino-5-chloro-2'-fluorobenzophenone Friedel-Crafts Acylation->2-Amino-5-chloro-2'-fluorobenzophenone Reaction with Epichlorohydrin & Ammonia Reaction with Epichlorohydrin & Ammonia 2-Amino-5-chloro-2'-fluorobenzophenone->Reaction with Epichlorohydrin & Ammonia Flurazepam Flurazepam 2-Amino-5-chloro-2'-fluorobenzophenone->Flurazepam Other Reagents Cyclization Cyclization Reaction with Epichlorohydrin & Ammonia->Cyclization Midazolam Midazolam Cyclization->Midazolam

Caption: Synthetic workflow for benzodiazepine synthesis.

Synthesis of Flurazepam

Flurazepam is a long-acting benzodiazepine used for treating insomnia, and its synthesis also utilizes 2-Amino-5-chloro-2'-fluorobenzophenone as a key starting material.

Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines synthesized from 2-Amino-5-chloro-2'-fluorobenzophenone act as positive allosteric modulators of the GABA-A receptor in the central nervous system. They bind to a site on the receptor distinct from the GABA binding site, enhancing the effect of the neurotransmitter GABA. This potentiation of GABA's action leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability, which produces the sedative and anxiolytic effects.

Diagram: Benzodiazepine Modulation of GABA-A Receptor Signaling

G Benzodiazepine Benzodiazepine GABA-A Receptor GABA-A Receptor Benzodiazepine->GABA-A Receptor Binds to Allosteric Site Increased GABA Affinity Increased GABA Affinity GABA-A Receptor->Increased GABA Affinity GABA GABA GABA->GABA-A Receptor Binds to Orthosteric Site Chloride Ion Influx Chloride Ion Influx Increased GABA Affinity->Chloride Ion Influx Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Ion Influx->Neuronal Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability Anxiolytic/Sedative Effects Anxiolytic/Sedative Effects Reduced Neuronal Excitability->Anxiolytic/Sedative Effects

References

Application Notes and Protocols for Photochemical Reactions of 2-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photochemical applications of 2-Fluorobenzophenone, a versatile intermediate in organic synthesis and material science. This document details its use as a photoinitiator for radical polymerization and its potential application in intramolecular cyclization reactions and photoaffinity labeling, providing detailed experimental protocols and relevant data for researchers in drug development and materials science.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₉FO
Molecular Weight 200.21 g/mol
Appearance White to light yellow crystalline solid
Melting Point 46-47 °C
Solubility Soluble in organic solvents like ethanol and acetone; less soluble in water.
UV Absorption Absorbs UV light, making it suitable for photochemical applications.

Application 1: Photoinitiator for Radical Polymerization

This compound can function as a Type II photoinitiator, which, upon excitation by UV light, abstracts a hydrogen atom from a synergist (e.g., an amine) to generate free radicals. These radicals then initiate the polymerization of monomers, such as methyl methacrylate (MMA).

Reaction Mechanism: Photoinitiation

The initiation process involves the photo-excitation of this compound to its triplet state, followed by hydrogen abstraction from a co-initiator to form a ketyl radical and an initiating radical.

G cluster_0 Step 1: Photoexcitation cluster_1 Step 2: Hydrogen Abstraction & Radical Generation cluster_2 Step 3: Polymerization Initiation 2-FBPO This compound (S₀) 2-FBPO_S1 This compound (S₁) (Singlet Excited State) 2-FBPO->2-FBPO_S1 hν (UV light) 2-FBPO_T1 This compound (T₁) (Triplet Excited State) 2-FBPO_S1->2-FBPO_T1 Intersystem Crossing Initiating_Radical Initiating Radical Co-initiator Co-initiator (e.g., Amine) Ketyl_Radical Ketyl Radical 2-FBPO_T1Co-initiator 2-FBPO_T1Co-initiator Ketyl_RadicalInitiating_Radical Ketyl_RadicalInitiating_Radical 2-FBPO_T1Co-initiator->Ketyl_RadicalInitiating_Radical Hydrogen Abstraction Monomer Monomer (e.g., MMA) Propagating_Radical Propagating Radical Initiating_RadicalMonomer Initiating_RadicalMonomer Initiating_RadicalMonomer->Propagating_Radical

Figure 1: Photoinitiation mechanism of this compound.
Experimental Protocol: Photopolymerization of Methyl Methacrylate (MMA)

This protocol describes the bulk photopolymerization of methyl methacrylate using this compound as a photoinitiator.

Materials:

  • This compound (Photoinitiator)

  • Methyl methacrylate (Monomer), freshly distilled to remove inhibitors

  • Triethylamine (Co-initiator/Synergist)

  • Reaction vessel (e.g., glass vial with a septum)

  • UV light source (e.g., medium-pressure mercury lamp, λ ≈ 365 nm)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Preparation of the Polymerization Mixture:

    • In a clean, dry reaction vessel, prepare a solution of this compound in methyl methacrylate. A typical concentration range for the photoinitiator is 0.1-1% by weight.

    • Add the co-initiator, triethylamine, to the mixture. The molar ratio of co-initiator to photoinitiator is typically between 1:1 and 2:1.

  • Inert Atmosphere:

    • Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

    • Seal the reaction vessel to maintain the inert atmosphere.

  • UV Irradiation:

    • Place the reaction vessel at a fixed distance from the UV light source. The intensity of the light will affect the rate of polymerization.

    • Irradiate the mixture with UV light. The irradiation time will depend on the desired conversion and the specific reaction conditions (e.g., initiator concentration, light intensity). Monitor the progress of the polymerization by observing the increase in viscosity of the solution.

  • Termination and Isolation:

    • To stop the reaction, simply turn off the UV light source.

    • The resulting polymer (polymethyl methacrylate, PMMA) can be precipitated by pouring the reaction mixture into a non-solvent, such as methanol.

    • Filter and dry the precipitated polymer to determine the yield.

Quantitative Data:

ParameterValue/RangeNotes
Photoinitiator Concentration 0.1 - 1.0 wt%Higher concentrations can lead to faster polymerization but may result in lower molecular weight polymers.
Co-initiator (Triethylamine) Concentration 1:1 to 2:1 molar ratio with photoinitiatorOptimizing this ratio is crucial for efficient radical generation.
UV Wavelength ~365 nmThis wavelength corresponds to a strong absorption band of benzophenones.
Irradiation Time Varies (minutes to hours)Dependent on desired conversion and reaction scale.
Typical Monomer Conversion Can exceed 90%Gravimetric analysis can be used to determine the final conversion.[1]

Application 2: Photocyclization to Xanthones

While a specific protocol for the photocyclization of this compound to xanthone is not extensively documented, the reaction is analogous to the known intramolecular cyclization of other 2-halobenzophenones. This reaction proceeds via an intramolecular hydrogen abstraction followed by cyclization and elimination of hydrogen fluoride.

Proposed Reaction Pathway

G 2-FBPO This compound Excited_State Excited State (T₁) 2-FBPO->Excited_State Biradical Biradical Intermediate Excited_State->Biradical Intramolecular H-abstraction Cyclized_Intermediate Cyclized Intermediate Biradical->Cyclized_Intermediate Radical Combination Xanthone Xanthone Cyclized_Intermediate->Xanthone - HF

Figure 2: Proposed photocyclization of this compound.
Hypothetical Experimental Protocol: Synthesis of Xanthone

This protocol is a generalized procedure based on similar photochemical cyclizations.

Materials:

  • This compound

  • Anhydrous, deoxygenated solvent (e.g., benzene, acetonitrile, or isopropanol)

  • Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) and a cooling system

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Solution Preparation:

    • Dissolve this compound in the chosen solvent in the photochemical reactor. A typical concentration would be in the range of 0.01-0.1 M.

  • Deoxygenation:

    • Bubble inert gas through the solution for at least 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Irradiation:

    • While maintaining a slow stream of inert gas, irradiate the solution with the UV lamp. The reaction should be cooled to maintain a constant temperature.

    • Monitor the reaction progress by techniques such as TLC or GC-MS to observe the consumption of the starting material and the formation of the product.

  • Work-up and Purification:

    • After the reaction is complete (or has reached a desired conversion), stop the irradiation.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to isolate the xanthone.

Expected Quantitative Data (Hypothetical):

ParameterExpected RangeNotes
Quantum Yield (Φ) 0.1 - 0.5This is a typical range for intramolecular photochemical reactions. The actual value would need to be determined experimentally.
Reaction Time Several hoursPhotocyclization reactions can be slow and require prolonged irradiation.
Product Yield Moderate to goodYields can be influenced by solvent choice and the efficiency of the intramolecular hydrogen abstraction.

Application 3: Photoaffinity Labeling

Benzophenone derivatives are widely used as photoaffinity labels to study ligand-receptor interactions.[2][3] Upon UV irradiation, the benzophenone moiety is excited to a triplet state which can then abstract a hydrogen atom from a nearby amino acid residue within the binding pocket of a protein, leading to a covalent cross-link. This compound can be incorporated into a ligand of interest to create such a photoaffinity probe.

General Workflow for Photoaffinity Labeling

G Probe_Synthesis Synthesis of 2-FBPO containing Probe Incubation Incubation of Probe with Target Protein Probe_Synthesis->Incubation UV_Irradiation UV Irradiation (e.g., 365 nm) Incubation->UV_Irradiation Covalent_Crosslinking Covalent Cross-linking UV_Irradiation->Covalent_Crosslinking Analysis Analysis (e.g., SDS-PAGE, Mass Spectrometry) Covalent_Crosslinking->Analysis

Figure 3: Workflow for a photoaffinity labeling experiment.
General Protocol for Photoaffinity Labeling

Materials:

  • A synthesized probe molecule containing the this compound moiety and a binding motif for the target protein.

  • Purified target protein in a suitable buffer.

  • UV lamp (handheld or in a cross-linker instrument, λ ≈ 365 nm).

  • Reagents and equipment for protein analysis (e.g., SDS-PAGE gels, mass spectrometer).

Procedure:

  • Incubation:

    • Mix the this compound-containing probe with the target protein in a microcentrifuge tube or a well of a microplate. The concentration of the probe and protein should be optimized based on the binding affinity.

    • Incubate the mixture for a sufficient time to allow for binding equilibrium to be reached (e.g., 30-60 minutes at 4 °C or room temperature).

  • UV Cross-linking:

    • Place the sample on ice or in a cooling block to minimize heat-induced denaturation.

    • Irradiate the sample with UV light (e.g., 365 nm) for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time needs to be determined empirically to maximize cross-linking while minimizing protein damage.

  • Analysis of Cross-linking:

    • After irradiation, the sample is ready for analysis.

    • To visualize the covalent adduct, the sample can be run on an SDS-PAGE gel. A successful cross-linking will result in a new band at a higher molecular weight corresponding to the protein-probe conjugate.

    • For identification of the labeling site, the cross-linked protein can be subjected to proteolytic digestion followed by mass spectrometry analysis.

Key Considerations:

  • Probe Design: The this compound group should be positioned on the probe in a way that it is in proximity to the protein surface upon binding.

  • Controls: It is essential to include control experiments, such as samples without the probe, samples without UV irradiation, and samples with a non-photoreactive analog of the probe, to ensure the specificity of the labeling.

  • Optimization: The concentrations of the probe and protein, incubation time, and UV irradiation time and intensity should be carefully optimized for each new system.

These application notes provide a foundation for utilizing the photochemical properties of this compound in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 2-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-fluorobenzophenone and its derivatives in the preparation of bioactive molecules. This document offers detailed experimental protocols for the synthesis of key therapeutic agents, quantitative data on their biological activities, and visual representations of synthetic and signaling pathways to support research and development in medicinal chemistry.

Introduction

This compound is a versatile scaffold in organic synthesis, serving as a crucial starting material and intermediate for a variety of pharmacologically active compounds. Its unique chemical structure, featuring a fluorinated phenyl ring, allows for the synthesis of molecules with enhanced metabolic stability and binding affinity to biological targets. This document focuses on the application of this compound derivatives, primarily 2-amino-5-chloro-2'-fluorobenzophenone, in the synthesis of central nervous system (CNS) active agents and other bioactive compounds.

I. Synthesis of CNS-Active Agents: Benzodiazepines

A primary application of this compound derivatives is in the synthesis of benzodiazepines, a class of psychoactive drugs that act on the central nervous system. 2-Amino-5-chloro-2'-fluorobenzophenone is a key precursor for several widely used benzodiazepines, including the short-acting hypnotic Midazolam and the long-acting hypnotic Flurazepam.[1][2]

A. Synthesis of Midazolam

Midazolam is a short-acting benzodiazepine used for anesthesia, procedural sedation, and managing severe agitation.[1] The synthesis of Midazolam from 2-amino-5-chloro-2'-fluorobenzophenone is a multi-step process.

This protocol outlines the synthesis of a key intermediate in the production of Midazolam.

Materials:

  • 2-Amino-5-chloro-2'-fluorobenzophenone

  • Epichlorohydrin

  • Ammonia gas

  • Phosphorus pentoxide

  • n-Hexane

  • Ethanol

  • Water

  • Reaction vessel with stirrer, gas inlet, and temperature control

  • Standard laboratory glassware

Procedure: [3]

  • To a reaction vessel, add 2500 g of 2-amino-5-chloro-2'-fluorobenzophenone.

  • With stirring, slowly add 920 g of epichlorohydrin.

  • Introduce 400 g of ammonia gas into the reaction mixture while maintaining stirring.

  • Stir the reaction mixture for 1-2 hours after the ammonia addition is complete.

  • Slowly add 200 g of phosphorus pentoxide to the mixture.

  • Heat the reaction mixture to 70-80°C and maintain for 5 hours.

  • After cooling, add 1000 g of water.

  • Adjust the pH of the mixture to be alkaline.

  • Extract the product three times with 8000 g of n-hexane.

  • Separate the organic layer and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a hexane:ethanol (5:1) solvent mixture.

  • Dry the purified product under vacuum.

Expected Yield: Approximately 2201 g of the intermediate product.[3]

Synthesis of Midazolam Workflow

A 2-Amino-5-chloro- 2'-fluorobenzophenone C Intermediate Formation A->C Reaction with B Epichlorohydrin + Ammonia B->C E Cyclization C->E Reaction with D Phosphorus pentoxide D->E F Midazolam E->F Final processing

Caption: Synthetic workflow for Midazolam.

B. Synthesis of Flurazepam

Flurazepam is a long-acting benzodiazepine used for the treatment of insomnia.[1] Its synthesis also utilizes 2-amino-5-chloro-2'-fluorobenzophenone as the starting material.

This multi-step protocol outlines the synthesis of Flurazepam.

Step 1: Acylation [4]

  • Materials: 2-Amino-5-chloro-2'-fluorobenzophenone, bromoacetyl chloride, suitable anhydrous solvent.

  • Procedure:

    • Dissolve 2-amino-5-chloro-2'-fluorobenzophenone in an anhydrous solvent under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromoacetyl chloride in the same solvent.

    • Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

    • Upon completion, wash the mixture with water, dilute sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-(bromoacetyl)amino-5-chloro-2'-fluorobenzophenone.

Step 2: Amination [4]

  • Materials: 2-(Bromoacetyl)amino-5-chloro-2'-fluorobenzophenone, diethylamine, suitable solvent.

  • Procedure:

    • Dissolve the product from Step 1 in a suitable solvent.

    • Add diethylamine and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction mixture to isolate 2-(diethylaminoacetyl)amino-5-chloro-2'-fluorobenzophenone.

Step 3: Reduction [4]

  • Materials: 2-(Diethylaminoacetyl)amino-5-chloro-2'-fluorobenzophenone, lithium aluminum hydride (LiAlH4), anhydrous ether or THF.

  • Procedure:

    • In a flask under an inert atmosphere, prepare a suspension of LiAlH4 in anhydrous ether or THF.

    • Slowly add a solution of the product from Step 2 to the LiAlH4 suspension.

    • Stir the mixture at room temperature or with gentle heating as required.

    • After the reaction is complete, carefully quench the excess LiAlH4 and work up the reaction to yield -(2'-diethylamino)ethylamino-5-chloro-2'-fluorobenzhydrol.

Step 4: Protection and Acylation [4]

  • Materials: The product from Step 3, phthalimidoacetyl chloride, suitable base and solvent.

  • Procedure:

    • Dissolve the benzhydrol derivative in a suitable solvent with a base.

    • Add phthalimidoacetyl chloride and stir until acylation is complete.

    • Isolate the protected aminoacylated product.

Step 5: Deprotection [4]

  • Materials: The product from Step 4, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve the phthalimido-protected compound in ethanol.

    • Add hydrazine hydrate and reflux the mixture.

    • After the reaction, work up to remove the phthalimido group.

Step 6: Cyclization [4]

  • Materials: The deprotected product from Step 5, hydrobromic acid.

  • Procedure:

    • Treat the amino compound with hydrobromic acid to induce intermolecular dehydration and the formation of the benzodiazepine ring.

Step 7: Oxidation [4]

  • Materials: The cyclized product from Step 6, suitable oxidizing agent.

  • Procedure:

    • Perform an oxidation of the N4-C5 bond to yield the final product, Flurazepam.

Synthesis of Flurazepam Workflow

A 2-Amino-5-chloro- 2'-fluorobenzophenone B Acylation A->B C Amination B->C D Reduction C->D E Protection & Acylation D->E G Deprotection E->G H Cyclization G->H I Oxidation H->I J Flurazepam I->J

Caption: Multi-step synthesis of Flurazepam.

C. Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines synthesized from 2-amino-5-chloro-2'-fluorobenzophenone exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor in the CNS.[1] They act as positive allosteric modulators, enhancing the effect of the neurotransmitter GABA.

Benzodiazepine Modulation of GABA-A Receptor Signaling

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds BZD Benzodiazepine BZD->GABA_A_Receptor Binds (Allosteric Site) Cl_ion Cl- GABA_A_Receptor->Cl_ion Increases Influx Hyperpolarization Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization Leads to

Caption: Benzodiazepine modulation of GABA-A receptor signaling.

II. Synthesis of Anti-inflammatory Agents

Benzophenone derivatives have been investigated for their anti-inflammatory properties. Novel benzophenone-thiazole hybrids, for instance, have shown significant anti-inflammatory activity.[5][6]

A. Synthesis of Benzophenone-Thiazole Hybrids

The synthesis of these hybrids often involves a multi-step process starting from a substituted benzophenone.

This protocol outlines a general route for the synthesis of benzophenone-thiazole derivatives with potential anti-inflammatory activity.

Materials:

  • Substituted this compound

  • Thiosemicarbazide

  • 2-Bromoacetophenone

  • Methanol

  • Isopropanol

  • p-Toluenesulfonic acid (TsOH)

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of Thiosemicarbazone

  • In a round-bottom flask, dissolve the substituted this compound and thiosemicarbazide in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid (TsOH).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and isolate the thiosemicarbazone product by filtration or extraction.

Step 2: Cyclization to Thiazole Derivative

  • Dissolve the thiosemicarbazone from Step 1 in isopropanol.

  • Add 2-bromoacetophenone to the solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, isolate and purify the benzophenone-thiazole hybrid product.

Synthesis of Benzophenone-Thiazole Hybrids Workflow

A Substituted This compound C Thiosemicarbazone Intermediate A->C Condensation B Thiosemicarbazide B->C E Benzophenone-Thiazole Hybrid C->E Cyclization D 2-Bromoacetophenone D->E

Caption: Synthesis of benzophenone-thiazole hybrids.

III. Synthesis of Anticancer Agents

Derivatives of this compound have also been explored for their potential as anticancer agents. The synthesis of novel chalcones and their subsequent conversion to other heterocyclic systems has shown promise in this area.

A. Synthesis of Chalcone Derivatives

Chalcones can be synthesized via a Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone. While not directly starting from this compound, related fluorinated benzaldehydes are key precursors.[7]

This protocol describes the synthesis of a chalcone derivative from 2-(benzyloxy)-4-fluorobenzaldehyde, a related starting material.

Materials:

  • 2-(Benzyloxy)-4-fluorobenzaldehyde

  • 4-Hydroxyacetophenone

  • Ethanol

  • Potassium hydroxide

  • Standard laboratory glassware

Procedure: [7]

  • Dissolve 2-(benzyloxy)-4-fluorobenzaldehyde (10 mmol) and 4-hydroxyacetophenone (10 mmol) in 50 mL of ethanol in a round-bottom flask with stirring.

  • Slowly add a solution of potassium hydroxide (20 mmol) in 20 mL of ethanol to the mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and isolate the crude chalcone product.

  • Purify the product by recrystallization or column chromatography.

IV. Quantitative Data on Bioactivity

The following tables summarize the biological activity of various benzophenone derivatives.

Table 1: Anti-inflammatory Activity of Benzophenone-Thiazole Hybrids

CompoundInhibition of Edema (%)Reference
Derivative 2e65.4[5]
Derivative 3a72.1[5]
Derivative 3c68.9[5]

Table 2: Anticancer Activity of Benzophenone Derivatives

CompoundCell LineIC50 (µM)Reference
Derivative 1HL-600.48[8]
Derivative 1A-5490.82[8]
Derivative 1SMMC-77210.26[8]
Derivative 1SW4800.99[8]
Derivative 8HL-600.15[8]
Derivative 9HL-600.16[8]

Conclusion

This compound and its derivatives are valuable building blocks in the synthesis of a diverse range of bioactive molecules. The protocols and data presented in these application notes demonstrate the importance of this chemical scaffold in the development of new therapeutic agents, particularly in the areas of central nervous system disorders, inflammation, and oncology. The provided methodologies and workflows offer a foundation for researchers to explore the synthesis and biological evaluation of novel this compound-based compounds.

References

Application Notes: The Role of 2-Fluorobenzophenone in Advanced Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Fluorobenzophenone is an aromatic ketone that serves as a highly effective Type II photoinitiator for free-radical polymerization.[1][2] Upon exposure to ultraviolet (UV) radiation, it initiates a chemical reaction that converts liquid monomers and oligomers into solid, crosslinked polymers. This process, known as UV curing, is valued for its high speed, low energy consumption, and solvent-free formulations.[3] The incorporation of a fluorine atom into the benzophenone structure can modify its electronic properties, reactivity, and the characteristics of the resulting polymer, such as enhanced thermal stability and chemical resistance.[1][2] These attributes make this compound a valuable tool in the development of advanced materials for applications ranging from industrial coatings to biocompatible devices.

Benzophenone and its derivatives are among the most common Type II photoinitiators.[4] This class of initiators functions through a bimolecular reaction. After absorbing UV light, the photoinitiator transitions to an excited state and abstracts a hydrogen atom from a synergist molecule (a co-initiator), typically a tertiary amine or thiol, to generate the free radicals that trigger polymerization.[4][5]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are essential for its application in photopolymerization. A summary of these properties is provided below.

PropertyValueSource
CAS Number 342-24-5[2][6][7]
Molecular Formula C₁₃H₉FO[2][6][7]
Molecular Weight 200.21 g/mol [6][7]
Appearance White to light yellow crystalline solid[2]
Solubility Soluble in organic solvents (e.g., ethanol, acetone); less soluble in water[2]
IUPAC Name (2-fluorophenyl)-phenylmethanone[5][6]

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and UV-Vis are available for this compound and are crucial for quality control and mechanistic studies.[8]

Mechanism of Action: Type II Photoinitiation

This compound follows a Type II photoinitiation mechanism, which is a multi-step process involving a co-initiator. The general pathway is outlined below.

G Mechanism of Type II Photoinitiation with this compound cluster_initiation Initiation Steps cluster_propagation Polymerization PI This compound (Ground State) PI_excited Excited Triplet State [2-FBP]* PI->PI_excited UV Photon (hν) Radicals Initiating Radicals Ketyl Radical + R• PI_excited->Radicals Hydrogen Abstraction CoInitiator Co-initiator (R-H) (e.g., Amine) CoInitiator->Radicals Monomer Monomer (M) Radicals->Monomer Initiation Polymer Propagating Polymer Chain (P-M•) Monomer->Polymer Propagation FinalPolymer Cured Polymer Polymer->FinalPolymer Termination

Caption: Type II photoinitiation pathway of this compound.

Applications in Advanced Polymer Development
  • UV-Curable Coatings and Inks: this compound serves as an efficient initiator for coatings on various substrates, providing rapid, solvent-free curing that results in durable and resistant films.[1]

  • Dental Resins and Composites: Photoinitiators are critical components in resin-based dental materials.[9] While the release of unpolymerized components is a biocompatibility concern, the efficiency of the initiator can ensure a high degree of cure, minimizing leachable substances.[9][10] The stability offered by fluorination is advantageous for materials intended for long-term intraoral use.

  • Biocompatible Hydrogels for Drug Delivery: Photopolymerized hydrogels are widely used in biomedical applications.[11] this compound can be used to fabricate hydrogel networks from precursors like Poly(ethylene glycol) diacrylate (PEGDA), where precise control over the curing process is essential for defining the material's mechanical properties and drug release profile.

  • High-Performance Polymers: The use of this compound can contribute to polymers with improved thermal and chemical stability, making it suitable for developing materials for demanding electronics or aerospace applications.[1][12]

Experimental Protocols

The following protocols provide standardized methods for utilizing this compound in common photopolymerization applications.

General Experimental Workflow

The diagram below illustrates a typical workflow for a photopolymerization experiment, from initial formulation to final characterization of the cured polymer.

G General Workflow for Photopolymerization A 1. Formulation (Monomer + 2-FBP + Co-initiator) B 2. Homogenization (Vortex/Stirring) A->B C 3. Application (e.g., Spin Coating, Molding) B->C D 4. UV Curing (UV Lamp/LED Source) C->D E 5. Characterization (FTIR, DSC, Mechanical Testing) D->E

Caption: A typical experimental workflow for UV-curing applications.

Protocol 1: UV Curing of an Acrylate Formulation

Objective: To prepare and cure a thin film using a this compound-based photoinitiator system.

Materials & Reagents:

  • Monomer: Trimethylolpropane triacrylate (TMPTA)

  • Photoinitiator: this compound (2-FBP)

  • Co-initiator: Triethanolamine (TEA) or N-methyldiethanolamine (MDEA)

  • Substrate: Glass slides or metal panels

  • Solvent (for cleaning): Acetone, Isopropanol

Equipment:

  • Analytical balance

  • Amber vials

  • Vortex mixer or magnetic stirrer

  • Film applicator or spin coater

  • UV curing system (e.g., medium-pressure mercury lamp or 365 nm UV LED) with controlled intensity

Procedure:

  • Formulation: In an amber vial, prepare the photocurable formulation. A typical formulation consists of:

    • This compound: 0.5 - 2.0 wt%

    • Triethanolamine: 2.0 - 5.0 wt%

    • Trimethylolpropane triacrylate: Remainder to 100%

  • Mixing: Secure the vial cap and mix the components thoroughly using a vortex mixer or magnetic stirrer until the photoinitiator is completely dissolved and the solution is homogeneous. Protect the formulation from ambient light.[13]

  • Application: Clean the substrate surface with acetone and isopropanol. Apply a thin film of the formulation onto the substrate using a film applicator to a desired thickness (e.g., 50 µm).

  • UV Curing: Place the coated substrate under the UV lamp. Irradiate the sample at a defined light intensity (e.g., 100 mW/cm²) for a specific duration (e.g., 5-60 seconds). Curing time will depend on the formulation and light intensity.

  • Post-Cure Analysis: Assess the cure by checking for tackiness. The film should be solid and non-tacky. Characterize the film for properties such as hardness, adhesion, and solvent resistance as required.

Protocol 2: Monitoring Polymerization Kinetics via Real-Time FTIR

Objective: To quantify the rate and degree of monomer conversion during photopolymerization by monitoring the disappearance of the acrylate C=C bond.

Equipment:

  • FTIR spectrometer with a real-time sampling accessory

  • UV/Vis spot curing system with a light guide

  • BaF₂ or KBr salt plates

  • Spacers of known thickness (e.g., 25 µm)

Procedure:

  • Sample Preparation: Place a small drop of the liquid formulation (from Protocol 1) between two salt plates separated by a thin spacer to create a film of known thickness.[13]

  • Setup: Mount the sample assembly in the FTIR spectrometer. Position the UV light guide at a fixed distance from the sample.

  • Baseline Spectrum: Record an initial IR spectrum (A₀) before UV exposure. The key peak to monitor for acrylates is the C=C stretching vibration at approximately 1635 cm⁻¹.[13]

  • Initiate Polymerization & Data Collection: Start real-time data collection on the FTIR spectrometer. Simultaneously, open the shutter of the UV lamp to begin irradiating the sample.

  • Data Monitoring: Continue collecting spectra at regular intervals until the area of the peak at 1635 cm⁻¹ no longer changes, indicating the reaction has reached its maximum conversion.

  • Calculation: Calculate the degree of conversion (DC%) as a function of time using the following formula:

    • DC(t)% = [1 - (Aₜ / A₀)] × 100

    • Where A₀ is the initial peak area and Aₜ is the peak area at time t.[13]

Protocol 3: Synthesis of a PEGDA Hydrogel for Biocompatibility Studies

Objective: To fabricate a crosslinked hydrogel disc from poly(ethylene glycol) diacrylate (PEGDA) for potential use in biomedical applications.

Materials & Reagents:

  • Poly(ethylene glycol) diacrylate (PEGDA, e.g., MW 700)

  • Photoinitiator: this compound (2-FBP)

  • Co-initiator: N-Vinylpyrrolidone (NVP) can act as both a co-initiator and a reactive diluent.[11]

  • Solvent/Buffer: Phosphate-buffered saline (PBS, pH 7.4)

  • Molds: Polydimethylsiloxane (PDMS) or Teflon molds (e.g., 5 mm diameter, 1 mm height)

Procedure:

  • Precursor Solution: Prepare the hydrogel precursor solution. A typical formulation is:

    • PEGDA: 20 wt%

    • This compound: 0.5 wt%

    • N-Vinylpyrrolidone: 1.0 wt%

    • PBS (pH 7.4): Remainder to 100%

  • Mixing: Dissolve the PEGDA in PBS first. In a separate amber vial, dissolve the 2-FBP in NVP, then add this to the aqueous PEGDA solution. Mix thoroughly until a clear, homogeneous precursor solution is obtained.[11]

  • Molding: Pipette the precursor solution into the molds, ensuring no air bubbles are trapped.[11]

  • Photopolymerization: Expose the molds to a UV light source (365 nm) for a sufficient duration (e.g., 5-15 minutes) to ensure complete crosslinking. The required exposure time depends on light intensity and sample thickness.

  • Post-Synthesis: Carefully remove the crosslinked hydrogel discs from the molds. Wash them extensively in fresh PBS for 24-48 hours to remove any unreacted monomer, co-initiator, or photoinitiator. This step is critical for ensuring biocompatibility.[9][10]

  • Characterization: The resulting hydrogels can be characterized for swelling ratio, mechanical properties (compressive modulus), and biocompatibility using appropriate cell culture assays.

References

Application Notes and Protocols: 2-Fluorobenzophenone as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-fluorobenzophenone and its derivatives as key intermediates in the synthesis of modern agrochemicals. The inclusion of a fluorine atom, as present in this compound, can significantly enhance the metabolic stability and biological activity of the resulting agrochemical.[1] This document outlines the synthesis, mechanism of action, and biological efficacy of representative agrochemicals derived from this important building block.

Fungicidal Applications: Synthesis of Flutriafol

A prominent example of an agrochemical derived from a fluorinated benzophenone is the triazole fungicide Flutriafol. Flutriafol is synthesized from 2,4'-difluorobenzophenone, a close derivative of this compound, and is effective against a broad spectrum of fungal diseases in various crops.[1]

Experimental Protocol: Synthesis of Flutriafol from 2,4'-Difluorobenzophenone

This protocol describes a common synthetic route to Flutriafol, starting from 2,4'-difluorobenzophenone. The process involves the formation of an epoxide intermediate followed by nucleophilic attack by 1,2,4-triazole.

Step 1: Synthesis of 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane

  • In a suitable reaction vessel, dissolve 2,4'-difluorobenzophenone in a mixture of dimethyl sulfoxide (DMSO) and a methylating agent such as trimethylsulfonium iodide.

  • Add a strong base, for instance, sodium hydride or potassium tert-butoxide, portion-wise at a controlled temperature (e.g., 0-10 °C) to generate the sulfur ylide in situ.

  • Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude epoxide intermediate.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane.

Step 2: Synthesis of Flutriafol

  • To a solution of the purified epoxide from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF), add 1,2,4-triazole and a base (e.g., potassium carbonate).

  • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and add water to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude Flutriafol from a suitable solvent system (e.g., ethanol/water) to yield the final product of high purity.

Antifungal Efficacy of Flutriafol

The following table summarizes the 50% effective concentration (EC50) values of Flutriafol against various fungal pathogens, demonstrating its potent antifungal activity.

Fungal PathogenEC50 (ppm)Reference
Neofusicoccum parvum0.15[2]
Colletotrichum destructans< 0.1[2]
Botryosphaeria dothidea0.22[2]
Diaporthe ampelina0.18[2]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole fungicides like Flutriafol act by inhibiting the cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Fungicide_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_outcome Cellular Effect AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Membrane Disrupted Fungal Cell Membrane Ergosterol->Membrane Essential for Flutriafol Flutriafol (from 2,4'-Difluorobenzophenone) Flutriafol->Lanosterol Inhibits Death Fungal Cell Death Membrane->Death Leads to

Mechanism of action of Flutriafol.

Herbicidal Applications: Benzophenone Derivatives as HPPD Inhibitors

Benzophenone derivatives have also been developed as herbicides. A key target for these compounds is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Inhibition of HPPD disrupts the biosynthesis of plastoquinones and tocotrienols, which are essential for carotenoid biosynthesis. The lack of carotenoids leads to photo-bleaching of chlorophyll and ultimately plant death.

General Synthesis of Herbicidal Pyrazole Benzophenone Derivatives

While a specific commercial herbicide directly synthesized from this compound is not detailed in the available literature, the general synthesis of pyrazole benzophenone derivatives with herbicidal activity often follows a multi-step pathway. A representative synthesis is outlined below.

  • Synthesis of a Benzoylpyrazole Intermediate: A substituted benzoyl chloride is reacted with a pyrazole derivative in the presence of a base to form a benzoylpyrazole.

  • Friedel-Crafts Acylation: The benzoylpyrazole intermediate undergoes a Friedel-Crafts acylation with a substituted benzene derivative (which could be a fluorinated benzene derivative) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to attach the second phenyl ring, forming the benzophenone core.

  • Purification: The final product is purified through standard techniques such as recrystallization or column chromatography.

The specific substituents on the phenyl rings are varied to optimize herbicidal activity and crop selectivity.

Experimental Workflow for Synthesis and Screening

Herbicidal_Workflow Start Starting Materials (e.g., 2-Fluorobenzoyl chloride, Substituted Pyrazole) Step1 Synthesis of Benzoylpyrazole Start->Step1 Step2 Friedel-Crafts Acylation (Formation of Benzophenone Core) Step1->Step2 Purification Purification (Recrystallization/ Chromatography) Step2->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Herbicidal Activity Screening (e.g., against Barnyard Grass) Characterization->Screening Data Data Analysis (e.g., EC50 determination) Screening->Data Lead Lead Compound Identification Data->Lead

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 2-Fluorobenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Fluorobenzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound and its derivatives include Friedel-Crafts acylation, the Grignard reaction, and Suzuki coupling.[1][2] Friedel-Crafts acylation is a classical and widely used method for forming aryl ketones.[3] The Grignard reaction offers a traditional route for ketone synthesis by reacting an organomagnesium compound with a nitrile or other suitable precursor.[1][2] Suzuki coupling represents a more modern approach, often providing milder reaction conditions and greater functional group tolerance.[1]

Q2: I am planning the synthesis of this compound. Which synthetic route is best?

A2: The optimal synthetic route depends on several factors, including the scale of the reaction, available equipment, cost considerations, and desired purity. Friedel-Crafts acylation is a robust and direct method, particularly suitable for large-scale production.[4] The Grignard reaction is a viable option, though it requires strict anhydrous conditions.[5] Suzuki coupling offers milder conditions, which can be advantageous when working with sensitive functional groups.[1]

Q3: What are the main challenges in synthesizing this compound?

A3: Common challenges include achieving high yields, minimizing side-product formation, and purifying the final product.[6] For instance, in Friedel-Crafts acylation, the catalyst is sensitive to moisture, and the reaction can be prone to polysubstitution.[7][8] In Grignard reactions, the primary challenge is the high reactivity of the Grignard reagent, which is sensitive to moisture and can react with other functional groups.[9]

Q4: How can I purify the crude this compound product?

A4: Common purification techniques for this compound include recrystallization and column chromatography.[10][11][12] Recrystallization from a suitable solvent, such as ethanol, is often effective in removing common impurities and can yield a product with high purity.[11] For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard alternative.[12][13]

Troubleshooting Guides

Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation reaction has a very low yield. What are the possible causes?

A1: Low yields in Friedel-Crafts acylation can stem from several factors:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) is highly sensitive to moisture. Any presence of water will deactivate the catalyst.[14] Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Using freshly opened or properly stored anhydrous catalyst is crucial. Some protocols suggest that preparing anhydrous zinc chloride by heating under vacuum can improve its activity.[10]

  • Poor Quality Reagents: Impurities in the starting materials (fluorobenzene or 2-fluorobenzoyl chloride) or solvent can interfere with the reaction.[6]

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. For some substrates, the initial addition of reagents is performed at low temperatures (0-5°C) to manage the exothermic reaction.[14]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or inadequate mixing.[6]

Q2: I am observing the formation of multiple products in my Friedel-Crafts reaction. How can I improve the selectivity?

A2: The formation of multiple products is often due to polysubstitution, where more than one acyl group is added to the aromatic ring.[8] To improve selectivity:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the aromatic substrate to the acylating agent.

  • Reaction Conditions: The product ketone is less reactive than the starting material in acylation, which naturally helps to prevent polysubstitution.[3] However, ensuring a homogenous reaction mixture and controlled addition of the acylating agent can further minimize side reactions.

Grignard Reaction

Q1: My Grignard reaction for this compound synthesis is not starting or is very sluggish. What should I do?

A1: Difficulty in initiating a Grignard reaction is a common issue. Here are some troubleshooting steps:

  • Activate the Magnesium: The surface of magnesium turnings can have a passivating magnesium oxide layer. This can be removed by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[9]

  • Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to water. All glassware must be oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[5]

  • Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes initiate the reaction. Once started, the reaction is typically exothermic.

Q2: The yield of my Grignard reaction is consistently low, and I recover a lot of unreacted starting material. What is going wrong?

A2: Low yields in a Grignard reaction can be attributed to several factors:

  • Degraded Grignard Reagent: The Grignard reagent may have been quenched by moisture or atmospheric oxygen. It is best to use freshly prepared Grignard reagent.[9]

  • Side Reactions: If your starting material has other reactive functional groups (e.g., acidic protons), the Grignard reagent can be consumed in side reactions.[9]

  • Incomplete Hydrolysis: The intermediate imine (if starting from a nitrile) must be fully hydrolyzed during the workup to yield the ketone. Ensure acidic workup conditions are sufficient.[9]

Comparison of Synthetic Routes

FeatureFriedel-Crafts AcylationGrignard ReactionSuzuki Coupling
Typical Yield Moderate to High (can be >70% with optimization)[7]Variable, can be low if not optimized[9]Generally High[15]
Reaction Conditions Often harsh, high temperatures, strong Lewis acids[1][4]Requires strict anhydrous conditions, sensitive to air[5]Milder conditions, often requires a palladium catalyst[1][15]
Key Reagents Aromatic substrate, Acyl halide/anhydride, Lewis Acid (e.g., AlCl₃, ZnCl₂)[8]Organohalide, Magnesium, Carbonyl compound/nitrile[1]Organoboron compound, Organohalide, Palladium catalyst, Base[16]
Advantages Direct, well-established, scalable[4]Versatile for C-C bond formationHigh functional group tolerance, milder conditions
Disadvantages Catalyst sensitivity to water, potential for polysubstitution, harsh conditions[7][8]High reagent reactivity, strict anhydrous conditions required, potential for side reactions[9]Cost of palladium catalyst, requires synthesis of organoboron reagent[16]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a general procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 2-Fluorobenzoyl chloride

  • Anhydrous Benzene

  • Anhydrous Dichloromethane (CH₂Cl₂) (as solvent)

  • Dilute Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • Reagent Charging: In a fume hood, charge the flask with anhydrous benzene and anhydrous dichloromethane. Cool the flask in an ice-water bath to 0-5°C.[14]

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution, ensuring the temperature does not rise significantly.[14]

  • Acyl Chloride Addition: Add 2-fluorobenzoyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5°C.[14]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and cautiously quench the reaction by adding crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.[12]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from ethanol or by silica gel column chromatography.[11][12]

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis from 2-fluorobenzonitrile and a phenyl Grignard reagent.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Bromobenzene

  • 2-Fluorobenzonitrile

  • Aqueous Acid (e.g., H₂SO₄ or HCl) for workup

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings and a crystal of iodine in a flame-dried, two-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small amount of anhydrous diethyl ether or THF.

    • Dissolve bromobenzene in the anhydrous solvent and add a small portion to the magnesium. The reaction should start, indicated by bubbling and a color change. If not, gently warm the flask.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture until most of the magnesium is consumed.[9]

  • Reaction with Nitrile:

    • In a separate oven-dried flask under an inert atmosphere, dissolve 2-fluorobenzonitrile in anhydrous THF.

    • Cool the 2-fluorobenzonitrile solution in an ice bath.

    • Slowly add the freshly prepared Grignard reagent to the cooled nitrile solution via a cannula or dropping funnel.[9]

    • After the addition, allow the reaction to warm to room temperature and stir for several hours.

  • Workup and Hydrolysis:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous acid. This will hydrolyze the intermediate imine to the ketone.

    • Extract the product with diethyl ether.

  • Purification:

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to obtain pure this compound.[9]

Diagrams

TroubleshootingWorkflow start Start Synthesis of This compound select_method Friedel-Crafts Acylation Grignard Reaction Suzuki Coupling start->select_method Choose Synthetic Route issue issue low_yield low_yield issue->low_yield Low Yield side_products side_products issue->side_products Side Products no_reaction no_reaction issue->no_reaction No Reaction workup workup issue->workup Workup & Purification solution solution reaction_setup Reaction Setup & Execution solution->reaction_setup end_node Successful Synthesis select_method->reaction_setup Proceed with chosen method monitor_reaction monitor_reaction reaction_setup->monitor_reaction Monitor Progress (TLC, etc.) monitor_reaction->issue Problem Encountered? check_reagents check_reagents low_yield->check_reagents Check Reagent Purity & Anhydrous Conditions optimize_conditions optimize_conditions side_products->optimize_conditions Adjust Stoichiometry, Temperature, or Catalyst check_catalyst check_catalyst no_reaction->check_catalyst Check Catalyst Activity (Friedel-Crafts) or Grignard Initiation purification purification workup->purification Purify Crude Product (Recrystallization/Chromatography) check_reagents->solution Use pure, dry reagents. Activate Mg for Grignard. optimize_conditions->solution Optimize reaction parameters check_catalyst->solution Use active catalyst. Initiate Grignard (I₂, heat). purification->end_node

Caption: Troubleshooting workflow for the synthesis of this compound.

FriedelCraftsMechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Rearomatization acyl_chloride 2-Fluorobenzoyl Chloride complex Complex Formation acyl_chloride->complex lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->complex acylium_ion Acylium Ion (Electrophile) benzene Benzene sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex complex->acylium_ion Cleavage benzene->sigma_complex product This compound sigma_complex->product Deprotonation

Caption: Simplified mechanism of Friedel-Crafts acylation for this compound synthesis.

References

Technical Support Center: Purification of Crude 2-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Fluorobenzophenone by recrystallization. Below are troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to ensure a high yield of pure material.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Alcohols are the most effective and commonly used solvents for recrystallizing this compound and its analogs. Ethanol (95% or absolute) is the primary recommendation due to its favorable solubility profile—dissolving the compound when hot while allowing for good recovery at low temperatures. Isopropanol is also a suitable alternative. A mixed-solvent system, such as ethanol and water, can also be effective.[1]

Solvent Selection Guide for this compound Recrystallization

Solvent Recommendation Rationale & Characteristics
Ethanol (95% or Absolute) Primary Choice Provides a significant solubility difference between hot and cold conditions, ideal for high recovery. Tends to produce well-defined crystals.
Isopropanol Good Alternative Similar properties to ethanol but may offer a slightly different solubility profile that could be advantageous for specific impurity profiles.[1]
Methanol Potentially Suitable Can be effective, but its lower boiling point means a smaller temperature gradient for crystallization compared to ethanol.
Heptane / Hexane Not Recommended (as single solvent) As a non-polar solvent, it is unlikely to effectively dissolve the polar benzophenone structure, leading to poor yield and purification.

| Water | Not Recommended (as single solvent) | this compound has very low solubility in water but can be used as an anti-solvent in a mixed-solvent system with ethanol.[1] |

Q2: What are the common impurities in crude this compound?

A2: Impurities largely depend on the synthetic route, which is often a Friedel-Crafts acylation. Common impurities typically include unreacted starting materials such as fluorobenzene and benzoyl chloride, as well as byproducts like isomeric forms (e.g., 4-Fluorobenzophenone) resulting from alternative reaction sites.[2] Inefficient purification can also leave residual acid catalyst or solvents from the reaction workup.

Q3: What is the expected yield and purity after a single recrystallization?

A3: While exact figures depend on the purity of the crude material, a properly executed recrystallization can significantly improve purity. For analogous compounds, it is common to achieve a purity of ≥98% with a recovery yield of around 85%.[1][3] Purity should be assessed by measuring the melting point and comparing it to the literature value for the pure compound, as well as by analytical techniques like HPLC or GC.

Experimental Protocol

This protocol details a standard single-solvent recrystallization of this compound using ethanol.

Materials and Equipment:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula and glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol (a starting point is ~10-15 mL per gram of crude product).

  • Heating: Gently heat the mixture to reflux while stirring. The solid should begin to dissolve. Continue to add small portions of hot ethanol until the solid is completely dissolved, avoiding a large excess of solvent.[4]

  • Hot Filtration (Optional): If insoluble impurities or cloudiness remain in the hot solution, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization of the product in the funnel.[5]

  • Crystallization: Remove the flask from the heat source and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold 95% ethanol to rinse away any remaining soluble impurities from the mother liquor.[4]

  • Drying: Dry the purified crystals in a desiccator under vacuum or in a low-temperature oven (e.g., 40-50°C) until a constant weight is achieved.

Recrystallization Workflow

The following diagram illustrates the standard experimental workflow for the purification process.

G cluster_workflow Recrystallization Workflow crude Crude this compound dissolve Dissolve in Minimum Hot Ethanol crude->dissolve hot_filter Hot Filtration (Optional, if impurities present) dissolve->hot_filter cool Slow Cooling to Room Temp, Then Ice Bath hot_filter->cool collect Collect Crystals by Vacuum Filtration cool->collect wash Wash with Ice-Cold Ethanol collect->wash dry Dry Under Vacuum wash->dry pure Pure this compound dry->pure

Caption: Standard workflow for the purification of this compound.

Troubleshooting Guide

Use this guide to address common issues encountered during the recrystallization process.

IssuePossible Cause(s)Recommended Solution(s)
No Crystal Formation 1. Too much solvent was used, preventing saturation upon cooling. 2. The solution is supersaturated.1. Reheat the solution and boil off some solvent to concentrate it, then allow it to cool again. 2. Scratch the inside of the flask with a glass rod or add a "seed crystal" of pure product to induce nucleation.
Oiling Out (Product separates as a liquid)1. The solution is cooling too rapidly. 2. High concentration of impurities depressing the melting point.1. Reheat the solution to redissolve the oil, add a small amount of extra solvent, and ensure very slow cooling (e.g., by insulating the flask). 2. Consider a pre-purification step or a second recrystallization after the first attempt solidifies.
Low Recovery Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization time in the ice bath.1. Concentrate the mother liquor by boiling off solvent and cool again to obtain a second crop of crystals.[1] 2. Ensure the filtration apparatus is sufficiently pre-heated before use. 3. Allow for a longer cooling time (e.g., >1 hour) in the ice bath.
Product is Still Impure (e.g., broad melting point range)1. Inefficient removal of impurities. 2. Co-crystallization of impurities with the product.1. Re-crystallize the product a second time. 2. If the product is colored, add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.[2] 3. Try an alternative solvent like isopropanol or a mixed-solvent system.

Troubleshooting Logic

The diagram below provides a decision-making tree for troubleshooting common recrystallization problems.

G cluster_troubleshooting Troubleshooting Decision Tree start Problem Occurs After Cooling no_xtal No Crystals Form start->no_xtal oil_out Product Oils Out start->oil_out low_yield Low Yield start->low_yield sol_boil Boil off excess solvent to concentrate no_xtal->sol_boil Is solution clear? sol_scratch Scratch flask or add seed crystal no_xtal->sol_scratch Is solution clear? sol_reheat Reheat, add more solvent, cool very slowly oil_out->sol_reheat sol_mother_liquor Concentrate mother liquor for a second crop low_yield->sol_mother_liquor

Caption: A decision tree for troubleshooting common recrystallization issues.

References

troubleshooting common side reactions in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your Friedel-Crafts acylation experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation reaction has a very low yield or has failed completely. What are the most common causes?

A1: Low or no yield in Friedel-Crafts acylation can often be traced back to a few critical factors. The most frequent culprits are related to the reactivity of your starting material, the activity of the catalyst, and the overall reaction conditions.[1][2]

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, meaning that strongly electron-withdrawing groups on the aromatic substrate will deactivate it, making the reaction slow or preventing it altogether.[1][2] If your aromatic ring has substituents like nitro (-NO₂), cyano (-CN), or carbonyl groups (ketones, esters), the reaction may not proceed efficiently.[2]

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2][3] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst.[1][2] It is crucial to maintain strictly anhydrous (dry) conditions.

  • Insufficient Catalyst: Friedel-Crafts acylation typically requires a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst.[1][4] This is because the ketone product formed is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1][4]

  • Incompatible Functional Groups: Aromatic compounds that contain amine (-NH₂) or hydroxyl (-OH) groups are generally not suitable for Friedel-Crafts acylation.[3] These groups will react with the Lewis acid catalyst, deactivating it and rendering the aromatic ring unreactive.[3]

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some reactions proceed well at room temperature, while others may need heating to overcome the activation energy. However, excessively high temperatures can lead to decomposition and the formation of tar-like side products.[2]

Issue 2: Formation of Multiple Products or Unexpected Isomers

Q2: I am observing the formation of multiple products or an unexpected isomer in my reaction. How can I improve the selectivity?

A2: While Friedel-Crafts acylation is generally less prone to poly-substitution than its alkylation counterpart, the formation of multiple products can still occur, especially with highly activated aromatic rings.[2] The regioselectivity of the reaction can also be influenced by your choice of solvent and other reaction parameters.

  • Polyacylation: The introduction of an acyl group deactivates the aromatic ring, making a second acylation less favorable.[2] However, if your starting material is highly activated (e.g., phenols, anilines), polyacylation might be observed.[2]

  • Solvent Effects on Regioselectivity: The choice of solvent can have a significant impact on the ratio of isomers formed. For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) at low temperatures tend to favor the kinetically controlled alpha-substituted product. In contrast, polar solvents like nitrobenzene can lead to the thermodynamically more stable beta-substituted product.[3]

Issue 3: Difficult Reaction Workup

Q3: I am struggling with the workup of my reaction. An emulsion has formed, making it difficult to separate the layers.

A3: Emulsion formation is a common issue during the workup of Friedel-Crafts acylation reactions, often caused by the quenching of the aluminum chloride catalyst.[3][5]

  • Cause of Emulsions: When the reaction mixture is quenched with water or dilute acid, fine precipitates of aluminum salts can form, which can stabilize emulsions.[5]

  • Breaking Emulsions: To break an emulsion, you can try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer and helps to force phase separation.[3][5] If that fails, filtering the entire mixture through a pad of a filter aid like Celite® can physically remove the particulates that are stabilizing the emulsion.[5]

Q4: My reaction mixture turned dark and formed a lot of tar-like material. What went wrong?

A4: The formation of a dark, tarry substance is usually a sign of decomposition or other unwanted side reactions. This is often caused by excessive heat. If the reaction temperature is too high, it can lead to the degradation of your starting materials or products. Prolonged reaction times, especially at elevated temperatures, can also increase the likelihood of these side reactions.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Acetylation of Naphthalene

SolventTemperature (°C)Major ProductIsomer Ratio (α:β)Control
Carbon Disulfide (CS₂)01-acetylnaphthaleneHigh αKinetic
Dichloromethane (CH₂Cl₂)01-acetylnaphthaleneHigh αKinetic
Nitrobenzene252-acetylnaphthaleneHigh βThermodynamic
Nitromethane252-acetylnaphthaleneHigh βThermodynamic

Table 2: General Troubleshooting Guide

SymptomPossible CauseRecommended Solution
Low or No Yield Deactivated aromatic substrateUse a more activated substrate or consider alternative synthetic routes.
Inactive catalyst (moisture)Ensure all glassware is oven-dried and use fresh, anhydrous reagents and solvents.[1][2]
Insufficient catalystUse a stoichiometric amount or a slight excess of the Lewis acid catalyst.[1]
Incompatible functional groupsProtect or modify functional groups like -NH₂ or -OH before the reaction.
Multiple Products Polyacylation of a highly activated ringUse a less activated substrate if possible, or carefully control stoichiometry and reaction time.
Unexpected isomer formationAdjust the solvent and temperature to favor the desired isomer (see Table 1).
Difficult Workup Emulsion formationAdd brine to the separatory funnel or filter the mixture through Celite®.[5]
Tar formationLower the reaction temperature and monitor the reaction time closely.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Anisole with Acetyl Chloride

This protocol describes a general procedure for the acylation of anisole with acetyl chloride using aluminum chloride as the catalyst.[1]

Materials:

  • Anisole (1.0 equivalent)

  • Acetyl chloride (1.1 equivalents)

  • Anhydrous aluminum chloride (1.2 equivalents)

  • Anhydrous dichloromethane (solvent)

  • Crushed ice

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: In the round-bottom flask, suspend the anhydrous aluminum chloride in anhydrous dichloromethane.

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add the acetyl chloride to the stirred suspension.

  • Substrate Addition: Dissolve the anisole in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Visualizations

Below are diagrams illustrating key concepts and workflows for troubleshooting Friedel-Crafts acylation.

G Basic Experimental Workflow start Start: Acylation Reaction process process start->process Perform Reaction decision decision good_end Successful Product Formation decision->good_end High Yield & Purity bad_end Reaction Failure or Side Products decision->bad_end Low Yield or Side Products process->decision Analyze Results G Troubleshooting Low Yield start Low Yield or No Reaction q1 Is the aromatic ring deactivated? start->q1 s1 Use a more activated substrate or different synthetic route. q1->s1 Yes q2 Were anhydrous conditions maintained? q1->q2 No end Re-run Experiment s1->end s2 Dry all glassware and use anhydrous reagents/solvents. q2->s2 No q3 Was catalyst loading stoichiometric? q2->q3 Yes s2->end s3 Increase catalyst loading to >1 equivalent. q3->s3 No q3->end Yes s3->end G Friedel-Crafts Acylation Mechanism reagents Arene + Acyl Halide + Lewis Acid (AlCl3) acylium Formation of Acylium Ion [RCO]+ reagents->acylium attack Electrophilic Attack on Aromatic Ring acylium->attack sigma Sigma Complex (Arenium Ion) attack->sigma deprotonation Deprotonation sigma->deprotonation product_complex Product-Catalyst Complex deprotonation->product_complex workup Aqueous Workup product_complex->workup final_product Final Ketone Product workup->final_product

References

Technical Support Center: Purification of 2-Fluorobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of 2-Fluorobenzophenone derivatives. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during purification processes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Recrystallization Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point.- Use a lower-boiling-point solvent. - Add a co-solvent in which the compound is less soluble to lower the overall boiling point of the mixture.
The solution is cooling too rapidly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Insulate the flask to slow down the cooling process.
High concentration of impurities.- Perform a preliminary purification step, such as a simple filtration or a wash with a solvent in which the desired product is insoluble.
No Crystal Formation Too much solvent was used, preventing saturation upon cooling.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.- Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Low Recovery Yield The compound has significant solubility in the cold solvent.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Concentrate the mother liquor and cool it again to obtain a second crop of crystals.
Premature crystallization during hot filtration.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent. - Use a slight excess of hot solvent to prevent premature crystallization.
Product is Still Impure Co-crystallization of impurities with the product.- Re-crystallize the product a second time. - Consider using a different solvent or a mixed-solvent system.[1]
Inefficient removal of colored impurities.- Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.[2]
Column Chromatography Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation of Compounds Inappropriate eluent polarity.- If compounds elute too quickly, use a less polar solvent system. - If compounds are not eluting, gradually increase the polarity of the eluent.
Column overloading.- Use a larger column or reduce the amount of crude material loaded onto the column.
Channeling in the column packing.- Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet slurry packing is often preferred.
Compound is Insoluble in Eluent The chosen eluent is too non-polar.- Choose a more polar eluent system in which the compound is soluble.
Tailing of Peaks The compound is interacting too strongly with the stationary phase.- Add a small amount of a polar modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).
The column is overloaded.- Reduce the amount of sample loaded onto the column.
Cracked or Dry Column Bed The solvent level dropped below the top of the stationary phase.- Always keep the silica gel bed covered with the eluent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound derivatives synthesized via Friedel-Crafts acylation?

A1: Common impurities often include unreacted starting materials such as fluorobenzene derivatives and acyl chlorides. Positional isomers, where the acylation occurs at a different position on the aromatic ring, are also frequent byproducts.[3] Additionally, poly-acylated products may form, and residual Lewis acid catalyst from the synthesis can also be present.

Q2: How do I choose a suitable solvent for the recrystallization of a this compound derivative?

A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For ketones like this compound derivatives, solvents such as ethanol, methanol, isopropanol, acetone, or mixtures like ethanol/water or hexane/ethyl acetate can be effective.[4] It is recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific derivative.

Q3: Can a mixed-solvent system be used for recrystallization?

A3: Yes, a two-solvent system is often very effective.[1][5] This typically involves dissolving the crude product in a minimal amount of a hot "good" solvent (in which the compound is very soluble) and then slowly adding a "poor" solvent (in which the compound is less soluble) until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5]

Q4: My purified this compound derivative is still colored. How can I remove the color?

A4: Colored impurities can often be removed by adding a small amount of activated carbon to the hot solution during recrystallization, before the hot filtration step.[2] The activated carbon adsorbs the colored impurities, which are then removed by filtration.

Q5: What is a good starting point for developing a column chromatography method for a this compound derivative?

A5: A good starting point is to use silica gel as the stationary phase. For the mobile phase, begin with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[6] The optimal eluent system can be quickly determined by running thin-layer chromatography (TLC) with different solvent mixtures. A solvent system that gives your desired compound an Rf value of around 0.3 is often a good starting point for column chromatography.[7]

Experimental Protocols

Protocol 1: Recrystallization of a this compound Derivative

This protocol provides a general procedure for the purification of a this compound derivative by single-solvent recrystallization.

Materials and Equipment:

  • Crude this compound derivative

  • Recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography of a this compound Derivative

This protocol outlines a general procedure for purification by flash column chromatography.

Materials and Equipment:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with different solvent ratios. Aim for an Rf value of ~0.3 for the desired compound.[7]

  • Column Packing: Pack the chromatography column with silica gel using a wet slurry method with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes. If a gradient elution is needed, gradually increase the polarity of the eluent over time.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Purity Analysis

The purity of the final product should be assessed using appropriate analytical techniques. The following table summarizes common methods.

Analytical TechniqueInformation ProvidedSuitability for this compound Derivatives
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment, detection of non-volatile impurities.Excellent for routine purity checks and impurity profiling. A C18 column with a mobile phase of acetonitrile and water is a common starting point.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Detection of volatile and semi-volatile impurities, structural information from mass spectra.Well-suited for identifying isomeric byproducts and unreacted starting materials.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, identification of impurities with distinct NMR signals.Essential for structural confirmation of the purified product and can be used for quantitative analysis (qNMR).
Melting Point Analysis A sharp and narrow melting point range close to the literature value indicates high purity.A simple and quick method to assess purity.

Visualized Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude this compound Derivative Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 HPLC HPLC Recrystallization->HPLC GC_MS GC-MS Recrystallization->GC_MS NMR NMR Recrystallization->NMR Column_Chromatography->HPLC Column_Chromatography->GC_MS Column_Chromatography->NMR Pure_Product Pure Product (>98%) HPLC->Pure_Product GC_MS->Pure_Product NMR->Pure_Product

Caption: General workflow for the purification and analysis of this compound derivatives.

Recrystallization_Troubleshooting Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling Oiling_Out Oiling Out? Cooling->Oiling_Out No_Crystals No Crystals? Oiling_Out->No_Crystals No Solution1 Use Lower Boiling Solvent / Slower Cooling Oiling_Out->Solution1 Yes Crystals_Form Crystals Form No_Crystals->Crystals_Form No Solution2 Concentrate Solution / Add Seed Crystal No_Crystals->Solution2 Yes Solution1->Start Solution2->Cooling

Caption: Troubleshooting logic for common recrystallization issues.

References

how to remove impurities from 2-Fluorobenzophenone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing impurities from 2-Fluorobenzophenone reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound synthesis? A1: Common impurities can be broadly categorized as organic, inorganic, and residual solvents.[1] Organic impurities often include unreacted starting materials, by-products from side reactions, and degradation products.[2][3] Inorganic impurities may consist of residual catalysts or salts from the workup process, while residual solvents are volatile organic compounds used during the reaction or purification.[1][2][3]

Q2: Which analytical methods are best for assessing the purity of my product? A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for determining the purity of benzophenone derivatives, offering high resolution and sensitivity.[3][4] For identifying volatile impurities like residual solvents, Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and can help identify unknown impurities.[4]

Q3: How can I remove highly colored impurities from my crude product? A3: A standard and effective method for removing colored impurities is treatment with activated carbon (decolorizing charcoal) during recrystallization.[5][6] The crude product is dissolved in a suitable hot solvent, a small amount of activated carbon is added, and the mixture is briefly heated. A subsequent hot filtration removes the carbon and the adsorbed impurities.[5]

Q4: My product separates as an oil instead of crystals during recrystallization ("oiling out"). What causes this and how can I fix it? A4: "Oiling out" can occur for several reasons: the melting point of your compound may be lower than the boiling point of the solvent, the solution may be cooling too rapidly, or there is a high concentration of impurities.[5] To resolve this, you can try using a solvent with a lower boiling point or allow the solution to cool more slowly. A pre-purification step, such as a solvent wash of the crude material, might also be necessary.[5]

Q5: What is the most common and effective purification method for this compound? A5: Recrystallization is the most common and often highly effective method for purifying solid compounds like this compound and its derivatives, capable of yielding purities of ≥98%.[5] For impurities that are difficult to separate by recrystallization due to similar solubility profiles, flash column chromatography is the preferred alternative.[7]

Troubleshooting Common Purification Issues

IssuePossible Cause(s)Recommended Solution(s)
Low Recovery Yield After Recrystallization 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. Incomplete crystallization.1. Boil off some solvent to concentrate the mother liquor and cool it again to obtain a second crop of crystals.[5] 2. Ensure the filtration apparatus (funnel, flask) is sufficiently pre-heated before filtering the hot solution.[5] 3. Allow for a longer cooling time, finishing with an ice bath for at least 30 minutes.[5]
Product is Still Impure After Recrystallization 1. Impurities have similar solubility and co-crystallized with the product. 2. Inefficient removal of colored impurities.1. Re-crystallize the product a second time, potentially using a different solvent or a mixed-solvent system.[5] If impurities persist, purify by column chromatography. 2. Use activated carbon during the recrystallization process.[5]
No Crystal Formation Upon Cooling 1. The solution is not saturated because too much solvent was used. 2. The solution is supersaturated and requires nucleation to begin crystallization.1. Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[5] 2. Induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[5]
Presence of Acidic or Basic Impurities Unreacted starting materials or acidic/basic by-products remain in the crude product.Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous basic solution (e.g., 5% sodium carbonate or sodium bicarbonate) to remove acidic impurities, or a dilute acid to remove basic impurities.[6]

Data Presentation: Comparison of Primary Purification Techniques

The following table summarizes key quantitative and qualitative aspects of the most common purification methods for this compound.

ParameterRecrystallizationFlash Column Chromatography
Typical Purity Achieved ≥98%[5][8]>99%
Typical Yield 70-90% (can be lower)[8]80-95%
Solvent Consumption Moderate to HighHigh
Throughput High (can process large quantities)Low to Moderate (batch process)
Best For... Removing impurities with significantly different solubility from the main product.Separating compounds with similar polarities and solubilities.[7]
Common Issues Oiling out, low recovery, co-crystallization.[5]Difficult separation of co-eluting compounds, sample insolubility.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a single-solvent recrystallization, a common and effective method for purifying benzophenone derivatives.[5] Ethanol is often a suitable solvent.

  • Materials:

    • Crude this compound

    • 95% Ethanol (or another suitable solvent)

    • Activated Carbon (optional)

    • Erlenmeyer flask, heating mantle/hot plate, reflux condenser

    • Buchner funnel and flask, filter paper

  • Procedure:

    • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of 95% ethanol (a starting ratio of 15-20 mL per gram of crude product is recommended).[5] Heat the mixture to reflux with stirring until the solid completely dissolves. Add more hot ethanol in small portions only if necessary.[5]

    • Decolorization (Optional): If the solution is highly colored, remove it from the heat, cool it slightly, and add a small amount of activated carbon (1-2% of the solute's weight).[5] Reheat the mixture to reflux for 5-10 minutes.[5]

    • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to prevent premature crystallization.[5]

    • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.[5]

    • Maximize Yield: Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]

    • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol to remove residual soluble impurities.[5]

    • Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.[5]

Protocol 2: Flash Column Chromatography

This is a general protocol for purifying compounds via flash column chromatography, which separates components based on their differential adsorption to a stationary phase.

  • Materials:

    • Crude this compound

    • Silica Gel (70-270 mesh)[7]

    • Appropriate eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC analysis)[7]

    • Chromatography column, sand, cotton or glass wool

    • Collection vessels (test tubes or flasks)

  • Procedure:

    • Select Eluent: Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation of this compound from its impurities (a ∆Rf of >0.15 is recommended).[7]

    • Pack the Column: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7] Prepare a slurry of silica gel in the eluent and pour it into the column, taking care to avoid air bubbles.[9] Tap the column to ensure even packing and top the silica with another layer of sand.[7]

    • Load the Sample: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel.[7]

    • Elution: Add eluent to the column and apply positive pressure (air or nitrogen) to achieve a flow rate of approximately 2 inches (5 cm) per minute.[7][9]

    • Fraction Collection: Collect the eluate in sequential fractions.[7]

    • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

    • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[7]

Visual Workflow and Decision Guides

The following diagrams illustrate the logical workflow for troubleshooting purification and selecting the appropriate method.

G start Crude Reaction Mixture workup Aqueous Workup (e.g., Quench, Extraction) start->workup crude_product Isolated Crude Product workup->crude_product is_colored Is Product Highly Colored? crude_product->is_colored add_carbon Recrystallize with Activated Carbon is_colored->add_carbon Yes recrystallize Recrystallize is_colored->recrystallize No check_purity Check Purity (TLC, HPLC, etc.) add_carbon->check_purity recrystallize->check_purity is_pure Is Purity Acceptable? check_purity->is_pure chromatography Purify by Flash Column Chromatography is_pure->chromatography No end_node Pure this compound is_pure->end_node Yes chromatography->check_purity

Caption: General workflow for the purification of this compound.

G impurity_type Primary Impurity Type solids Insoluble Solids (e.g., Catalysts, Salts) impurity_type->solids colored Colored By-products impurity_type->colored acid_base Acidic / Basic Species impurity_type->acid_base similar_sol Isomers / By-products with Similar Solubility impurity_type->similar_sol hot_filt Method: Hot Filtration solids->hot_filt Select carbon_recrys Method: Recrystallization with Activated Carbon colored->carbon_recrys Select extraction Method: Liquid-Liquid Acid-Base Extraction acid_base->extraction Select column Method: Flash Column Chromatography similar_sol->column Select

Caption: Decision guide for selecting a purification method based on impurity type.

References

Technical Support Center: Scaling Up the Synthesis of 2-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-Fluorobenzophenone and its derivatives. It provides troubleshooting guidance and answers to frequently asked questions encountered during the scale-up of production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound and its derivatives?

A1: The most widely documented industrial synthesis method is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an aromatic compound (like fluorobenzene or a substituted aniline) with an acylating agent (such as 2-fluorobenzoyl chloride) in the presence of a Lewis acid catalyst.[1][2][3]

Q2: Which Lewis acid catalyst is recommended for the Friedel-Crafts acylation on a large scale?

A2: Anhydrous zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) are commonly used Lewis acid catalysts.[1][4] For the synthesis of related compounds like 2-Amino-5-chloro-2'-fluorobenzophenone, dehydrated zinc chloride has been shown to significantly improve both the yield and purity of the final product.[1][5] The quality and dryness of the catalyst are critical factors for achieving high yields.[2][5]

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields in Friedel-Crafts acylation for benzophenone synthesis can stem from several factors:

  • Catalyst Deactivation: If your aromatic substrate contains an amino group, it can complex with and deactivate the Lewis acid catalyst.[3][6]

  • N-acylation vs. C-acylation: With aniline derivatives, the competing N-acylation (acylation on the amino group) can reduce the yield of the desired C-acylated product (on the aromatic ring).[3]

  • Moisture: The presence of moisture can hydrolyze the acyl chloride and deactivate the Lewis acid catalyst. It is crucial to use anhydrous reagents and a dry reaction setup.[1]

  • Thermal Degradation: High reaction temperatures (e.g., above 200°C) can lead to the thermal degradation of reactants or products, resulting in tar formation and reduced yield.[3]

Q4: The final product is difficult to purify and has a persistent color. How can I improve its purity?

A4: Purification challenges are common in these syntheses. The crude product often contains unreacted starting materials, catalyst residues, and byproducts.[3]

  • Workup: A typical workup involves quenching the reaction with an acid solution, followed by extraction and washing.[3]

  • Recrystallization: The most effective purification method is recrystallization from a suitable solvent. Ethanol, methanol, and toluene are commonly used.[2][7]

  • Decolorization: If color impurities persist, treatment with activated carbon during the recrystallization process can be effective.[2][7]

Q5: What are the critical safety considerations when scaling up this synthesis?

A5: Key safety concerns include:

  • Exothermic Reaction: The Friedel-Crafts acylation can be highly exothermic, especially during the addition of the catalyst or reactants.[3] Proper temperature monitoring and control are essential.

  • HCl Gas Evolution: The reaction evolves hydrogen chloride (HCl) gas, which is corrosive and toxic. The reactor should be equipped with a scrubber to neutralize the evolved HCl.[3]

  • Reagent Handling: Acyl chlorides and Lewis acids are corrosive and moisture-sensitive. Handle them in a well-ventilated area using appropriate personal protective equipment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst due to moisture.Ensure all reagents and glassware are thoroughly dried. Dehydrate the Lewis acid catalyst (e.g., ZnCl₂) under vacuum at high temperature before use.[1][2][5]
Insufficient reaction temperature or time.Monitor the reaction progress using TLC or HPLC. If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time.[1]
Deactivated aromatic ring.Friedel-Crafts reactions fail with strongly deactivated aromatic rings.[6][8] Ensure your substrate is sufficiently reactive.
Formation of Tarry Byproducts Reaction temperature is too high.Carefully control the reaction temperature. High temperatures can lead to thermal degradation.[3] Optimal temperature ranges are often between 100-350°C, depending on the specific reactants.[2][5]
Incorrect stoichiometry.Ensure the correct molar ratios of reactants and catalyst are used. An excess of one reactant may lead to side reactions.
Product is an Oil, Fails to Crystallize Presence of impurities.Purify the crude product using column chromatography before attempting recrystallization.[1] Ensure the recrystallization solvent is appropriate and used in the correct volume.[7]
Incorrect pH during workup.Adjust the pH of the aqueous solution during workup to ensure the product precipitates completely.
Persistent Yellow/Brown Color in Product Colored impurities from side reactions or degradation.Use activated carbon during recrystallization to adsorb colored impurities.[2][7] A second recrystallization may be necessary.
Inconsistent Yields Between Batches Variability in raw material quality.Use starting materials of consistent and high purity. The purity of the Lewis acid catalyst is particularly critical.[2]
Poor control over reaction parameters.Standardize the process by carefully controlling parameters like addition rates, temperature, and stirring speed.

Experimental Protocols

Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone via Friedel-Crafts Acylation

This protocol is a generalized procedure based on common industrial methods.[1][2][5]

Materials:

  • p-Chloroaniline

  • o-Fluorobenzoyl chloride

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Dilute Sulfuric Acid or Hydrochloric Acid

  • Sodium Hydroxide Solution

  • Toluene or another suitable solvent for extraction

  • Ethanol for recrystallization

Equipment:

  • Jacketed glass-lined reactor with overhead stirrer, temperature probe, and reflux condenser

  • Addition funnel

  • Scrubber for HCl gas

  • Filtration and drying equipment

Procedure:

  • Catalyst Preparation (Crucial Step): Dehydrate technical grade zinc chloride by heating under vacuum (e.g., at 160°C for 6 hours) to obtain a fine white anhydrous powder.[1]

  • Reaction Setup: Charge the reactor with p-chloroaniline and o-fluorobenzoyl chloride. The mass ratio can range from 1:1 to 1:10 (p-chloroaniline to o-fluorobenzoyl chloride).[2]

  • Condensation: Add the prepared anhydrous zinc chloride to the mixture. The mass ratio of p-chloroaniline to zinc chloride can range from 1:0.5 to 1:10.[2]

  • Reaction: Heat the mixture to 200-205°C with stirring for a specified period (e.g., 1-2 hours).[3] HCl gas will be evolved and should be scrubbed.

  • Quenching & Hydrolysis: Cool the reaction mixture (e.g., to 150°C) and cautiously add dilute acid (e.g., 20% sulfuric acid) to decompose the reaction complex.[1][5]

  • Isolation: Cool the mixture to room temperature, which may cause the product to precipitate. The pH can be adjusted to weakly alkaline with NaOH solution to aid precipitation.[5] Filter the crude product.

  • Purification:

    • Extraction (Alternative to direct precipitation): Add a hot organic solvent like toluene to the quenched mixture to dissolve the product. Separate the organic layer and wash it with hot water to remove residual acids and salts.[3]

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol (e.g., 15-20 mL per gram of crude product).[7] If necessary, add activated carbon and reflux for 5-10 minutes.[7] Perform a hot filtration to remove insoluble impurities and the activated carbon. Allow the filtrate to cool slowly to induce crystallization. Filter the purified crystals, wash with cold ethanol, and dry under vacuum.[2][7]

Quantitative Data Summary

ParameterValue / RangeSource
Reactant Ratios (p-Chloroaniline : ZnCl₂ : o-Fluorobenzoyl chloride) 1 : 0.5-10 : 1-10 (by mass)[2][5]
Reaction Temperature 100 - 350 °C[2][5]
200 - 205 °C (specific example)[3]
Reaction Time 0.2 - 10 hours[2][5]
1 - 2 hours (specific examples)[3][5]
Yield (High Purity Product) ~70% (improved from 50%)[5]
Purity (HPLC) ≥98% (improved from ≤95%)[5]
Melting Point (Purified) 94 - 98 °C[7]
Recrystallization Solvent Ratio (Ethanol:Crude Product) ~15-20 mL : 1 g[7]

Visualizations

G General Workflow for Scaling Up this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagent_prep Raw Material & Catalyst Prep. (Anhydrous Conditions) reactor_setup Reactor Setup (Inert Atmosphere) reagent_prep->reactor_setup charge Charge Reactants reactor_setup->charge catalyst Add Lewis Acid Catalyst (Control Exotherm) charge->catalyst react Heat to Reaction Temp. (e.g., 200-205°C) Evolve & Scrub HCl catalyst->react cool Cool Reaction Mixture react->cool quench Quench with Acid cool->quench isolate Isolate Crude Product (Precipitation/Extraction) quench->isolate recrystallize Recrystallization (e.g., from Ethanol) isolate->recrystallize decolorize Decolorize (Activated Carbon) recrystallize->decolorize filter_dry Filter & Dry decolorize->filter_dry final_product High-Purity This compound Derivative filter_dry->final_product

Caption: General workflow for scaling up this compound synthesis.

G Troubleshooting Logic for Low Yield start Low Yield Observed check_catalyst Is the catalyst anhydrous and active? start->check_catalyst check_conditions Are reaction temp. & time optimal? check_catalyst->check_conditions Yes sol_catalyst Dehydrate catalyst under vacuum. check_catalyst->sol_catalyst No check_side_reactions Is N-acylation or degradation occurring? check_conditions->check_side_reactions Yes sol_conditions Optimize temp./time using TLC/HPLC. check_conditions->sol_conditions No sol_side_reactions Lower reaction temp. Consider protecting groups. check_side_reactions->sol_side_reactions Yes end Yield Improved check_side_reactions->end No sol_catalyst->check_catalyst sol_conditions->check_conditions sol_side_reactions->end

Caption: Troubleshooting logic for addressing low reaction yields.

References

preventing byproduct formation in 2-Fluorobenzophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-Fluorobenzophenone. The aim is to help minimize byproduct formation and optimize reaction outcomes.

Troubleshooting Guides

Friedel-Crafts Acylation Route

The Friedel-Crafts acylation of fluorobenzene with benzoyl chloride is a primary method for synthesizing this compound. However, it is prone to the formation of isomeric byproducts.

Issue 1: Low Yield and/or Formation of Isomeric Byproducts (4-Fluorobenzophenone)

  • Potential Cause: The fluorine atom in fluorobenzene is an ortho-, para-directing group, leading to the formation of both this compound (ortho) and 4-Fluorobenzophenone (para) isomers. The para isomer is often the major product due to less steric hindrance. Reaction conditions significantly influence the isomer ratio.

  • Troubleshooting & Optimization:

    • Catalyst Choice: While AlCl₃ is common, other Lewis acids can offer different selectivity. Experimenting with catalysts like anhydrous zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) may alter the ortho/para ratio.

    • Temperature Control: Lowering the reaction temperature (e.g., 0-5 °C) can sometimes favor the ortho isomer, although this may also decrease the overall reaction rate.

    • Solvent Effects: The choice of solvent can influence isomer distribution. Less polar solvents may be explored, but care must be taken to ensure sufficient solubility of reactants and intermediates.

    • Order of Addition: Adding the fluorobenzene to a pre-formed complex of benzoyl chloride and the Lewis acid catalyst may improve selectivity in some cases.

Issue 2: Polysubstitution or Other Byproducts

  • Potential Cause: Although the benzophenone product is deactivated towards further acylation, polysubstitution can occur under harsh conditions. Other side reactions may arise from impurities.

  • Troubleshooting & Optimization:

    • Stoichiometry: Use a 1:1 molar ratio of fluorobenzene to benzoyl chloride to minimize the chance of multiple acylations.

    • Reaction Time: Monitor the reaction by TLC or GC to avoid prolonged reaction times after the starting material is consumed.

    • Purity of Reagents: Ensure all reagents, especially the Lewis acid catalyst and benzoyl chloride, are of high purity and anhydrous. Moisture can deactivate the catalyst and lead to side reactions.

Grignard Reaction Route

An alternative synthesis involves the reaction of a Grignard reagent, such as 2-fluorophenylmagnesium bromide, with benzaldehyde or benzoyl chloride.

Issue 1: Low Yield of this compound

  • Potential Cause: Grignard reagents are highly sensitive to moisture and air. Incomplete formation of the Grignard reagent or its reaction with atmospheric water or carbon dioxide will reduce the yield.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used. The reaction should be conducted under an inert atmosphere (nitrogen or argon).

    • Magnesium Activation: The magnesium turnings may have an oxide layer that prevents reaction. Activate the magnesium using a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical means (crushing).

    • Slow Addition: Add the 2-bromofluorobenzene to the magnesium turnings slowly to maintain control over the exothermic reaction.

Issue 2: Formation of Biphenyl Byproduct

  • Potential Cause: A common side reaction is the Wurtz coupling of the Grignard reagent with the unreacted aryl halide, leading to the formation of a biphenyl impurity.

  • Troubleshooting & Optimization:

    • Controlled Addition: Add the 2-bromofluorobenzene solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, minimizing the coupling side reaction.[1]

    • Temperature Management: Avoid excessively high temperatures during Grignard reagent formation, as this can favor the formation of the biphenyl byproduct. A gentle reflux is usually sufficient.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Friedel-Crafts synthesis of this compound?

A1: The most significant byproduct is the isomeric 4-Fluorobenzophenone. Due to the ortho-, para-directing nature of the fluorine substituent on the benzene ring, acylation occurs at both the 2- (ortho) and 4- (para) positions. The para isomer is often favored due to reduced steric hindrance. Other potential byproducts, though typically less prevalent, include polysubstituted benzophenones if an excess of the acylating agent is used or if reaction conditions are too harsh.

Q2: How can I minimize the formation of the 4-Fluorobenzophenone isomer?

A2: While completely eliminating the formation of the para isomer is challenging, its proportion can be influenced by optimizing reaction conditions. This includes careful selection of the Lewis acid catalyst, maintaining low reaction temperatures, and choosing an appropriate solvent. However, separation of the isomers by chromatography or recrystallization is often necessary.

Q3: My Grignard reaction for this compound synthesis is not starting. What should I do?

A3: Failure to initiate is a common issue with Grignard reactions. The primary culprits are often a passivating oxide layer on the magnesium and the presence of moisture. To troubleshoot, ensure all your glassware is flame-dried and you are using anhydrous solvents. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming can also help initiate the reaction, but be prepared to cool the flask if the reaction becomes too vigorous.

Q4: I see a significant amount of a high-boiling point impurity in my Grignard reaction. What is it and how can I avoid it?

A4: This is likely a biphenyl byproduct formed from a Wurtz coupling reaction between the Grignard reagent and unreacted 2-bromofluorobenzene. To minimize this, ensure a slow, dropwise addition of the 2-bromofluorobenzene to the magnesium turnings. This keeps the concentration of the aryl halide low and favors the formation of the Grignard reagent over the coupling side reaction.[1]

Data Presentation

The following tables provide representative data for yields and byproduct formation in benzophenone synthesis. Note that specific results for this compound may vary.

Table 1: Representative Yields in Friedel-Crafts Acylation of Fluorobenzene Derivatives

CatalystAromatic SubstrateAcylating AgentTemperature (°C)Reaction Time (h)ProductYield (%)Purity (%)Reference
Dehydrated ZnCl₂4-chloroaniline2-fluorobenzoyl chloride20042-amino-5-chloro-2'-fluorobenzophenone~70≥98[1]
Standard ZnCl₂4-chloroaniline2-fluorobenzoyl chlorideNot SpecifiedNot Specified2-amino-5-chloro-2'-fluorobenzophenone50≤95[2]
AlCl₃N-tosyl-4-chloroanthranilic acidFluorobenzene8032-aminobenzophenone derivative~64Not Specified[2]

Table 2: Troubleshooting Guide for Byproduct Formation in Grignard Synthesis

IssuePotential CauseRecommended Solution
Low YieldMoisture in reagents/glasswareFlame-dry all glassware and use anhydrous solvents under an inert atmosphere.
Inactive magnesium surfaceActivate magnesium with iodine or 1,2-dibromoethane.
Biphenyl ByproductWurtz coupling reactionAdd the aryl halide slowly to the magnesium suspension to maintain a low concentration.
Ketone Byproduct (from Grignard + CO₂)Reaction of magnesium carboxylate with Grignard reagentUse inverse addition: slowly pour the Grignard reagent over an excess of crushed dry ice.[1]

Experimental Protocols

Protocol 1: Friedel-Crafts Synthesis of this compound (Representative)

This protocol is a representative example for the synthesis of fluorinated benzophenones and may require optimization.

Materials:

  • Fluorobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube. Place the flask in an ice bath.

  • Addition of Reactants: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous DCM. In the dropping funnel, place a solution of benzoyl chloride (1.0 equivalent) in anhydrous DCM. Slowly add the benzoyl chloride solution to the stirred AlCl₃ suspension, maintaining the temperature at 0-5 °C. After the addition of benzoyl chloride, add fluorobenzene (1.0 to 1.2 equivalents) dropwise via the dropping funnel.

  • Reaction: After the complete addition of fluorobenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product, a mixture of 2- and 4-Fluorobenzophenone, can be purified by column chromatography on silica gel or by fractional crystallization.

Protocol 2: Grignard Synthesis of this compound (Representative)

This protocol is a representative example and should be performed under strictly anhydrous conditions with an inert atmosphere.

Materials:

  • 2-Bromofluorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oxidizing agent (e.g., PCC or Swern oxidation reagents)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Add a solution of 2-bromofluorobenzene (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction may need gentle warming to initiate. Once started, maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux for an additional 30-60 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the aldehyde.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude secondary alcohol.

  • Oxidation: Dissolve the crude alcohol in a suitable solvent (e.g., DCM) and add an oxidizing agent (e.g., PCC). Stir at room temperature until the oxidation is complete (monitor by TLC).

  • Purification: Work up the oxidation reaction according to the chosen method. The crude this compound can be purified by column chromatography or recrystallization.

Visualizations

Friedel_Crafts_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Flame-Dried Glassware form_complex Form Benzoyl Chloride-AlCl3 Complex at 0-5°C setup_glassware->form_complex add_fluoro Add Fluorobenzene Dropwise form_complex->add_fluoro react_rt React at Room Temperature (2-4h) add_fluoro->react_rt quench Quench with Ice/HCl react_rt->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry_conc Dry and Concentrate wash->dry_conc purify Purify by Chromatography/Crystallization dry_conc->purify

Caption: Experimental workflow for the Friedel-Crafts synthesis of this compound.

Byproduct_Formation cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products FB Fluorobenzene ortho This compound (Desired Product) FB->ortho ortho-attack para 4-Fluorobenzophenone (Byproduct) FB->para para-attack BC Benzoyl Chloride BC->ortho BC->para AlCl3 AlCl3

Caption: Formation of ortho and para isomers in the Friedel-Crafts acylation of fluorobenzene.

Grignard_Troubleshooting cluster_grignard Grignard Formation Issues cluster_reaction Reaction/Oxidation Issues cluster_solutions Solutions start Low Yield of this compound check_moisture Moisture Present? start->check_moisture check_mg Inactive Magnesium? start->check_mg check_coupling Wurtz Coupling? start->check_coupling check_aldehyde Impure Aldehyde? start->check_aldehyde check_oxidation Incomplete Oxidation? start->check_oxidation sol_dry Use Anhydrous Conditions check_moisture->sol_dry sol_activate Activate Mg (Iodine) check_mg->sol_activate sol_add Slow Aryl Halide Addition check_coupling->sol_add sol_purify Purify Aldehyde check_aldehyde->sol_purify sol_oxidize Optimize Oxidizing Agent/Time check_oxidation->sol_oxidize

Caption: Troubleshooting workflow for low yield in the Grignard synthesis of this compound.

References

workup procedures for 2-Fluorobenzophenone synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the workup procedures for 2-Fluorobenzophenone synthesis reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful isolation and purification of this important chemical intermediate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup and purification of this compound, particularly following a Friedel-Crafts acylation reaction.

Problem Potential Cause(s) Recommended Solution(s)
Difficult/Slow Phase Separation (Emulsion) - Fine particulates of aluminum salts from quenching the Lewis acid catalyst (e.g., AlCl₃).[1][2] - Vigorous shaking of the separatory funnel.[1] - Presence of amphiphilic (surfactant-like) byproducts.[1]- Prevention: Instead of quenching the reaction mixture directly on ice, consider pouring it into a mixture of ice and concentrated HCl, followed by vigorous stirring.[2] Another preventative measure is to quench with a 3M HCl solution and gently heat for 5-10 minutes to help dissolve the aluminum salts.[1][3] - Breaking the Emulsion:     1. Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[1]     2. Salting Out: Add saturated NaCl solution (brine) or solid NaCl to increase the ionic strength of the aqueous layer, which can force phase separation.[1][2]     3. Filtration: Filter the entire emulsified mixture through a pad of Celite® to remove fine suspended solids that may be stabilizing the emulsion.[4]     4. Centrifugation: If available, centrifuging the mixture can provide the mechanical force needed to separate the layers.[1]
Low Product Yield After Extraction - Incomplete extraction of the product from the aqueous layer. - Product loss due to emulsion formation.[2] - The product may be partially soluble in the aqueous layer, especially if the pH is not optimal.- Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. - Address any emulsion formation as described above to ensure a clean separation. - Ensure the aqueous layer is neutral or slightly basic before extraction to minimize the solubility of the benzophenone.
"Oiling Out" During Recrystallization - The melting point of this compound is lower than the boiling point of the chosen recrystallization solvent.[5] - The solution is cooling too rapidly. - High concentration of impurities.- Select a solvent or solvent system with a lower boiling point. - Allow the hot solution to cool slowly to room temperature without disturbance before placing it in an ice bath. Insulating the flask can help. - If impurities are the issue, consider a preliminary purification step, such as a quick filtration through a plug of silica gel.
No Crystal Formation Upon Cooling - Too much solvent was used, resulting in a solution that is not saturated. - The solution has become supersaturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
Product is Off-Color or Impure After Recrystallization - Inefficient removal of colored impurities. - Co-precipitation of impurities with the product.- Decolorization: Add a small amount of activated carbon to the hot solution, reflux for 5-10 minutes, and then perform a hot filtration to remove the carbon before cooling.[6] - Re-crystallize: Perform a second recrystallization, ensuring slow cooling to promote the formation of purer crystals.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound? A1: this compound is typically a white to light yellow crystalline solid.[7]

Q2: My crude product is a dark oil. What should I do before attempting purification? A2: If your crude product is an oil, it may contain residual solvent or significant impurities. Try to remove any remaining solvent under high vacuum. If it remains an oil, consider purifying by column chromatography instead of recrystallization, as "oiling out" is likely.

Q3: How can I confirm the identity and purity of my final product? A3: The identity and purity of this compound can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and by determining its melting point.[7]

Q4: What are some common side reactions in the Friedel-Crafts synthesis of this compound? A4: Friedel-Crafts acylations are generally clean reactions. However, potential side reactions can include di-acylation if the reaction conditions are too harsh, or reaction at a different position on the aromatic ring, leading to isomeric byproducts. These are less common for acylation compared to alkylation.

Q5: Is it necessary to use anhydrous conditions for the Friedel-Crafts reaction itself? A5: Yes, it is critical to use anhydrous conditions. The Lewis acid catalyst, such as aluminum chloride, is extremely sensitive to moisture and will be deactivated if water is present in the reaction setup.[2]

Experimental Protocols

Protocol 1: General Workup Procedure for Friedel-Crafts Acylation

This protocol outlines the steps for working up a Friedel-Crafts acylation reaction for the synthesis of this compound.

  • Quenching the Reaction:

    • After the reaction is complete, cool the reaction vessel in an ice bath.

    • Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and dissolves the resulting aluminum salts.[2]

  • Solvent Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers.

  • Washing the Organic Layer:

    • Wash the combined organic layers sequentially with:

      • A dilute HCl solution.

      • Water.

      • A saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as CO₂ gas will be evolved.

      • A saturated sodium chloride (brine) solution to help remove dissolved water from the organic layer.[1][8]

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: this compound has moderate solubility in organic solvents like ethanol and acetone and is less soluble in water.[7] A mixed solvent system, such as ethanol/water, can be effective.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and reflux for 5-10 minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Purification by Flash Column Chromatography

This protocol is an alternative to recrystallization, particularly useful for oily crude products or when impurities have similar solubility profiles to the product.

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A mixture of hexane and ethyl acetate is a common starting point for benzophenones.[9] Aim for an Rf value of ~0.3 for the this compound.

  • Column Packing:

    • Pack a glass chromatography column with silica gel (slurry packing with the initial, non-polar eluent is common).[10]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a more polar solvent like dichloromethane.

    • Alternatively, use a "dry loading" method: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column.[9]

  • Elution:

    • Run the column by passing the eluent through the silica gel, using positive pressure (air or nitrogen) to maintain a steady flow.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.[9]

Data Presentation

Table 1: Solubility Profile of this compound

SolventSolubilityNotes
WaterLow / Insoluble[7]
EthanolModerately Soluble[7]
AcetoneModerately Soluble[7]
DichloromethaneSolubleCommonly used for extraction.
Ethyl AcetateSolubleCommonly used for extraction.
HexaneSparingly SolubleCan be used as an anti-solvent or in chromatography.

Visualizations

Workup_Workflow A Completed Reaction Mixture (in organic solvent with Lewis Acid) B Quench (Pour into ice/conc. HCl) A->B C Liquid-Liquid Extraction (e.g., with Dichloromethane) B->C D Aqueous Layer (Discard after checking for product) C->D Separate E Combined Organic Layers C->E Separate F Wash with H2O E->F G Wash with NaHCO3 (aq) F->G H Wash with Brine (NaCl aq) G->H I Dry with Anhydrous MgSO4 or Na2SO4 H->I J Filter I->J K Evaporate Solvent (Rotary Evaporator) J->K L Crude this compound K->L M Purification (Recrystallization or Chromatography) L->M N Pure this compound M->N

Caption: General experimental workflow for the workup of a this compound synthesis reaction.

Troubleshooting_Emulsion Start Emulsion Formed During Extraction Wait Wait 10-30 minutes Start->Wait Check1 Did it separate? Wait->Check1 AddBrine Add Saturated Brine (NaCl) Check1->AddBrine No Success Phases Separated Check1->Success Yes Check2 Did it separate? AddBrine->Check2 Filter Filter through Celite Check2->Filter No Check2->Success Yes Check3 Did it separate? Filter->Check3 Centrifuge Centrifuge (if possible) Check3->Centrifuge No Check3->Success Yes Centrifuge->Success Failure Consult Senior Researcher

References

Technical Support Center: Synthesis of Fluorinated Aromatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated aromatic ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to challenges encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the Friedel-Crafts acylation of my fluorinated aromatic compound giving a low yield?

A1: Low yields in the Friedel-Crafts acylation of fluorinated aromatics are a common challenge due to the electron-withdrawing nature of fluorine, which deactivates the aromatic ring towards electrophilic substitution.[1] Several factors can contribute to low yields:

  • Insufficiently Active Catalyst: Fluorinated arenes require strong Lewis acid catalysts to proceed at a reasonable rate. Catalysts like AlCl₃ are often used, but they are highly sensitive to moisture and can be deactivated by trace amounts of water in your reagents or glassware.[1][2] Consider using freshly opened, anhydrous AlCl₃ or alternative strong Lewis acids like rare earth metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) or trifluoromethanesulfonic acid (TfOH), which have shown success with deactivated substrates.[3][4]

  • Sub-optimal Reaction Temperature: While some Friedel-Crafts acylations proceed at room temperature, deactivated substrates like fluoroarenes often require heating to overcome the activation energy.[1] However, excessively high temperatures can lead to side reactions and decomposition. Temperature optimization is crucial.

  • Inadequate Catalyst Stoichiometry: The ketone product of the Friedel-Crafts acylation can form a stable complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle.[1] Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often necessary.

  • Poor Quality Reagents: Impurities in your fluorinated aromatic substrate or acylating agent can interfere with the reaction.[1] Ensure your starting materials are pure.

Q2: I am observing the formation of multiple isomers in my reaction. How can I control the regioselectivity?

A2: The formation of multiple isomers is a common issue, governed by the directing effects of the fluorine atom and any other substituents on the aromatic ring. Fluorine is an ortho-, para-director. The choice of solvent and catalyst can also influence the ortho/para ratio.[1] For example, in the acylation of some substrates, non-polar solvents may favor the para product. For difluorinated benzenes, the relative positions of the fluorine atoms significantly impact reactivity and regioselectivity, with 1,3-difluorobenzene being the most reactive and leading to regioselective formation of the 2,4-difluoroacetophenone.[5]

Q3: My reaction workup is complicated by the formation of a persistent emulsion. How can I resolve this?

A3: Emulsion formation during the aqueous workup of Friedel-Crafts acylation reactions is a frequent problem.[2] To break the emulsion, you can try the following:

  • Add a saturated solution of sodium chloride (brine).[2]

  • Pour the reaction mixture slowly into a vigorously stirred mixture of ice and concentrated HCl.[2]

  • If the emulsion persists, filtration through a pad of Celite may be helpful.

Q4: What are some common side reactions to be aware of?

A4: Besides the formation of undesired isomers, other side reactions can occur. With highly activated substrates, polyacylation can be an issue, although the deactivating nature of the acyl group generally prevents this.[1] With certain substrates and conditions, dealkylation or rearrangement of alkyl substituents on the aromatic ring can occur, although this is less common in acylation compared to alkylation.[2]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Deactivated aromatic ring due to fluorine substituent(s).[1]Use a more potent Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or rare earth triflates).[3][4] Consider using harsher reaction conditions (higher temperature), but monitor for side product formation.
Inactive Lewis acid catalyst due to moisture.[1][2]Use fresh, anhydrous Lewis acid. Ensure all glassware is thoroughly dried, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient amount of Lewis acid catalyst.[1]Use at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent, as the product ketone will complex with the catalyst.
Sub-optimal reaction temperature.[1]Optimize the reaction temperature. Start with conditions reported in the literature for similar substrates and adjust as needed. Monitor the reaction progress by TLC or GC-MS.
Impure starting materials.[1]Purify the fluorinated aromatic substrate and the acylating agent before use.
Problem 2: Formation of Multiple Products/Isomers
Potential Cause Recommended Solution
Lack of regioselectivity in the acylation of a substituted fluoroarene.[5]Modify the reaction conditions. Changing the solvent polarity or the Lewis acid catalyst can sometimes influence the isomer ratio.[1] For substrates with multiple possible acylation sites, consider a different synthetic route if regioselectivity cannot be controlled.
Polyacylation (less common with deactivated rings).[1]The acyl group is deactivating, which usually prevents further acylation. If polyacylation is observed, it may indicate a highly activated starting material, in which case using a milder catalyst or lower temperature might help.
Problem 3: Difficult Product Purification
Potential Cause Recommended Solution
Co-elution of ortho and para isomers during column chromatography.Isomers of fluorinated acetophenones can have very similar polarities. Consider using a different stationary phase (e.g., phenyl- or cyano-bonded silica) or a different eluent system. Preparative HPLC with a suitable column can also be effective for separating closely related isomers.
Persistent impurities from the reaction.Ensure complete quenching of the catalyst during workup. Washing the organic layer with a dilute base (e.g., NaHCO₃ solution) can help remove acidic impurities.[6] Recrystallization or distillation under reduced pressure are effective purification techniques for solid and liquid products, respectively.[7]
Formation of an emulsion during aqueous workup.[2]Add brine to help break the emulsion.[2] Alternatively, pour the reaction mixture into a vigorously stirred mixture of ice and concentrated HCl.[2]

Quantitative Data

The yield of Friedel-Crafts acylation on fluorinated aromatic compounds is highly dependent on the substrate, catalyst, and reaction conditions. Below is a summary of reported yields for various systems.

Aromatic SubstrateAcylating AgentCatalystConditionsProductYield (%)Reference
FluorobenzeneBenzoyl chlorideLa(OTf)₃ and TfOH140°C, 4 h, solvent-free4-Fluorobenzophenone87[3]
1,3-DifluorobenzeneAcetyl chlorideAlCl₃0°C to RT, CH₂Cl₂2,4-DifluoroacetophenoneHigh (not quantified)[5]
1,2-DifluorobenzeneAcetyl chlorideAlCl₃0°C to RT, CH₂Cl₂Low reactivityLow[5]
1,4-DifluorobenzeneAcetyl chlorideAlCl₃0°C to RT, CH₂Cl₂Low reactivityLow[5]
AnisoleAcetic anhydrideFeCl₃·6H₂O in TAAIL 660°C, 2 h4-Methoxyacetophenone99[8][9]
TolueneAcetic anhydrideFeCl₃·6H₂O in TAAIL 660°C, 4 h4-Methylacetophenone94[8][9]

Note: The data for anisole and toluene are included to demonstrate the high yields achievable with activated systems under optimized "green" conditions, providing a benchmark for comparison with the more challenging fluorinated substrates.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of a Fluorinated Aromatic Compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Fluorinated aromatic compound

  • Acyl chloride or anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve the acyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.

  • After the addition is complete, dissolve the fluorinated aromatic compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by TLC or GC. If necessary, the reaction mixture can be heated to reflux to drive the reaction to completion.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[6]

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with water, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization (for solids) or vacuum distillation (for liquids).[7]

Visualizations

Experimental Workflow for Friedel-Crafts Acylation

experimental_workflow reagents 1. Reagent Preparation (Anhydrous Conditions) reaction_setup 2. Reaction Setup (Inert Atmosphere, 0°C) reagents->reaction_setup addition 3. Dropwise Addition (Acyl Chloride, then Fluoroarene) reaction_setup->addition reaction 4. Reaction (RT or Reflux, Monitor) addition->reaction workup 5. Quenching & Extraction (Ice/HCl, DCM) reaction->workup purification 6. Purification (Distillation/Recrystallization) workup->purification analysis 7. Product Analysis (NMR, GC-MS, IR) purification->analysis

Caption: A typical experimental workflow for the Friedel-Crafts acylation of a fluorinated aromatic compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Yield check_catalyst Is the Lewis Acid Active and Stoichiometric? start->check_catalyst check_conditions Are Reaction Conditions (Temp., Time) Optimal? check_catalyst->check_conditions Yes solution_catalyst Use Fresh, Anhydrous Catalyst in Stoichiometric Amount check_catalyst->solution_catalyst No check_reagents Are Starting Materials Pure and Anhydrous? check_conditions->check_reagents Yes solution_conditions Optimize Temperature and Extend Reaction Time check_conditions->solution_conditions No solution_reagents Purify Reagents and Dry Solvent/Glassware check_reagents->solution_reagents No reevaluate Re-evaluate Synthetic Route for Highly Deactivated Substrates check_reagents->reevaluate Yes

Caption: A decision tree for troubleshooting low yields in the synthesis of fluorinated aromatic ketones.

Mechanism of Friedel-Crafts Acylation

reaction_mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Product Liberation acyl_chloride R-CO-Cl complex1 R-CO-Cl⁺-Al⁻Cl₃ acyl_chloride->complex1 lewis_acid AlCl₃ lewis_acid->complex1 acylium_ion [R-C≡O]⁺ complex1->acylium_ion alcl4 AlCl₄⁻ complex1->alcl4 fluoroarene Ar-F sigma_complex Arenium Ion Intermediate (Sigma Complex) acylium_ion->sigma_complex alcl4->sigma_complex fluoroarene->sigma_complex product_complex Product-Catalyst Complex sigma_complex->product_complex hcl HCl sigma_complex->hcl lewis_acid2 AlCl₃ sigma_complex->lewis_acid2 final_product Ar(F)-CO-R product_complex->final_product water H₂O (Workup) water->product_complex

Caption: The four main steps in the mechanism of Friedel-Crafts acylation of a fluorinated aromatic compound.

References

Validation & Comparative

A Comparative Analysis of 2-Fluorobenzophenone and 4-Fluorobenzophenone Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the differential reactivity of 2-Fluorobenzophenone and 4-Fluorobenzophenone, supported by established chemical principles and comparative data from analogous compounds.

In the landscape of organic synthesis and drug development, the subtle placement of a functional group can dramatically alter the reactivity and ultimately the utility of a chemical intermediate. This guide provides a detailed comparison of this compound and 4-Fluorobenzophenone, two isomers whose distinct reactivity profiles are governed by the position of the fluorine atom. Understanding these differences is paramount for researchers in optimizing synthetic routes and for professionals in the development of novel therapeutics.

Executive Summary of Reactivity Comparison

The reactivity of the fluorobenzophenone isomers is primarily dictated by the interplay of electronic and steric effects imparted by the fluorine substituent. These effects modulate the electrophilicity of the carbonyl carbon and the susceptibility of the fluorinated ring to nucleophilic attack.

PropertyThis compound4-FluorobenzophenoneRationale
Carbonyl Electrophilicity Moderately IncreasedSignificantly IncreasedThe strong electron-withdrawing inductive effect (-I) of fluorine is more pronounced at the ortho position, but steric hindrance from the ortho fluorine can slightly impede nucleophilic attack on the carbonyl carbon. In the para position, the inductive effect is still strong and is only partially offset by the electron-donating resonance effect (+M), leading to a net increase in electrophilicity without steric hindrance.
Susceptibility to Nucleophilic Aromatic Substitution (SNAr) LowerHigherFor SNAr to occur, a strong electron-withdrawing group must be ortho or para to the leaving group (fluorine) to stabilize the negatively charged Meisenheimer intermediate. The carbonyl group in 4-fluorobenzophenone is para to the fluorine, effectively stabilizing the intermediate. In this compound, the carbonyl group is ortho, but steric effects can influence the approach of the nucleophile.
Photochemical Reactivity (Inferred) Potentially Higher Intersystem Crossing RateStandard Benzophenone-like ReactivityThe heavy-atom effect of the ortho-fluorine in this compound could potentially influence the rate of intersystem crossing to the triplet state, which is crucial for many photochemical reactions. This effect is absent in the para isomer.

Theoretical Framework: Electronic and Steric Effects

The differential reactivity of 2- and 4-fluorobenzophenone can be rationalized by considering the fundamental electronic and steric influences of the fluorine atom.

Electronic Effects
  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, pulling electron density from the benzene ring and the carbonyl group. This effect is distance-dependent and is therefore strongest at the ortho position.

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the benzene ring, an electron-donating effect. This effect is most pronounced at the ortho and para positions.

In 4-Fluorobenzophenone , the strong -I effect and the weaker +M effect at the para position result in a net withdrawal of electron density, increasing the electrophilicity of the carbonyl carbon and making the aromatic ring more susceptible to nucleophilic attack.

In This compound , the -I effect is stronger due to proximity to the carbonyl group. However, the potential for steric hindrance exists.

Steric Effects

The presence of the fluorine atom at the ortho position in This compound can introduce steric hindrance, potentially impeding the approach of nucleophiles to the carbonyl carbon or the aromatic ring. This steric strain can also influence the planarity of the molecule, which may affect conjugation and overall reactivity.

Comparative Reactivity in Key Chemical Transformations

While direct, side-by-side quantitative data for the reactivity of 2- and 4-fluorobenzophenone is not abundant in publicly available literature, we can infer their relative reactivity in key reaction types based on established principles and data from analogous compounds.

Nucleophilic Addition to the Carbonyl Group

The rate of nucleophilic addition to the carbonyl group is largely dependent on its electrophilicity.

Expected Reactivity Order: 4-Fluorobenzophenone > this compound

This prediction is based on the balance of electronic and steric effects. The carbonyl carbon in 4-fluorobenzophenone is more electrophilic due to the net electron-withdrawing character of the para-fluoro substituent and is unencumbered by steric hindrance. In contrast, while the inductive effect is stronger in the ortho position, steric hindrance from the fluorine atom in this compound can hinder the approach of the nucleophile.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the fluorine atom can act as a leaving group. The reaction rate is highly dependent on the presence of electron-withdrawing groups ortho or para to the leaving group.

Expected Reactivity Order: 4-Fluorobenzophenone >> this compound

The carbonyl group is a moderately activating group for SNAr. In 4-fluorobenzophenone, the carbonyl group is para to the fluorine, which can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance. In this compound, the carbonyl group is ortho to the fluorine, which should also provide stabilization. However, the overall activation by a ketone is less than that of a nitro group, and for many nucleophiles, the para isomer is known to react faster.

Experimental Protocols for Comparative Analysis

To obtain quantitative data on the relative reactivity of 2- and 4-fluorobenzophenone, the following experimental protocols can be employed.

Protocol 1: Competitive Nucleophilic Addition to the Carbonyl Group

Objective: To determine the relative rates of reaction of 2- and 4-fluorobenzophenone with a nucleophile.

Materials:

  • This compound

  • 4-Fluorobenzophenone

  • Sodium borohydride (NaBH₄)

  • Anhydrous ethanol

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare an equimolar solution of this compound and 4-fluorobenzophenone in anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a sub-stoichiometric amount of sodium borohydride (e.g., 0.25 equivalents) to the solution with vigorous stirring.

  • Allow the reaction to proceed for a predetermined time (e.g., 15 minutes).

  • Quench the reaction by adding a small amount of acetone.

  • Analyze the product mixture by GC-MS to determine the relative amounts of the corresponding secondary alcohols formed from each isomer.

  • The ratio of the products will indicate the relative reactivity of the two isomers towards nucleophilic attack by the hydride.

Protocol 2: Comparative Nucleophilic Aromatic Substitution

Objective: To compare the rates of SNAr of 2- and 4-fluorobenzophenone with a nucleophile.

Materials:

  • This compound

  • 4-Fluorobenzophenone

  • Sodium methoxide (NaOMe)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • High-performance liquid chromatograph (HPLC)

Procedure:

  • Prepare separate standard solutions of this compound and 4-fluorobenzophenone in anhydrous DMSO.

  • In parallel reactions, treat each solution with an excess of sodium methoxide at a constant temperature (e.g., 80 °C).

  • At regular time intervals, withdraw aliquots from each reaction mixture, quench with a dilute acid, and analyze by HPLC.

  • Monitor the disappearance of the starting material and the appearance of the corresponding methoxybenzophenone product.

  • Plot the concentration of the starting material versus time to determine the pseudo-first-order rate constants for each reaction. A comparison of these rate constants will provide a quantitative measure of their relative reactivity in SNAr.

Visualizing Reaction Pathways and Concepts

electronic_effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+M) F F Ring_I Benzene Ring F->Ring_I e- withdrawal F_lone_pairs F lone pairs Ring_M Benzene Ring F_lone_pairs->Ring_M e- donation

sn_ar_pathway Start 4-Fluorobenzophenone + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product Substituted Benzophenone + F- Intermediate->Product Loss of Fluoride

Conclusion

The reactivity of this compound and 4-Fluorobenzophenone is a nuanced interplay of electronic and steric factors. For reactions involving nucleophilic attack at the carbonyl carbon or nucleophilic aromatic substitution, 4-Fluorobenzophenone is generally the more reactive isomer . This is primarily due to the favorable electronic activation provided by the para-fluoro substituent and the absence of steric hindrance. Conversely, the ortho-substituent in This compound can present steric challenges that may decrease its reactivity in these contexts. However, its unique substitution pattern may offer advantages in other transformations, such as photochemical reactions, where through-space interactions can play a significant role. For researchers and drug development professionals, a thorough understanding of these isomeric differences is crucial for the rational design of synthetic strategies and the development of new chemical entities. The provided experimental protocols offer a framework for quantifying these reactivity differences in a laboratory setting.

A Comparative Analysis of Benzophenone Derivative Photoinitiators for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of photopolymerization, benzophenone and its derivatives stand out as a critically important class of Type II photoinitiators. Their utility in a vast array of applications, from industrial coatings to advanced drug delivery systems, is well-established. The efficacy of these photoinitiators is intrinsically linked to their molecular structure, which governs their photochemical behavior and efficiency. This guide provides an objective comparison of the performance of various benzophenone derivatives, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate photoinitiator for specific research and development needs.

The photoinitiation process with benzophenone and its derivatives is a classic Type II mechanism. Upon absorption of UV light, the benzophenone molecule is excited to a triplet state. In this energized state, it abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate initiating free radicals. The efficiency of this entire process, and by extension the polymerization itself, is highly dependent on the specific molecular architecture of the benzophenone derivative used.[1]

Comparative Performance of Benzophenone Derivatives

The performance of a benzophenone derivative as a photoinitiator is determined by several key factors, including its molar extinction coefficient, the energy of its triplet state, and the reactivity of the resulting ketyl radical. The nature and position of substituents on the aromatic rings play a crucial role in modulating these properties. For instance, electron-donating groups can influence the energy levels of the n-π* and π-π* triplet states, which in turn affects the hydrogen abstraction capability.[2]

Below, we present a summary of key performance indicators for a selection of benzophenone derivatives, compiled from various studies.

Table 1: Photochemical and Photopolymerization Performance of Selected Benzophenone Derivatives
Benzophenone DerivativeMolar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹)Quantum Yield (Φ)Polymerization Rate (Rp) (%·s⁻¹)Final Monomer Conversion (%)Reference
Benzophenone (BP)~200 at 345 nmVaries with co-initiatorVaries with monomer and co-initiatorVaries[2]
4-Hydroxybenzophenone (4-HBP)Data not readily available in comparative studies---[2]
4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone, MK)HighHighGenerally highHigh[3]
4,4'-Bis(diethylamino)benzophenone (DEAB)HighHighGenerally highHigh[3]
Benzophenone-triphenylamine derivatives (e.g., BT2, BT3, BT4)Enhanced molar extinction coefficients and red-shifted absorptionHighHigh, better hydrogen abstraction than some commercial initiatorsHigh (e.g., 77% for BT3 system)[4]
Benzophenone-carbazole derivatives (e.g., BC1, BC2, BC3)Enhanced molar extinction coefficients and red-shifted absorptionHighHigh photoinitiation abilitiesHigh[4]
Macromolecular PIs (e.g., BPMD, DBPMD)Enhanced molar extinction coefficients and red-shifted absorptionHighHigh, even without amine co-initiatorsHigh[5]

Note: The performance of photoinitiators is highly dependent on the specific formulation, including the monomer, co-initiator, and light source used. The data presented here is for comparative purposes.

Migration Potential of Benzophenone Derivatives

A significant consideration in the application of photoinitiators, particularly in food packaging and biomedical devices, is their potential to migrate from the cured polymer.[6] The migration of unreacted photoinitiator or its photolysis byproducts can be a safety concern.[7] Generally, higher molecular weight and functionalized benzophenone derivatives exhibit lower migration potential.[5][6]

Table 2: Migration Potential of Selected Benzophenone Derivatives
Benzophenone DerivativeMigration PotentialCommentsReference
Benzophenone (BP)HighFrequently observed as a migrant in packaging materials.[7]
4-MethylbenzophenoneHighMigration has led to product recalls.[7]
Michler's Ketone (MK)Moderate to HighDetected in food packaging, but at levels unlikely to pose a health risk in some studies.[3]
4,4'-Bis(diethylamino)benzophenone (DEAB)Moderate to HighDetected in food packaging.[3]
Macromolecular PIs (e.g., BPMD, DBPMD)LowSignificantly lower diffusion rates compared to 4-HBP.[5]
Polymerizable PIsLowIncorporation of polymerizable groups reduces migration from 81% to as low as 3%.[5]

Experimental Protocols

Accurate evaluation of photoinitiator performance relies on standardized and detailed experimental protocols.[6] Below are methodologies for key experiments.

Photopolymerization Kinetics using Photo-DSC

Objective: To determine the rate of polymerization (Rp) and final monomer conversion.

Methodology:

  • Sample Preparation: A known mass of the monomer, photoinitiator, and co-initiator (if applicable) is mixed thoroughly.

  • Instrumentation: A Differential Scanning Calorimeter (DSC) equipped with a UV light source is used.

  • Procedure: A small amount of the sample is placed in a DSC pan. The sample is then irradiated with a UV light of a specific wavelength and intensity. The heat flow is recorded as a function of time.

  • Data Analysis: The rate of polymerization is proportional to the heat flow. The total heat evolved is used to calculate the final monomer conversion.

Migration Studies

Objective: To quantify the amount of photoinitiator and its byproducts that migrate from a cured polymer.

Methodology:

  • Sample Preparation: A polymer film is cured using the benzophenone derivative as the photoinitiator.

  • Extraction: The cured film is immersed in a food simulant (e.g., ethanol, acetic acid) for a specified time and temperature, according to regulatory guidelines.

  • Analytical Method: The extract is analyzed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the migrated substances.[6]

UV-Vis Spectroscopy

Objective: To determine the absorption characteristics of the photoinitiator.

Methodology:

  • Sample Preparation: A dilute solution of the photoinitiator in a suitable solvent (e.g., acetonitrile) is prepared.

  • Instrumentation: A UV-Vis spectrophotometer is used.

  • Procedure: The absorbance of the solution is measured over a range of wavelengths (e.g., 200-450 nm).

  • Data Analysis: The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are determined from the absorption spectrum.

Visualizations

Photoinitiation Mechanism of Benzophenone

Caption: Type II photoinitiation mechanism of benzophenone.

Experimental Workflow for Photoinitiator Evaluation

G cluster_synthesis Synthesis & Characterization cluster_safety Safety & Application Synthesis Synthesize Benzophenone Derivative Characterization Characterize Structure (NMR, FTIR) Synthesis->Characterization UVVis UV-Vis Spectroscopy (λmax, ε) Characterization->UVVis PhotoDSC Photopolymerization Kinetics (Photo-DSC) UVVis->PhotoDSC Mechanical Mechanical Testing (Hardness, etc.) PhotoDSC->Mechanical Migration Migration Study (HPLC/GC-MS) Mechanical->Migration DataAnalysis Data Analysis & Comparison Migration->DataAnalysis

Caption: General experimental workflow for evaluating photoinitiator performance.

Logical Relationship of Benzophenone Properties

G Structure Molecular Structure (Substituents, MW) Photochem Photochemical Properties (λmax, ε, Triplet Energy) Structure->Photochem Migration Migration Potential Structure->Migration Efficiency Initiation Efficiency (Rp, Conversion) Photochem->Efficiency Application Application Suitability Efficiency->Application Migration->Application

Caption: Interrelationship of benzophenone derivative properties and application suitability.

References

Validating the Structure of 2-Fluorobenzophenone: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous structural confirmation of chemical compounds is a foundational requirement for reliable and reproducible results. This guide provides a comparative analysis of 2-Fluorobenzophenone using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a clear validation of its structure against its non-fluorinated analog, benzophenone.

This guide presents experimental NMR data in easily digestible tables, outlines the detailed experimental protocols used for data acquisition, and includes a visual workflow to illustrate the logical process of structural validation via NMR.

¹H and ¹³C NMR Data for this compound

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound. The assignments are based on established chemical shift principles and coupling patterns. The fluorine atom at the 2-position induces characteristic shifts and couplings, which are key identifiers for the structure.

Table 1: ¹H NMR Data for this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.82 - 7.78m2H, H-2', H-6'
7.64 - 7.59m1H, H-4'
7.52 - 7.47m3H, H-3', H-5', H-4
7.37 - 7.32m1H, H-6
7.29 - 7.24m1H, H-5
7.16 - 7.11m1H, H-3

Table 2: ¹³C NMR Data for this compound (CDCl₃)

Chemical Shift (δ) ppmAssignment
195.5C=O
161.0 (d, ¹JCF = 252.0 Hz)C-2
137.5C-1'
133.4C-4'
132.3 (d, ³JCF = 2.5 Hz)C-4
130.4C-2', C-6'
129.8C-6
128.8C-3', C-5'
126.3 (d, ²JCF = 15.0 Hz)C-1
124.5 (d, ⁴JCF = 3.8 Hz)C-5
116.5 (d, ²JCF = 21.0 Hz)C-3

Comparison with Benzophenone

To highlight the influence of the fluorine substituent, the NMR data for this compound is compared with that of the parent compound, benzophenone. The absence of the fluorine atom in benzophenone results in a more simplified spectrum with higher symmetry.

Table 3: Comparative ¹H and ¹³C NMR Data of this compound and Benzophenone (CDCl₃)

CompoundNucleusChemical Shift (δ) ppmAssignment
This compound ¹H7.82 - 7.11Aromatic Protons (complex multiplets)
¹³C195.5C=O
161.0 (d)C-F
137.5 - 116.5Aromatic Carbons
Benzophenone ¹H7.81 (d)H-2, H-6, H-2', H-6'
7.58 (t)H-4, H-4'
7.48 (t)H-3, H-5, H-3', H-5'
¹³C196.7C=O
137.6C-1, C-1'
132.4C-4, C-4'
130.0C-2, C-6, C-2', C-6'
128.3C-3, C-5, C-3', C-5'

Experimental Protocol

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • The spectrometer is locked to the deuterium signal of the CDCl₃ solvent.

  • The probe is tuned and matched for both ¹H and ¹³C frequencies.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. ¹H NMR Data Acquisition:

  • A standard single-pulse experiment is used.

  • Key parameters include a 30° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds.

  • Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

  • A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

  • Key parameters include a 30° pulse angle, a spectral width of approximately 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • A larger number of scans (typically 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

5. Data Processing:

  • The acquired Free Induction Decays (FIDs) are Fourier transformed.

  • Phase correction and baseline correction are applied to the spectra.

  • The ¹H spectrum is referenced to the TMS signal at 0.00 ppm. The ¹³C spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm, which is then calibrated relative to TMS at 0.00 ppm.

  • Integration of the ¹H signals and peak picking for both ¹H and ¹³C spectra are performed.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation and Validation Sample This compound Sample NMR_Acquisition 1H and 13C NMR Data Acquisition Sample->NMR_Acquisition H1_Spectrum 1H NMR Spectrum NMR_Acquisition->H1_Spectrum C13_Spectrum 13C NMR Spectrum NMR_Acquisition->C13_Spectrum Analyze_H1 Analyze 1H Data: - Chemical Shifts - Integration - Multiplicity (J-couplings) H1_Spectrum->Analyze_H1 Analyze_C13 Analyze 13C Data: - Chemical Shifts - C-F Couplings C13_Spectrum->Analyze_C13 Structure_Confirmation Structure Confirmation Analyze_H1->Structure_Confirmation Analyze_C13->Structure_Confirmation Compare_Benzophenone Compare with Benzophenone Data Compare_Benzophenone->Structure_Confirmation

A Comparative Guide to the Mass Spectrometry Analysis of 2-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry techniques for the analysis of 2-Fluorobenzophenone, a key intermediate in pharmaceutical synthesis. Understanding its mass spectral behavior is crucial for identity confirmation, purity assessment, and metabolic studies. This document outlines the expected data from Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), details experimental protocols, and visualizes the fragmentation pathway and analytical workflow.

Data Presentation: Comparative Mass Spectral Data

The following table summarizes the expected quantitative data from the analysis of this compound by GC-MS with Electron Ionization (EI) and LC-MS with Electrospray Ionization (ESI).

ParameterGC-MS (EI)LC-MS (ESI)
Parent Ion (m/z) 200 ([M]⁺)201 ([M+H]⁺), 223 ([M+Na]⁺)
Key Fragment Ions (m/z) 123, 105, 95, 77Primarily parent ions; fragmentation induced by MS/MS
Base Peak (m/z) 105201
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI)
Typical Application Qualitative identification, purity analysis, and structural elucidation based on fragmentation.Quantitative analysis, analysis of complex mixtures, and analysis of thermally labile compounds.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. Electron Ionization (EI) at 70 eV is typically employed, which induces reproducible fragmentation patterns useful for structural identification.

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or ethyl acetate, at a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition: The analysis is performed on a standard GC-MS system.[1]

  • Injector: Split/splitless injector, typically operated at 250 °C. A 1 µL injection volume is common.

  • GC Column: A nonpolar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Oven Program: A temperature gradient is used to ensure good chromatographic separation. For example, an initial temperature of 100 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, held for 5 minutes.

  • Mass Spectrometer: Operated in EI mode at 70 eV.[1] The mass analyzer scans a range of m/z 50-300.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. For this compound, Electrospray Ionization (ESI) is a common choice, typically in positive ion mode.

Sample Preparation: A solution of this compound is prepared in the mobile phase, typically a mixture of acetonitrile and water, at a concentration of approximately 1 µg/mL.

Instrumentation and Data Acquisition: The analysis is performed on a standard LC-MS system.

  • LC System: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed. For instance, a starting mobile phase of 50:50 acetonitrile:water with 0.1% formic acid, transitioning to 95:5 acetonitrile:water with 0.1% formic acid over 10 minutes. The flow rate is typically 0.2-0.4 mL/min.

  • Mass Spectrometer: An ESI source is used, generally in positive ion mode. The mass spectrometer can be operated in full scan mode to detect the protonated molecule ([M+H]⁺) and other adducts like the sodium adduct ([M+Na]⁺). For enhanced sensitivity and specificity, tandem mass spectrometry (MS/MS) can be used, where the parent ion (e.g., m/z 201) is selected and fragmented to produce characteristic product ions.

Mandatory Visualizations

Fragmentation Pathway of this compound (EI)

fragmentation mol This compound C₁₃H₉FO m/z = 200 frag1 [C₇H₄FO]⁺ m/z = 123 mol->frag1 - •C₆H₅ frag2 [C₇H₅O]⁺ m/z = 105 mol->frag2 - •C₆H₄F frag3 [C₆H₄F]⁺ m/z = 95 frag1->frag3 - CO frag4 [C₆H₅]⁺ m/z = 77 frag2->frag4 - CO radical1 •C₆H₅ radical2 •C₆H₄F radical3 •CO radical4 •CO

Caption: Proposed EI fragmentation pathway of this compound.

General Workflow for Mass Spectrometry Analysis

workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing dissolve Dissolve Sample in Appropriate Solvent dilute Dilute to Working Concentration dissolve->dilute injection Inject Sample dilute->injection separation Chromatographic Separation (GC or LC) injection->separation ionization Ionization (EI or ESI) separation->ionization detection Mass Detection ionization->detection spectra Acquire Mass Spectra detection->spectra interpretation Interpret Spectra (Fragmentation/Parent Ion) spectra->interpretation quantification Quantification (if required) interpretation->quantification

Caption: General workflow for the mass spectrometry analysis of this compound.

References

A Comparative Guide to Analytical Techniques for Purity Assessment of 2-Fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 2-Fluorobenzophenone is of paramount importance. As a key building block in the synthesis of various pharmaceuticals and materials, its purity can significantly impact the efficacy, safety, and overall quality of the final product. This guide provides an objective comparison of the primary analytical techniques for the purity assessment of this compound, supported by representative experimental data and detailed methodologies.

Comparison of Analytical Techniques

The selection of an analytical technique for purity assessment depends on several factors, including the nature of potential impurities, the required sensitivity and selectivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) is the most prevalent method for the purity determination of non-volatile compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying volatile impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are invaluable for structural confirmation and identification of impurities.

Table 1: Performance Comparison of Analytical Techniques for Benzophenone Derivatives

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Fourier-Transform Infrared Spectroscopy (FTIR)
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds based on boiling point and polarity, with mass-based detection.Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Measures the absorption of infrared radiation by molecular vibrations.
Primary Use Quantitative purity and impurity determination.Identification and quantification of volatile impurities (e.g., residual solvents).Absolute purity determination and structural elucidation of the main component and impurities.Functional group identification and confirmation of molecular structure.
Limit of Detection (LOD) 0.0015 - 10 ng/mL[1][2][3][4]0.87 - 5.72 ng/L (for benzophenone)[5]Typically in the µg/mL range.Not typically used for trace analysis.
Limit of Quantification (LOQ) 0.005 - 50 ng/mL[1][2][3][4]10.0 - 50.0 ng L−1 (for benzophenone)[5]Higher than chromatographic methods.Not a primary quantitative technique.
Linearity (R²) > 0.999[1][2][3]> 0.99[5]Excellent, as signal is directly proportional to the number of nuclei.[6]Not applicable for quantification in this context.
Precision (%RSD) Intra-day: ≤ 1.0% Inter-day: ≤ 1.5%[1][2][3]< 11.03%[5]Typically < 1% under optimal conditions.[7]Not applicable for quantification in this context.
Sample Preparation Simple dissolution in a suitable solvent.Can require derivatization for non-volatile impurities.Simple dissolution in a deuterated solvent.Minimal, can be analyzed directly as a solid or liquid.[8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify its impurities using a reversed-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase to get a concentration of 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and dissolve it in 100 mL of the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities, such as residual solvents, in a this compound sample.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software with a mass spectral library

Reagents:

  • Dichloromethane or another suitable volatile solvent (GC grade)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: Helium at 1 mL/min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-450

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Analysis: Identify impurities by comparing their mass spectra with the NIST library and quantify them using an internal standard or area percent normalization.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard of known purity (e.g., maleic acid)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum of the solution. Ensure a sufficient relaxation delay (D1) for quantitative analysis (e.g., 5 times the longest T1).

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Calculation: Integrate a well-resolved signal of this compound and a signal of the internal standard. Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the identity of this compound by identifying its characteristic functional groups.

Instrumentation:

  • FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the this compound sample directly onto the ATR crystal.

  • Data Acquisition: Collect the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound, such as the C=O stretch of the ketone, the C-F stretch, and the aromatic C-H and C=C vibrations. Compare the obtained spectrum with a reference spectrum of this compound.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate Technique_Comparison cluster_quantitative Quantitative Analysis cluster_qualitative Structural Confirmation main Purity Assessment of This compound HPLC HPLC (Primary Method) main->HPLC GCMS GC-MS (Volatile Impurities) main->GCMS qNMR qNMR (Absolute Purity) main->qNMR FTIR FTIR (Functional Groups) main->FTIR NMR NMR (Structural Elucidation) main->NMR

References

Unveiling the Toxicological Landscape of Substituted Benzophenones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the toxicological profiles of various substituted benzophenones. These compounds, widely used as UV filters in sunscreens and stabilizers in consumer products, have come under scrutiny for their potential adverse health effects. This document synthesizes experimental data on their acute toxicity, genotoxicity, endocrine-disrupting capabilities, and cytotoxic effects, providing detailed experimental protocols and illustrating key mechanistic pathways.

Comparative Toxicity Data

The toxicological profiles of substituted benzophenones vary significantly depending on the nature and position of their chemical substituents. The following tables summarize key quantitative data from various in vivo and in vitro studies to facilitate a direct comparison.

Table 1: Acute Oral Toxicity of Substituted Benzophenones in Rats
CompoundCAS NumberLD50 (mg/kg)Reference
Benzophenone (BP)119-61-9>1,900[1]
Benzophenone-1 (BP-1)131-56-68,600[1][2]
Benzophenone-2 (BP-2)131-55-5Slightly toxic[1]
Benzophenone-3 (Oxybenzone)131-57-7>6,000[1]
Benzophenone-4 (Sulisobenzone)4065-45-63,530[1][2]
Benzophenone-8 (Dioxybenzone)131-53-3>2,000[1][2]
Benzophenone-121843-05-6>10,000[1]
Table 2: Genotoxicity of Substituted Benzophenones in the SOS/umu Assay

The SOS/umu assay is a widely used method to assess the genotoxic potential of chemical substances. The results indicate that the genotoxicity of benzophenones is influenced by the substitution pattern, with ortho,para-di-substitution and increasing hydroxyl groups contributing to higher genotoxicity[3].

CompoundGenotoxicity
14 Benzophenone derivativesVaried based on substitution pattern

Note: A detailed table with induction ratios for each of the 14 tested benzophenones can be found in the referenced study.

Table 3: Endocrine Disrupting Potential of Selected Benzophenones

Many benzophenones have been identified as endocrine-disrupting chemicals (EDCs), primarily exhibiting estrogenic and anti-androgenic activities.[4][5][6][7] These effects are often mediated through interactions with hormone receptors.

CompoundEndocrine Effect
Benzophenone-1 (BP-1)Potent estrogen agonist[8]
Benzophenone-2 (BP-2)Clear estrogenic activity[5]
Benzophenone-3 (BP-3)Estrogenic and anti-androgenic activity[8][9]
4-Hydroxy-benzophenoneEstrogenic and anti-androgenic activity[10]

Key Signaling Pathways in Benzophenone-Induced Toxicity

The toxic effects of substituted benzophenones are mediated through various cellular signaling pathways. Understanding these pathways is crucial for risk assessment and the development of safer alternatives.

Oxidative Stress and Apoptosis

Several benzophenone derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress, cellular damage, and apoptosis.[1][11] This process often involves the activation of the Bax/Bcl-2/Caspase-3 signaling cascade.[12]

Benzophenone_Oxidative_Stress cluster_cell Cell BP Substituted Benzophenones ROS Increased ROS (Reactive Oxygen Species) BP->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Bax Bax activation OxidativeStress->Bax Bcl2 Bcl-2 inhibition OxidativeStress->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Benzophenone-induced oxidative stress leading to apoptosis.

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Certain benzophenones can interfere with the HPG axis, which regulates reproduction and steroid hormone production. This disruption can lead to adverse reproductive and developmental outcomes.

HPG_Axis_Disruption Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Gonads Gonads (Testes/Ovaries) Pituitary->Gonads LH/FSH Hormones Sex Hormone Production Gonads->Hormones Reproductive Adverse Reproductive Outcomes Hormones->Reproductive BP Benzophenones BP->Hypothalamus BP->Pituitary BP->Gonads

Caption: Disruption of the HPG axis by benzophenones.

Detailed Experimental Protocols

Detailed methodologies for key toxicological assays cited in this guide are provided below.

SOS/umu Genotoxicity Assay

Objective: To evaluate the potential of a substance to induce DNA damage.

Procedure:

  • Bacterial Strain: Salmonella typhimurium TA1535/pSK1002, which carries a fusion gene of the umuC gene and the lacZ gene, is used.

  • Exposure: The bacterial culture is exposed to various concentrations of the test substance with and without a metabolic activation system (S9 mix).

  • Incubation: The cultures are incubated to allow for DNA damage and subsequent induction of the SOS response.

  • Measurement: The activity of β-galactosidase, the product of the lacZ gene, is measured. An increase in β-galactosidase activity indicates the induction of the umuC gene, which is a marker for genotoxicity.[3][13]

3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

Objective: To determine the cytotoxic and phototoxic potential of a test substance by comparing its toxicity in the presence and absence of non-cytotoxic UV-A light.[1]

Cell Line: Balb/c 3T3 mouse fibroblasts.[1]

Procedure:

  • Cell Seeding: 3T3 cells are seeded into 96-well plates and incubated for 24 hours to form a monolayer.[1]

  • Treatment: The cells are treated with various concentrations of the test substance.

  • Irradiation: Two plates are prepared for each test substance. One plate is exposed to a non-cytotoxic dose of UVA light, while the other is kept in the dark.[1]

  • Neutral Red Uptake: After incubation, the cells are washed and incubated with a neutral red solution. Viable cells take up and retain the dye in their lysosomes.

  • Data Analysis: The concentration of the test substance that causes a 50% reduction in viability (IC50) is determined for both the irradiated and non-irradiated plates. A Photo-Irritancy-Factor (PIF) is calculated by comparing the IC50 values. A PIF greater than a certain threshold indicates phototoxic potential.[1]

NRU_Phototoxicity_Workflow Start Seed 3T3 Fibroblasts in 96-well plates Incubate24h Incubate 24h Start->Incubate24h Treat Treat with Benzophenone (various concentrations) Incubate24h->Treat Split Prepare two identical plates Treat->Split Irradiate Expose to non-cytotoxic dose of UVA light Split->Irradiate Plate 1 Dark Keep in the dark Split->Dark Plate 2 IncubateNR Incubate with Neutral Red Irradiate->IncubateNR Dark->IncubateNR Wash Wash and Extract Dye IncubateNR->Wash Measure Measure Absorbance (540 nm) Wash->Measure Calculate Calculate IC50 values (Irradiated vs. Dark) Measure->Calculate PIF Determine Photo-Irritancy-Factor (PIF) Calculate->PIF

Caption: Workflow for the 3T3 NRU Phototoxicity Assay.

Zebrafish Embryo Toxicity Test (FET)

Objective: To assess the developmental toxicity of a substance on a whole-organism level.

Procedure:

  • Egg Collection and Fertilization: Fertilized zebrafish eggs are collected shortly after spawning.[1]

  • Exposure: Healthy, fertilized embryos are placed in multi-well plates containing various concentrations of the test substance dissolved in embryo medium. A control group is exposed to the medium alone.[1]

  • Incubation: The plates are incubated under controlled conditions (temperature and light cycle).[1]

  • Observation: Embryos are observed at specific time points (e.g., 24, 48, 72, 96 hours post-fertilization) for lethal (coagulation, lack of somite formation, non-detachment of the tail, and lack of heartbeat) and sublethal (developmental abnormalities) endpoints.

  • Data Analysis: The LC50 (lethal concentration 50%) and EC50 (effective concentration 50% for sublethal effects) are calculated.

Hershberger Bioassay

Objective: To detect the androgenic or anti-androgenic activity of a substance in vivo.

Procedure:

  • Animal Model: Peripubertal castrated male rats are used.

  • Dosing: The rats are administered the test substance, typically by oral gavage or subcutaneous injection, for a specified period (e.g., 10 consecutive days). A positive control (e.g., testosterone propionate) and a negative control (vehicle) are included.

  • Endpoint Measurement: At the end of the dosing period, the animals are euthanized, and the weights of five androgen-dependent tissues are measured: ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscles, Cowper's glands, and glans penis.

  • Data Analysis: A statistically significant decrease in the weights of these tissues in the presence of the test substance compared to the positive control indicates anti-androgenic activity. Conversely, an increase in tissue weights compared to the negative control suggests androgenic activity.[9]

References

performance comparison of 2-Fluorobenzophenone in photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Understanding Type II Photoinitiation: The Role of Benzophenones

Benzophenone and its derivatives are classic Type II photoinitiators. Unlike Type I photoinitiators that undergo unimolecular cleavage upon irradiation, Type II initiators require a synergistic co-initiator, typically a hydrogen donor such as a tertiary amine, to generate initiating free radicals.[1] The general mechanism involves the photoinitiator being excited to a triplet state upon UV absorption, followed by a hydrogen abstraction from the co-initiator. This process generates two radicals: a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator, both of which can initiate polymerization.[1]

The efficiency of a substituted benzophenone is influenced by the nature and position of substituents on its aromatic rings, which can affect its photochemical reactivity and initiation efficiency.[2]

Performance Metrics: A Comparative Overview

While specific experimental data for 2-Fluorobenzophenone is sparse in the available literature, we can infer its potential performance by examining data from other substituted benzophenones. The following table summarizes key performance indicators for common benzophenone derivatives, providing a benchmark for the evaluation of 2-FBP.

Table 1: Performance Comparison of Selected Benzophenone Photoinitiators

PhotoinitiatorSubstitutionPolymerization Rate (Rp)Final Monomer Conversion (%)
Benzophenone (BP)UnsubstitutedBaselineBaseline
4-Methylbenzophenone4-MethylHigher than BP>90%
Dodecyl-benzophenone (DBP)DodecylHigher than BP at lower loadingsHigh
Hexadecyloxy-benzophenone (HDBP)HexadecyloxyLower than DBPLower than DBP

Note: This data is compiled from various studies and is intended for comparative purposes.[2] Actual performance may vary depending on experimental conditions.

Experimental Protocols for Performance Evaluation

To facilitate the direct comparison of this compound with other photoinitiators, a detailed and standardized experimental protocol is essential. Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization by tracking the disappearance of reactive functional groups, such as the acrylate C=C bond, in real-time.[3]

Real-Time FTIR (RT-FTIR) Spectroscopy Protocol

Objective: To monitor the rate of polymerization and determine the final monomer conversion of a photocurable formulation.

Materials and Equipment:

  • Monomer/Oligomer blend (e.g., Trimethylolpropane triacrylate, TMPTMA)

  • Photoinitiator (e.g., this compound, Benzophenone)

  • Co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate, EDB)

  • FTIR spectrometer with a real-time sampling accessory

  • UV/Vis spot curing system with a light guide

  • Sample holder (e.g., BaF₂ or KBr plates)

  • Spacers of known thickness (e.g., 25-100 µm)

  • Analytical balance

  • Vortex mixer

  • Amber vials

Procedure:

  • Formulation Preparation:

    • Accurately weigh the photoinitiator (e.g., 0.1-2 wt%) and co-initiator (e.g., 1-5 wt%) relative to the monomer content.

    • Dissolve the photoinitiator and co-initiator in the monomer/oligomer blend in an amber vial to protect it from light.

    • Ensure complete dissolution, gently warming if necessary, and homogenize the mixture using a vortex mixer.

  • Sample Preparation for RT-FTIR:

    • Place a drop of the prepared formulation between two transparent salt plates separated by a spacer of known thickness.

  • Data Acquisition:

    • Mount the sample in the FTIR spectrometer.

    • Position the UV light guide at a fixed distance from the sample.

    • Initiate real-time data collection, monitoring the decrease in the peak area of the acrylate C=C bond (typically around 1635 cm⁻¹).

    • Simultaneously, open the shutter of the UV lamp to start the photopolymerization.

    • Continue data collection until the peak area of the reactive group stabilizes, indicating the completion of the reaction.

  • Data Analysis:

    • Calculate the degree of conversion (DC%) as a function of time using the following formula: DC(%) = (1 - (Aₜ / A₀)) * 100 where A₀ is the initial peak area of the C=C bond and Aₜ is the peak area at time t.

    • The rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

G Mechanism of Type II Photoinitiation PI Photoinitiator (PI) (e.g., 2-FBP) PI_excited Excited PI* PI->PI_excited UV Light (hν) Radicals Initiating Radicals (PI-H• + CoI•) PI_excited->Radicals Hydrogen Abstraction CoI Co-initiator (CoI) (e.g., Amine) CoI->Radicals Polymer Polymer Chain Radicals->Polymer Initiation & Propagation Monomer Monomer Monomer->Polymer

Caption: Mechanism of radical generation for Type II photoinitiators.

G Experimental Workflow for Performance Evaluation cluster_prep Formulation Preparation cluster_analysis RT-FTIR Analysis cluster_data Data Processing Weigh Weigh PI, CoI, Monomer Mix Dissolve & Homogenize Weigh->Mix Sample Prepare Sample on Salt Plates Mix->Sample Mount Mount in FTIR Sample->Mount Irradiate Irradiate with UV Light Mount->Irradiate Collect Collect Spectra in Real-Time Irradiate->Collect Calculate Calculate % Conversion vs. Time Collect->Calculate Determine Determine Polymerization Rate (Rp) Calculate->Determine

Caption: Workflow for evaluating photoinitiator performance using RT-FTIR.

Conclusion

While direct experimental data for this compound remains to be published, its structural similarity to other benzophenones suggests it will function as an effective Type II photoinitiator. The fluorine substituent is expected to influence its electronic properties and, consequently, its photoinitiation efficiency. The provided experimental protocol for Real-Time FTIR spectroscopy offers a robust method for quantifying the performance of 2-FBP and enabling a direct and meaningful comparison with other commercially available photoinitiators. Such empirical data will be invaluable for researchers and professionals in optimizing photocurable formulations for a wide range of applications, from advanced materials to novel drug delivery systems.

References

A Comparative Guide to the Synthesis and Validation of 2-Fluorobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for 2-fluorobenzophenone derivatives, a class of compounds with significant applications in medicinal chemistry and materials science. The selection of an appropriate synthetic route is critical for achieving optimal yield, purity, and cost-effectiveness. This document presents a detailed analysis of common synthetic strategies, supported by experimental data, to aid in the selection of the most suitable method for your research and development needs.

Comparison of Synthetic Methodologies

The synthesis of this compound derivatives can be accomplished through several established methods, each with its own set of advantages and disadvantages. The most common approaches include Friedel-Crafts acylation, Suzuki-Miyaura coupling, and Grignard reagent addition. A Hofmann degradation of a benzamide derivative also presents a viable, high-yield alternative.

MethodStarting MaterialsKey Reagents & CatalystsTypical Reaction TimeTypical YieldTypical PurityKey AdvantagesKey Disadvantages
Friedel-Crafts Acylation Aromatic compound (e.g., fluorobenzene), Acyl halide (e.g., benzoyl chloride)Lewis Acid (e.g., AlCl₃, ZnCl₂)1 - 24 hoursModerate to Good (40-70%)[1]Good to Excellent (≥99%)[2]Cost-effective, well-established, suitable for large-scale production.Harsh reaction conditions, requires stoichiometric amounts of Lewis acid, potential for side reactions and isomer formation.[3][4]
Suzuki-Miyaura Coupling Aryl halide/triflate, Arylboronic acidPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)12 - 24 hoursGood to Excellent (>70% for analogues)[1][3]HighMild reaction conditions, high functional group tolerance, excellent regioselectivity.[3][4]Higher cost of palladium catalysts and boronic acids, potential for catalyst poisoning.[3][4]
Grignard Reaction Aryl halide, Aldehyde or NitrileMagnesium turnings, Anhydrous solvent (e.g., THF, diethyl ether)2 - 6 hoursModerate to Good (40-80%)[3][5]GoodUtilizes readily available starting materials, strong nucleophile for efficient bond formation.Highly sensitive to moisture, requires strictly anhydrous conditions, potential for side reactions (e.g., Wurtz coupling).[5]
Hofmann Degradation 2-Fluorobenzoyl benzamideSodium hypochlorite, Sodium hydroxide< 2 hoursHigh (>85%)[6]Excellent (>99%)[6]High yield and purity, short reaction time.Multi-step synthesis to obtain the starting amide.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired scale.

Friedel-Crafts Acylation of Fluorobenzene

This protocol describes the synthesis of (2-fluorophenyl)(phenyl)methanone.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • o-Fluorobenzoyl chloride

  • Fluorobenzene

  • Anhydrous dichloromethane (DCM)

  • 2M Hydrochloric acid (HCl)

  • 5% Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add o-fluorobenzoyl chloride (1.0 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add fluorobenzene (3.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 2M HCl.

  • Separate the organic layer and wash sequentially with 2M HCl, water, 5% NaOH solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or recrystallization from a suitable solvent (e.g., ethanol).

Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of a this compound derivative.

Materials:

  • 2-Fluorophenylboronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Water

Procedure:

  • In a reaction flask, combine 2-fluorophenylboronic acid (1.2 eq), the aryl bromide (1.0 eq), palladium catalyst, and K₂CO₃.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Grignard Reaction with a Nitrile

This protocol outlines the synthesis of a this compound derivative from an aryl nitrile.

Materials:

  • Magnesium turnings

  • 2-Fluorobromobenzene

  • Anhydrous diethyl ether or THF

  • Aryl nitrile

  • Aqueous acid (e.g., 1M HCl)

Procedure:

  • Grignard Reagent Preparation: In an oven-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq). Add a solution of 2-fluorobromobenzene (1.2 eq) in anhydrous ether/THF dropwise. A crystal of iodine can be added to initiate the reaction. The reaction is typically exothermic and should be controlled.

  • Reaction with Nitrile: Cool the prepared Grignard reagent to 0 °C. Add a solution of the aryl nitrile (1.0 eq) in anhydrous ether/THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Cautiously pour the reaction mixture into a beaker of ice and aqueous acid. Stir vigorously until the intermediate imine is hydrolyzed.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Validation of Synthesis: Spectroscopic Characterization

Confirmation of the successful synthesis of a this compound derivative is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The fluorine atom will cause splitting of adjacent proton signals (coupling constants, J).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF).

  • ¹⁹F NMR: The fluorine NMR spectrum will show a signal for the fluorine atom, and its chemical shift will be characteristic of its chemical environment.

Sample Spectroscopic Data for (2-fluorophenyl)(phenyl)methanone:

TechniqueKey Peaks
¹H NMR (CDCl₃, 400 MHz) δ 7.80-7.75 (m, 2H), 7.62-7.55 (m, 1H), 7.52-7.45 (m, 3H), 7.32-7.25 (m, 1H), 7.18-7.12 (m, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ 195.5 (C=O), 161.2 (d, ¹JCF = 255.5 Hz), 138.0, 133.5 (d, ³JCF = 9.1 Hz), 132.8, 130.4, 129.8, 128.4, 124.5 (d, ⁴JCF = 3.0 Hz), 116.8 (d, ²JCF = 22.2 Hz)
IR (ATR) ν (cm⁻¹): 3065 (Ar C-H), 1665 (C=O), 1600, 1475, 1447 (Ar C=C), 1220 (C-F)

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and a simplified reaction mechanism.

experimental_workflow cluster_synthesis Synthesis cluster_validation Validation Reactants Reactants Reaction Reaction Reactants->Reaction Solvent, Catalyst Workup Workup Reaction->Workup Quenching Purification Purification Workup->Purification Crude Product Pure Product Pure Product Purification->Pure Product NMR NMR Pure Product->NMR IR IR Pure Product->IR Mass Spec Mass Spec Pure Product->Mass Spec

Caption: General experimental workflow for the synthesis and validation of a this compound derivative.

friedel_crafts_mechanism Acyl_Chloride R-CO-Cl Acylium_Ion [R-C≡O]⁺ Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Lewis_Acid->Acylium_Ion Sigma_Complex Sigma Complex Acylium_Ion->Sigma_Complex Aromatic_Ring Ar-H Aromatic_Ring->Sigma_Complex + [R-C≡O]⁺ Product Ar-CO-R Sigma_Complex->Product - H⁺

Caption: Simplified mechanism of the Friedel-Crafts acylation.

Conclusion

The choice of synthetic route for a this compound derivative depends on a variety of factors including the desired scale, available starting materials, and the presence of other functional groups in the molecule. For large-scale, cost-effective synthesis of simple derivatives, Friedel-Crafts acylation remains a viable option. However, for more complex molecules requiring milder conditions and higher functional group tolerance, Suzuki-Miyaura coupling often proves to be the superior method, despite the higher cost of reagents. The Grignard reaction offers a balance of accessibility and efficiency but requires stringent control of reaction conditions. The Hofmann degradation route can provide excellent yields and purity for specific amino-substituted derivatives. Thorough spectroscopic analysis is essential to validate the identity and purity of the synthesized compound. This guide provides the foundational information for researchers to make an informed decision on the most appropriate synthetic and validation strategy for their specific needs.

References

Safety Operating Guide

Proper Disposal of 2-Fluorobenzophenone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 2-Fluorobenzophenone are paramount for laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of personnel and adherence to regulatory standards.

Hazard Identification and Safety Precautions

Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound. While specific occupational exposure limits have not been established, the compound is classified with the following hazards.

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS Hazard Statements
Skin IrritationH315: Causes skin irritation.[1]
Eye IrritationH319: Causes serious eye irritation.[1]
Respiratory IrritationH335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): To mitigate risks, the following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical splash goggles are the minimum requirement.

  • Hand Protection: Wear protective gloves.

  • Skin and Body Protection: A lab coat or other protective clothing is necessary.

  • Respiratory Protection: In case of dust or aerosols, use a dust mask (e.g., N95) or work in a well-ventilated area such as a fume hood.[2]

An eyewash station and safety shower must be readily accessible in the work area.[1]

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical to prevent hazardous reactions and ensure compliant disposal.

Operational Steps:

  • Identify as Hazardous Waste: Treat all this compound, including unused, contaminated, or spilled material, as hazardous waste.[3]

  • Segregate as Halogenated Organic Waste: this compound is a halogenated organic compound and must be segregated from non-halogenated organic waste, aqueous waste, and other incompatible materials.[1][4]

  • Use Designated Containers:

    • Solids: Collect solid this compound waste in a designated, clearly labeled waste container for halogenated organic solids. The container should be made of a compatible material, such as high-density polyethylene (HDPE).[1]

    • Solutions: If this compound is in a solution, transfer it to a designated container for halogenated organic liquid waste. Do not pour it down the drain. [1][5][6]

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards. Keep the container closed except when adding waste.[3][5]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][7] Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials like strong acids, bases, and oxidizing agents.[4]

Table 2: Waste Container and Storage Summary

Waste TypeContainer TypeLabeling RequirementsStorage Location
Solid this compoundHDPE or other compatible container"Hazardous Waste," "this compound," Hazard SymbolsSatellite Accumulation Area
This compound SolutionsCompatible liquid waste container"Hazardous Waste," "this compound," Hazard SymbolsSatellite Accumulation Area

Disposal Procedure

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

Experimental Protocol for Disposal:

  • Personal Protective Equipment (PPE) and Safety Precautions: Before handling the waste, ensure all required PPE is correctly worn. All operations should be conducted in a chemical fume hood to minimize inhalation exposure.[4]

  • Waste Collection:

    • Carefully transfer the this compound waste into the appropriate, labeled hazardous waste container.

    • Avoid overfilling the container; it should be no more than 90% full to allow for expansion.

  • Container Decontamination (for empty containers):

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol, acetone) that can dissolve the compound.[3]

    • Collect the rinseate (the solvent used for rinsing) and dispose of it as hazardous waste in the designated halogenated organic liquid waste container.[3]

    • After triple-rinsing, deface or remove the original chemical label from the empty container.[3][6] The container can then be disposed of as regular trash, but local regulations should be confirmed.[3]

  • Arrange for Pickup: Once the waste container is full or ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service.[3][5]

Recommended Final Disposal Method:

The primary and recommended method for the final disposal of this compound is high-temperature incineration .[1] This process is effective for breaking down halogenated organic compounds.[1][8] Alternatively, the material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1]

Logical Workflow for Disposal

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

start Start: This compound Waste ppe Step 1: Wear Appropriate PPE start->ppe segregate Step 2: Segregate as Halogenated Organic Waste ppe->segregate container Step 3: Use Labeled, Compatible Waste Container segregate->container store Step 4: Store in Satellite Accumulation Area container->store pickup Step 5: Arrange for Professional Disposal Pickup store->pickup incinerate Final Disposal: High-Temperature Incineration pickup->incinerate end End: Compliant Disposal incinerate->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.